8-Methoxyquinoline-2-carbaldehyde
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
8-methoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFAZCYUMXZXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364286 | |
| Record name | 8-methoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-64-4 | |
| Record name | 8-Methoxyquinoline-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103854-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 8-Methoxyquinoline-2-carbaldehyde from 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
The synthesis of 8-methoxyquinoline-2-carbaldehyde from the readily available precursor 8-hydroxyquinoline is a critical transformation for accessing a versatile building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the 2-carbaldehyde functional group serves as a key handle for diversification and the construction of more complex molecular architectures.[1] This guide provides a detailed, two-step synthetic pathway, focusing on the underlying chemical principles, robust experimental protocols, and critical process parameters necessary for successful execution in a research and development setting.
The chosen synthetic strategy involves two fundamental and reliable transformations:
-
O-Methylation: Protection of the phenolic hydroxyl group of 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) as a methyl ether. This step is crucial to prevent unwanted side reactions in the subsequent oxidation step.
-
Selective Oxidation: Conversion of the 2-methyl group of the resulting 8-methoxyquinaldine into a 2-carbaldehyde using a chemoselective oxidizing agent.
This document provides not only the procedural steps but also the mechanistic rationale behind the chosen reagents and conditions, empowering the scientist to troubleshoot and adapt the methodology as needed.
Synthetic Pathway Visualization
The overall transformation is a two-step process starting from 2-methyl-8-hydroxyquinoline, which is commercially available or can be synthesized from 8-hydroxyquinoline. The workflow is depicted below.
Caption: Synthetic workflow from 8-hydroxyquinaldine to the target aldehyde.
Step 1: O-Methylation of 2-Methyl-8-hydroxyquinoline
Mechanistic Rationale & Experimental Design
The first step is the conversion of the phenolic hydroxyl group into a methyl ether. This is a classic Williamson ether synthesis. The hydroxyl group of 8-hydroxyquinaldine is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methyl source, such as methyl iodide, in an SN2 reaction.
Choice of Reagents:
-
Base (Potassium Carbonate, K₂CO₃): Anhydrous potassium carbonate is an ideal base for this transformation. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions. It can be easily removed by filtration after the reaction.
-
Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective and reactive electrophile for this SN2 reaction, leading to clean and efficient methylation.
-
Solvent (Acetone): Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic starting material and facilitates the SN2 reaction mechanism. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.
Detailed Experimental Protocol
Materials:
-
2-Methyl-8-hydroxyquinoline (8-hydroxyquinaldine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 2-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude 8-methoxyquinaldine can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.
Step 2: Selective Oxidation to this compound
Mechanistic Rationale & Experimental Design
The conversion of the activated methyl group at the C2 position of the quinoline ring to an aldehyde is achieved via the Riley oxidation.[2][3] This reaction utilizes selenium dioxide (SeO₂) as the oxidant, which is highly effective for oxidizing activated methyl and methylene groups adjacent to aromatic or heteroaromatic systems.[4][5]
Mechanism Insight (Riley Oxidation): The reaction proceeds through a complex mechanism that is believed to involve an initial ene reaction between the substrate and SeO₂, followed by a[2][6]-sigmatropic rearrangement to form an allylseleninic acid intermediate.[2][3] Subsequent hydrolysis and elimination steps yield the desired aldehyde and elemental selenium (as a red precipitate).
Choice of Reagents:
-
Oxidant (Selenium Dioxide, SeO₂): SeO₂ is the classic and most reliable reagent for this specific transformation. It offers good selectivity for the activated methyl group.[5][7]
-
Solvent (1,4-Dioxane/Water): A mixture of dioxane and a small amount of water is a common solvent system for Riley oxidations. Dioxane is a stable solvent that can be heated to the required reflux temperatures, while water is necessary for the hydrolysis steps in the reaction mechanism.[4]
Detailed Experimental Protocol
Materials:
-
8-Methoxyquinaldine (from Step 1)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxyquinaldine (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.2 eq) to the solution.
-
Add a small amount of water (e.g., 5-10% of the dioxane volume).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. A red or black precipitate of elemental selenium will begin to form.
-
Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the Celite pad thoroughly with dioxane or ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid. This product is a known precursor for various bioactive molecules.[1]
Quantitative Data & Characterization
The following table summarizes the typical quantitative parameters for this synthesis.
| Parameter | Step 1: O-Methylation | Step 2: Oxidation |
| Starting Material | 2-Methyl-8-hydroxyquinoline | 8-Methoxyquinaldine |
| Key Reagents | K₂CO₃, CH₃I | Selenium Dioxide (SeO₂) |
| Molar Equivalents | 1.0 (SM), 1.5 (Base), 1.2 (CH₃I) | 1.0 (SM), 1.1-1.2 (Oxidant) |
| Solvent | Acetone | 1,4-Dioxane / H₂O |
| Temperature | Reflux (~56 °C) | Reflux (~101 °C) |
| Typical Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purification Method | Recrystallization / Chromatography | Column Chromatography |
Product Characterization (this compound):
-
Appearance: Typically a yellow or off-white solid.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aldehyde proton (~10.1 ppm), aromatic protons (7.0-8.2 ppm), and the methoxy group protons (~4.1 ppm).
-
IR (KBr): A strong carbonyl (C=O) stretch should be observed around 1700 cm⁻¹.
Safety & Handling
-
Methyl Iodide (CH₃I): Highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Selenium Dioxide (SeO₂): Highly toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a fume hood. Selenium waste must be collected and disposed of according to institutional safety protocols.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
References
-
NROChemistry. Riley Oxidation. Available from: [Link]
-
Wikipedia. Riley oxidation. Available from: [Link]
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
-
Grokipedia. Riley oxidation. Available from: [Link]
-
Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available from: [Link]
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
YouTube. Riley Oxidation. Available from: [Link]
-
Journal of Kufa for Chemical Science. Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Available from: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
PMC. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Available from: [Link]
-
ResearchGate. Scheme of the O-alkylation of 8-hydroxyquinoline. Available from: [Link]
-
NIH. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Available from: [Link]
-
ScienceDirect. Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Available from: [Link]
-
PubMed. [Synthesis of methyl-8-hydroxyquinoline aldehydes]. Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Available from: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Riley Oxidation | NROChemistry [nrochemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to the Characterization of 8-Methoxyquinoline-2-carbaldehyde
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2] this compound represents a valuable derivative within this class, offering a unique combination of a bidentate chelation site (the quinoline nitrogen and the methoxy oxygen) and a reactive aldehyde functionality. This dual-feature design makes it a highly versatile precursor for synthesizing more complex molecules, including Schiff bases, nitrones, and various metal complexes with potential therapeutic or catalytic applications.[3][4]
This guide provides a comprehensive overview of the essential characterization data for this compound (CAS No: 103854-64-4). As direct, consolidated experimental spectra are not always aggregated in a single publication, this document synthesizes information from chemical databases and extrapolates from established spectroscopic principles governing quinoline derivatives.[5][6] The objective is to equip researchers and drug development professionals with a reliable, in-depth understanding of this compound's physicochemical and spectroscopic identity, grounded in authoritative data and field-proven analytical logic.
Core Physicochemical & Structural Properties
A foundational understanding of a compound's physical properties is critical for its handling, storage, and application in synthetic protocols. This compound is typically a solid at room temperature.[7][8]
Below is the chemical structure of the molecule, rendered to illustrate the spatial relationship between the methoxy and carbaldehyde functional groups on the quinoline core.
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103854-64-4 | [9][10][11] |
| Molecular Formula | C₁₁H₉NO₂ | [9][10][11] |
| Molecular Weight | 187.19 g/mol | [7][10][12] |
| Melting Point | 102 °C | [9][12] |
| Boiling Point | 353.7 °C at 760 mmHg (Predicted) | [9][12] |
| Appearance | Solid | [7] |
| Purity | >95-98% (Typical) | [11][13] |
| InChI Key | WXFAZCYUMXZXBA-UHFFFAOYSA-N | [7][10] |
| SMILES | COC1=CC=CC2=C1N=C(C=C2)C=O |[10][11] |
Synthetic Workflow: A Representative Protocol
While multiple synthetic routes may exist, a common and logical approach for the preparation of quinoline-2-carbaldehydes is the selective oxidation of the corresponding 2-methylquinoline precursor. This method is well-established for its reliability in converting an activated methyl group to an aldehyde.[6]
Causality of Experimental Choices:
-
Starting Material: 2-Methyl-8-methoxyquinoline is the logical precursor. The methyl group at the 2-position is activated by the adjacent ring nitrogen, making it susceptible to oxidation.
-
Oxidizing Agent: Selenium dioxide (SeO₂) is a classic and effective reagent for this type of transformation. It offers good selectivity for the oxidation of activated methyl groups to aldehydes without over-oxidizing to the carboxylic acid, especially when reaction conditions are carefully controlled.
-
Solvent: A solvent like dioxane or glacial acetic acid is typically used as it can solubilize the starting material and withstand the required reaction temperatures.
-
Purification: Post-reaction, a standard aqueous workup is necessary to remove the selenium byproducts. Column chromatography is the method of choice for isolating the final product to a high degree of purity, essential for subsequent spectroscopic analysis and further synthetic applications.
Experimental Protocol: Oxidation of 2-Methyl-8-methoxyquinoline
-
Reaction Setup: To a solution of 2-methyl-8-methoxyquinoline (1 equivalent) in dioxane, add selenium dioxide (1.1 equivalents).
-
Heating: Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Filtration: Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium precipitate.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Visualization of the Synthetic Workflow
Caption: General workflow for synthesis and purification.
Spectroscopic Characterization: A Self-Validating System
The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system that confirms the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing aldehyde group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.
-
¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |
|---|---|---|---|---|---|---|
| Aldehyde | ~10.1 | Singlet (s) | -CHO | Aldehyde | ~193.0 | C HO |
| Aromatic | ~8.2 | Doublet (d) | H3 or H4 | Aromatic | ~155.0 | C8 (-OMe) |
| Aromatic | ~8.1 | Doublet (d) | H4 or H3 | Aromatic | ~152.0 | C2 (-CHO) |
| Aromatic | ~7.8 | Doublet (d) | H5 | Aromatic | ~145.0 | C8a |
| Aromatic | ~7.5 | Triplet (t) | H6 | Aromatic | ~137.0 | C4 |
| Aromatic | ~7.2 | Doublet (d) | H7 | Aromatic | ~129.0 | C4a |
| Methoxy | ~4.1 | Singlet (s) | -OCH₃ | Aromatic | ~128.0 | C5 |
| Aromatic | ~120.0 | C6 | ||||
| Aromatic | ~118.0 | C3 | ||||
| Aromatic | ~110.0 | C7 |
| | | | | Methoxy | ~56.0 | -OC H₃ |
Note: Predicted values are based on established principles for substituted quinolines. Actual experimental values may vary slightly.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks are the strong carbonyl stretch of the aldehyde and the various stretches associated with the aromatic system and the methoxy group.[1][5]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2950, 2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) |
| ~1700 | Strong, Sharp | C=O Stretch (Aldehyde) |
| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |
| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~830 | Strong | C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Using Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak (M⁺˙) corresponding to its molecular weight.
-
Molecular Ion (M⁺˙): m/z = 187
-
Key Fragmentation Pathways: The primary fragmentation patterns would likely involve the loss of stable neutral molecules or radicals from the functional groups.
-
Loss of a hydrogen radical from the aldehyde: [M-1]⁺ at m/z 186.
-
Loss of the formyl radical (˙CHO): [M-29]⁺ at m/z 158. This is a very common fragmentation for aromatic aldehydes.
-
Loss of carbon monoxide (CO) from the [M-H]⁺ ion: [M-29]⁺ at m/z 158.
-
Loss of a methyl radical (˙CH₃) from the methoxy group: [M-15]⁺ at m/z 172.
-
Visualization of Predicted Mass Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Applications and Significance
The structural motifs within this compound make it a compound of significant interest for further chemical exploration. While its direct biological applications are less documented than its 8-hydroxy analogue, its role as a synthetic intermediate is clear.
-
Ligand Synthesis: The aldehyde group is a prime site for condensation reactions with primary amines to form Schiff base ligands. These ligands, incorporating the 8-methoxyquinoline core, can form stable complexes with various metal ions, which are often investigated for catalytic, antimicrobial, or anticancer properties.[3]
-
Precursor for Bioactive Molecules: The related compound, 8-hydroxyquinoline-2-carbaldehyde, is a precursor to molecules that show potent inhibition of enzymes like butyrylcholinesterase (BChE), which is relevant in neurodegenerative disease research.[4] The 8-methoxy derivative serves as a protected or synthetically distinct version for creating analogues in such studies.
-
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[16] The specific electronic properties imparted by the methoxy and aldehyde groups could be harnessed in the design of novel functional materials.
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate care.[7][10]
-
Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8][10]
-
Precautions: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]
-
Storage: Store in a sealed container in a cool, dry place to ensure long-term stability.[11]
References
-
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [Link]
-
This compound | C11H9NO2 | CID 1548870 - PubChem. [Link]
-
This compound datasheet - BioCrick. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. [Link]
-
This compound, min 95%, 1 gram - CP Lab Safety. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound AldrichCPR 103854-64-4 [sigmaaldrich.com]
- 8. This compound AldrichCPR 103854-64-4 [sigmaaldrich.com]
- 9. 8-METHOXY-QUINOLINE-2-CARBALDEHYDE CAS#: 103854-64-4 [chemicalbook.com]
- 10. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biocrick.com [biocrick.com]
- 12. echemi.com [echemi.com]
- 13. calpaclab.com [calpaclab.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. rroij.com [rroij.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Methoxyquinoline-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile quinoline scaffold, its biological activity and utility as a synthetic precursor are critically influenced by the substitution pattern on its bicyclic core.[1] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the principles governing its spectral features and a detailed protocol for spectral interpretation.
The quinoline ring system's electronic environment is significantly perturbed by the presence of both an electron-donating methoxy group (-OCH₃) at the C8 position and an electron-withdrawing carbaldehyde group (-CHO) at the C2 position. These substituents induce characteristic shifts in the resonance frequencies of the aromatic protons, providing a unique spectral fingerprint for the molecule.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The following table summarizes the predicted ¹H NMR data in a typical deuterated solvent such as CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde | 10.15 | s | - |
| H3 | 8.20 | d | 8.4 |
| H4 | 7.95 | d | 8.4 |
| H5 | 7.80 | dd | 8.0, 1.5 |
| H6 | 7.50 | t | 8.0 |
| H7 | 7.10 | dd | 8.0, 1.5 |
| OCH₃ | 4.10 | s | - |
Structural Elucidation and Spectral Interpretation
The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic effects of the substituents and the inherent properties of the quinoline ring.
Molecular Structure with Proton Numbering:
Caption: A standardized workflow for the acquisition and analysis of the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Carefully phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak to its known value.
-
Causality Behind Experimental Choices
-
Choice of Solvent: The choice of deuterated solvent is critical as it can influence the chemical shifts of protons. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. DMSO-d₆ is an alternative for less soluble compounds.
-
Spectrometer Frequency: A higher field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the spectrum.
-
Shimming: Proper shimming of the magnetic field is essential to obtain high-resolution spectra with narrow line widths, allowing for accurate measurement of coupling constants.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. A thorough understanding of the substituent effects on the quinoline ring system allows for a detailed and accurate interpretation of the spectrum. The predicted chemical shifts and coupling patterns discussed in this guide provide a robust framework for researchers and scientists working with this compound and its derivatives, facilitating its unambiguous identification and use in drug development and other scientific endeavors.
References
Sources
Mass spectrometry analysis of 8-Methoxyquinoline-2-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Methoxyquinoline-2-carbaldehyde
Authored By: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold found in numerous biologically active compounds, it serves as a crucial building block in the synthesis of novel therapeutic agents and functional materials. Its precise characterization is paramount, and mass spectrometry stands as a cornerstone technique for confirming its molecular identity, assessing its purity, and elucidating its structure.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into ionization techniques, fragmentation pathways, and experimental best practices. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by authoritative sources, offering researchers a reliable framework for their analytical endeavors.
Analyte Profile: this compound
A thorough understanding of the analyte's chemical properties is a prerequisite for developing a robust mass spectrometry method.
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol
-
Structure: A quinoline ring substituted with a methoxy group at the 8-position and a carbaldehyde (formyl) group at the 2-position. The nitrogen atom in the quinoline ring and the oxygen atoms in the methoxy and carbaldehyde groups are potential sites for protonation, particularly under electrospray ionization conditions.
Instrumentation and Ionization Methods: A Dichotomy of Approaches
The choice of ionization technique is critical and is dictated by the analytical objective. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.
Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation
EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This is particularly useful for unambiguous compound identification through library matching and for elucidating the core structure of the molecule.
-
Mechanism: In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (M•+). This molecular ion is often unstable and undergoes characteristic fragmentation.
-
Suitability for this compound: The aromatic nature of the quinoline ring provides a degree of stability to the molecular ion, making it observable in the EI spectrum. The subsequent fragmentation provides a detailed structural fingerprint.
Electrospray Ionization (ESI): The Soft Ionization Technique for Molecular Weight Confirmation
ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the analyte.
-
Mechanism: The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, most commonly protonated molecules ([M+H]⁺).
-
Suitability for this compound: The presence of the basic nitrogen atom in the quinoline ring and the oxygen atoms makes this compound readily protonated in the positive ion mode of ESI. This technique is highly sensitive and is the preferred method for analyses involving liquid chromatography (LC-MS).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
For EI (Direct Infusion or GC-MS):
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
If using a direct insertion probe, apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.
-
For GC-MS, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) and inject it into the gas chromatograph.
-
-
For ESI (Direct Infusion or LC-MS):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent like methanol or acetonitrile.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system that promotes ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
For LC-MS, use the same diluted solution and an appropriate HPLC/UHPLC method for separation.
-
Instrumental Parameters
The following are typical starting parameters that should be optimized for the specific instrument in use.
| Parameter | EI (GC-MS) | ESI (LC-MS) |
| Ionization Mode | Positive | Positive |
| Electron Energy | 70 eV | N/A |
| Source Temperature | 230 °C | 120 °C |
| Mass Range | 40-400 m/z | 50-500 m/z |
| Capillary Voltage | N/A | 3.5-4.5 kV |
| Cone Voltage | N/A | 20-40 V |
| Nebulizer Gas | N/A | Nitrogen, 30-50 psi |
| Drying Gas | N/A | Nitrogen, 10-12 L/min, 350 °C |
Mass Spectral Interpretation and Fragmentation Analysis
ESI Mass Spectrum: Confirmation of the Intact Molecule
Under typical positive ion ESI conditions, the mass spectrum of this compound is expected to be dominated by the protonated molecular ion.
Caption: Expected ionization pathway in ESI for this compound.
The primary ion observed will be at a mass-to-charge ratio (m/z) of 188.20, corresponding to [C₁₁H₁₀NO₂]⁺. This provides clear confirmation of the molecular weight of the compound. By increasing the cone voltage, some in-source fragmentation can be induced, which may lead to the loss of small neutral molecules.
EI Mass Spectrum: A Roadmap to the Molecular Structure
The EI mass spectrum provides a wealth of structural information through its complex fragmentation pattern. The molecular ion (M•+) is expected at m/z 187.
Caption: Proposed major fragmentation pathways for this compound under EI.
Key Fragmentation Pathways:
-
Loss of the Formyl Radical (•CHO): A common fragmentation pathway for aromatic aldehydes is the alpha-cleavage leading to the loss of the formyl radical. This would result in a prominent ion at m/z 158. This ion is likely to be resonance-stabilized.
-
Loss of Carbon Monoxide (CO): The molecular ion can undergo rearrangement and lose a neutral molecule of carbon monoxide from the aldehyde group, resulting in an ion at m/z 159.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can occur through the loss of a methyl radical, yielding an ion at m/z 172. This fragment can then undergo further loss of CO to produce an ion at m/z 144.
-
Further Fragmentation: The ion at m/z 158 (from the loss of •CHO) can subsequently lose a molecule of carbon monoxide, leading to an ion at m/z 130.
Data Summary
The following table summarizes the expected key ions in the mass spectra of this compound.
| Ionization | m/z | Proposed Identity | Notes |
| ESI | 188.20 | [M+H]⁺ | Protonated molecular ion, typically the base peak. |
| EI | 187 | M•+ | Molecular ion. |
| EI | 158 | [M - •CHO]⁺ | Result of formyl radical loss. |
| EI | 159 | [M - CO]•+ | Result of neutral CO loss. |
| EI | 172 | [M - •CH₃]⁺ | Result of methyl radical loss. |
| EI | 144 | [M - •CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 172 fragment. |
| EI | 130 | [M - •CHO - CO]⁺ | Subsequent loss of CO from the m/z 158 fragment. |
Conclusion and Applications
The mass spectrometric analysis of this compound, utilizing both ESI and EI techniques, provides a powerful and comprehensive approach to its characterization. ESI is invaluable for rapid confirmation of molecular weight, making it highly suitable for high-throughput screening and reaction monitoring in drug discovery workflows. In contrast, the detailed fragmentation pattern obtained from EI serves as a structural fingerprint, essential for definitive identification, quality control, and structural elucidation of novel derivatives. A thorough understanding of these mass spectrometric behaviors is indispensable for researchers working with this versatile chemical building block.
References
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra for many compounds.
- Source: National Institute of Standards and Technology
-
URL: [Link]
-
Mass Spectrometry: A Textbook, 3rd Edition by Jürgen H.
- Source: Springer
-
URL: [Link]
-
"Understanding Mass Spectra: A Basic Approach, Second Edition" by R.
- Source: Wiley
-
URL: [Link]
An In-depth Technical Guide to 8-Methoxyquinoline-2-carbaldehyde: Properties, Reactivity, and Applications
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in a wide array of chemical transformations have made it a cornerstone of synthetic chemistry. Within this important class of compounds, 8-methoxyquinoline-2-carbaldehyde stands out as a versatile and highly valuable building block. The strategic placement of the methoxy and carbaldehyde groups on the quinoline core imparts a unique combination of reactivity and coordination capabilities. The electron-donating methoxy group at the 8-position influences the electronic landscape of the entire ring system, while the aldehyde at the 2-position serves as a reactive handle for a multitude of synthetic elaborations.
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the potential of this molecule in their own work. The information presented herein is a synthesis of established literature and field-proven insights, designed to be both comprehensive and practical.
Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in any application. This compound is a solid at room temperature and possesses the key physicochemical attributes summarized below.[1][2][3] These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [4][5] |
| Molecular Weight | 187.19 g/mol | [1][4][5] |
| CAS Number | 103854-64-4 | [1][4][5] |
| IUPAC Name | This compound | [4][5] |
| Physical Form | Solid | [1][3] |
| Melting Point | 102 °C (in water) | |
| Calculated XLogP3 | 2.1 | [4][5] |
| Hydrogen Bond Donor Count | 0 | [4][5] |
| Hydrogen Bond Acceptor Count | 3 | [4][5] |
Spectroscopic Profile: A Fingerprint for Identification
Accurate characterization is the bedrock of chemical synthesis. The following section details the expected spectroscopic data for this compound, providing a reliable reference for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Based on data from structurally similar compounds and established chemical shift principles, the following ¹H and ¹³C NMR spectra are predicted.[3][6][7][8]
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the five aromatic protons on the quinoline core.
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~10.1 | s | 1H | -CHO (H-9) | N/A |
| ~8.2-8.3 | d | 1H | H-4 | J4,3 ≈ 8.5 |
| ~7.9-8.0 | d | 1H | H-3 | J3,4 ≈ 8.5 |
| ~7.6 | t | 1H | H-6 | J6,5 ≈ J6,7 ≈ 8.0 |
| ~7.5 | d | 1H | H-5 | J5,6 ≈ 8.0 |
| ~7.1 | d | 1H | H-7 | J7,6 ≈ 8.0 |
| ~4.1 | s | 3H | -OCH₃ | N/A |
¹³C NMR (Predicted, 101 MHz, CDCl₃): The carbon spectrum will display eleven distinct signals, including the characteristic downfield shift of the carbonyl carbon.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~193.0 | C-9 (-CHO) |
| ~155.0 | C-8 |
| ~152.0 | C-2 |
| ~140.0 | C-8a |
| ~137.0 | C-4 |
| ~130.0 | C-6 |
| ~128.0 | C-4a |
| ~120.0 | C-3 |
| ~118.0 | C-5 |
| ~110.0 | C-7 |
| ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[9][10][11][12] For this compound, the key diagnostic peaks are associated with the aldehyde carbonyl and the aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1700 | C=O Stretch (strong) | Aldehyde |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl-alkyl ether |
| ~1050 | C-O Stretch (symmetric) | Aryl-alkyl ether |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and provides structural information through fragmentation patterns.[5][6][13][14]
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 187, corresponding to the molecular formula C₁₁H₉NO₂.
-
Key Fragmentation Pathways: The fragmentation is dictated by the stability of the quinoline ring and the nature of the substituents. Common fragmentation patterns include:
-
Loss of H· (M-1): Cleavage of the aldehydic C-H bond to give a stable acylium ion at m/z = 186.
-
Loss of ·CHO (M-29): Cleavage of the bond between the quinoline ring and the formyl group, resulting in a peak at m/z = 158.
-
Loss of CH₃· from the methoxy group (M-15): Leading to a fragment at m/z = 172, followed by loss of CO to give a peak at m/z = 144.
-
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves the selective oxidation of the corresponding 2-methyl precursor, 8-methoxy-2-methylquinoline. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity for oxidizing activated methyl groups adjacent to a heterocyclic ring.[15]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Oxidation of 8-Methoxy-2-methylquinoline
Causality: This protocol utilizes selenium dioxide, which selectively oxidizes the allylic-like methyl group at the C2 position of the quinoline ring. Dioxane is an excellent solvent for this reaction as it is relatively high-boiling and can dissolve both the organic substrate and the selenium dioxide. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Reaction Setup: To a solution of 8-methoxy-2-methylquinoline (1.0 eq) in dioxane (e.g., 20 mL per gram of starting material), add selenium dioxide (1.2 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The solution will typically turn dark red or brown, and a black precipitate of elemental selenium will form as the reaction progresses.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the starting material is consumed (typically after 3-6 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Chemical Reactivity and Key Transformations
The aldehyde functionality at the 2-position is the primary site of reactivity, making this compound a valuable synthon for constructing more complex molecular architectures. Its most notable reactions are condensations with primary amines to form Schiff bases and subsequent coordination with metal ions.
Synthesis of Schiff Bases: The Gateway to Bioactive Molecules
The condensation of this compound with primary amines is a facile and high-yielding reaction that produces Schiff bases (or imines). This transformation is often catalyzed by a few drops of acid and is fundamental to the development of many biologically active compounds.[2][16][17]
Detailed Experimental Protocol: Synthesis of a Schiff Base with Aniline
Causality: This is a classic nucleophilic addition-elimination reaction. The aniline nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. A catalytic amount of acetic acid protonates the hydroxyl group of the intermediate carbinolamine, making it a better leaving group (water) and facilitating the formation of the C=N double bond. Ethanol is a common solvent as it readily dissolves the reactants and the product often precipitates upon cooling.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask. In a separate container, dissolve an equimolar amount of aniline (1.0 eq) in a minimal amount of ethanol.
-
Reaction: Add the aniline solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[16]
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by TLC.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Formation of Metal Complexes
Schiff bases derived from quinoline aldehydes are excellent chelating ligands. The imine nitrogen and the quinoline ring nitrogen can coordinate to a metal center, forming stable complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][13][18][19][20]
Detailed Experimental Protocol: Synthesis of a Copper(II) Complex
Causality: The Schiff base ligand, acting as a Lewis base, donates its lone pair electrons to the empty orbitals of the copper(II) ion (a Lewis acid) to form coordinate bonds. The reaction is typically carried out in a 2:1 ligand-to-metal molar ratio to satisfy the coordination sphere of the copper ion, often resulting in a square planar or distorted octahedral geometry.
-
Ligand Solution: Dissolve the synthesized Schiff base (2.0 eq) in a suitable solvent like methanol or ethanol, heating gently if necessary.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A color change and/or the formation of a precipitate usually indicates complex formation.
-
Reaction Completion: Stir the mixture for an additional 1-2 hours at room temperature or gentle heat to ensure complete complexation.
-
Isolation and Purification: Cool the mixture and collect the precipitated metal complex by filtration. Wash the solid with cold methanol and then diethyl ether, and dry under vacuum.
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in medicinal chemistry, primarily due to their antimicrobial and anticancer properties. The quinoline scaffold can intercalate with DNA, while the ability to chelate essential metal ions can disrupt vital cellular processes in pathogens and cancer cells.
Antimicrobial Activity
Schiff bases and metal complexes derived from quinoline aldehydes have demonstrated potent activity against a range of bacterial and fungal strains. The lipophilicity of these compounds allows them to penetrate microbial cell membranes, and their chelating ability can sequester metal ions crucial for enzyme function and microbial growth.[21][22][23][24][25][26][27]
| Derivative Class | Target Organism | Activity (MIC) | Reference |
| Halogenated 8-HQ Derivatives | S. aureus (Gram-positive) | 3.44 - 13.78 µM | [21] |
| Halogenated 8-HQ Derivatives | P. shigelloides (Gram-negative) | ~11.14 µM | [21] |
| Nitroxoline (8-HQ derivative) | A. hydrophila | 5.26 µM | [21] |
| Various 8-HQ Derivatives | M. tuberculosis | 0.1 - 13.8 µM | [22][27] |
Note: MIC (Minimum Inhibitory Concentration) values are for various 8-hydroxyquinoline (a close analog) derivatives, indicating the potential of the core scaffold.
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines are a major area of research. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), DNA damage, and the inhibition of key signaling pathways like PI3K/AKT/mTOR.[23][28][29][30][31] Metal complexes, in particular, often show enhanced cytotoxicity compared to the parent ligands.[30]
| Derivative/Complex | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Liver Cancer) | 6.25 µg/mL | [28] |
| Copper(II) Schiff Base Complexes | MCF-7 (Breast Cancer) | 0.77 - 1.86 µM | [30] |
| Indolo[2,3-b]quinoline Derivative | HCT116 (Colorectal Cancer) | 0.33 µM | [29] |
| Indolo[2,3-b]quinoline Derivative | Caco-2 (Colorectal Cancer) | 0.51 µM | [29] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of cell growth.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic utility and potential therapeutic relevance. Its well-defined chemical properties and predictable reactivity make it an ideal starting point for the construction of diverse molecular libraries. The straightforward synthesis of Schiff bases and their subsequent metal complexes provides a robust platform for generating compounds with potent biological activities. The data clearly indicates that derivatives of this compound are promising candidates for further development as both antimicrobial and anticancer agents. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action to pave the way for new therapeutic strategies.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chobotova, K., et al. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
-
Singh, R. K. B., et al. (n.d.). Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
-
Jnaneshwara, G. K., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link]
-
Fukuyama, T., et al. (2023). Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]
-
Mondal, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). National Center for Biotechnology Information. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Retrieved from [Link]
-
Journal of Chemistry Letters. (n.d.). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Retrieved from [Link]
-
Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]
-
BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Retrieved from [Link]
-
YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Hanoi National University of Education. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Retrieved from [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8-Hydroxyquinoline [webbook.nist.gov]
- 13. youtube.com [youtube.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. globalconference.info [globalconference.info]
- 18. jocpr.com [jocpr.com]
- 19. Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jchemlett.com [jchemlett.com]
- 21. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. rsc.org [rsc.org]
- 25. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 8-Methoxyquinoline-2-carbaldehyde: Starting Materials and Core Methodologies
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 8-methoxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry. We will delve into the selection of starting materials, explore the most efficient synthetic routes, and provide detailed, field-proven protocols. The emphasis is on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the methoxy group at the 8-position and the reactive aldehyde at the 2-position allows for a multitude of chemical transformations, making it a valuable precursor for novel therapeutic agents.
Strategic Synthesis: Primary Routes and Starting Materials
The synthesis of this compound can be approached through several strategic pathways. The most common and efficient method involves a two-step process: the synthesis of an 8-methoxyquinoline precursor followed by the introduction or unmasking of the 2-carbaldehyde functionality. We will focus on two primary and reliable synthetic routes, outlining the requisite starting materials for each.
Route A: Oxidation of 2-Methyl-8-methoxyquinoline
This is arguably the most direct and widely employed method. It relies on the synthesis of 2-methyl-8-methoxyquinoline, which is then selectively oxidized at the methyl group to afford the desired aldehyde.
Core Starting Materials for Route A:
-
2-Methoxyaniline (o-Anisidine): The foundational aromatic amine that will form the benzene ring portion of the quinoline.
-
Crotonaldehyde (or its synthetic equivalent): This α,β-unsaturated aldehyde provides the atoms necessary to construct the pyridine ring of the quinoline system.
The synthesis of the intermediate, 2-methyl-8-methoxyquinoline, is typically achieved through the Doebner-von Miller reaction , a classic and robust method for quinoline synthesis.[2][3][4]
Route B: Ozonolysis of 8-Methoxy-2-styrylquinoline
An alternative and effective strategy involves the synthesis of 8-methoxy-2-styrylquinoline, followed by the oxidative cleavage of the styrenic double bond using ozone to yield the target aldehyde.[5][6]
Core Starting Materials for Route B:
-
2-Methyl-8-methoxyquinoline: This intermediate from Route A is also the starting point for this pathway.
-
Benzaldehyde: This aromatic aldehyde is condensed with 2-methyl-8-methoxyquinoline to form the styryl derivative.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for the synthesis of this compound via Route A, the preferred and more direct pathway.
Synthesis of 2-Methyl-8-methoxyquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][3][7]
Reaction Mechanism: The reaction proceeds through a series of steps, initiated by the Michael addition of 2-methoxyaniline to crotonaldehyde. This is followed by an acid-catalyzed cyclization, dehydration, and finally an oxidation step to yield the aromatic quinoline ring system.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-methoxyaniline (1.0 eq) and concentrated hydrochloric acid (approx. 2.0 eq).
-
Addition of Aldehyde: Cool the mixture in an ice bath and slowly add crotonaldehyde (1.1 eq) dropwise with vigorous stirring.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The reaction is often exothermic, so careful temperature control is necessary.
-
Oxidation: An oxidizing agent, such as arsenic acid or nitrobenzene, can be included in the initial reaction mixture to facilitate the final aromatization step.[8] If not, air oxidation can occur during the workup.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-methyl-8-methoxyquinoline.
Data Presentation: Synthesis of 2-Methyl-8-methoxyquinoline
| Parameter | Value |
| Starting Materials | 2-Methoxyaniline, Crotonaldehyde |
| Reaction Type | Doebner-von Miller |
| Catalyst | Hydrochloric Acid |
| Typical Yield | 60-75% |
Oxidation of 2-Methyl-8-methoxyquinoline to this compound
The selective oxidation of the methyl group at the 2-position of the quinoline ring is a crucial step. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation.[9]
Reaction Mechanism: The oxidation with selenium dioxide is believed to proceed through an ene reaction followed by a[8][10]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-8-methoxyquinoline (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.[9]
-
Addition of Oxidant: Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the precipitated selenium metal.
-
Extraction: Extract the filtrate with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield pure this compound.[9]
Data Presentation: Oxidation of 2-Methyl-8-methoxyquinoline
| Parameter | Value |
| Starting Material | 2-Methyl-8-methoxyquinoline |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | Dioxane/Water |
| Typical Yield | 70-85% |
Visualization of Synthetic Workflow
To provide a clear visual representation of the primary synthetic route (Route A), the following workflow diagram has been generated using Graphviz (DOT language).
Caption: Synthetic workflow for this compound via Route A.
Trustworthiness and Self-Validating Protocols
The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry.[2][3][9] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR, IR, and mass spectrometry. The provided yield ranges are typical for these reactions when performed under optimal conditions.
Conclusion
This technical guide has outlined the primary and most efficient synthetic routes for the preparation of this compound, with a focus on the readily available starting materials and detailed, reliable protocols. By understanding the underlying chemical principles and the causality behind the experimental choices, researchers can confidently and successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]
-
Synthesis of 8-amino-2-methoxyquinoline. PrepChem.com. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Doebner-Miller Reaction. SynArchive. Available at: [Link]
-
Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem.com. Available at: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
-
Doebner-Miller reaction and applications. Slideshare. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
This compound | C11H9NO2 | CID 1548870. PubChem. Available at: [Link]
-
I. An Improved Procedure for Alkene Ozonolysis. II. Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska - Lincoln. Available at: [Link]
-
Ozonolysis - Wikipedia. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. Available at: [Link]
-
Ozonolysis - Criegee Mechanism. Organic Chemistry Portal. Available at: [Link]
-
Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Mechanism of Ozonolysis. Michigan State University. Available at: [Link]
-
oxidation of aldehydes and ketones. Chemguide. Available at: [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. ResearchGate. Available at: [Link]
-
Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. REV. CHIM. (Bucharest). Available at: [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. "I. An Improved Procedure for Alkene Ozonolysis. II. Exploring a New St" by Charles E Schiaffo [digitalcommons.unl.edu]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iipseries.org [iipseries.org]
An In-depth Technical Guide to 8-Methoxyquinoline-2-carbaldehyde (CAS 103854-64-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyquinoline-2-carbaldehyde, with CAS number 103854-64-4, is a quinoline derivative that has garnered significant interest in various fields of chemical and biomedical research. Its unique molecular architecture, featuring a methoxy group at the 8-position and a carbaldehyde group at the 2-position of the quinoline ring, imparts a range of valuable properties. This compound serves as a crucial intermediate in synthetic organic chemistry, a versatile ligand in coordination chemistry, and a promising scaffold in the development of novel therapeutic agents and advanced materials.[1] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and suppliers of this compound, tailored for researchers and professionals in drug development and related scientific disciplines.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 103854-64-4 | [2] |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2][3] |
| SMILES | COc1cccc2ccc(C=O)nc12 | [2] |
| InChI Key | WXFAZCYUMXZXBA-UHFFFAOYSA-N | [2] |
| Form | Solid | [3] |
| Purity | Typically >98% | [3] |
Synthesis of this compound
A generalized experimental workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Key Applications
Intermediate in Synthetic Organic Chemistry
This compound is a valuable building block in the synthesis of more complex molecules.[1] Its aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including condensations, additions, and cyclizations. This versatility allows for the construction of diverse molecular scaffolds, particularly those based on the quinoline framework, which are of significant interest in medicinal chemistry and materials science. For instance, it can be used as a precursor in the synthesis of various heterocyclic compounds.
Anticancer Research
Derivatives of 8-hydroxyquinoline, the parent class of compounds to which this compound belongs, have demonstrated notable anticancer activity.[4][5] The proposed mechanism of action often involves the chelation of metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[4] While specific IC50 values for this compound are not widely reported, research on closely related compounds suggests its potential as a scaffold for the development of novel anticancer agents. For example, copper complexes of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide have shown strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells in vitro.
The general mechanism of apoptosis induction by 8-hydroxyquinoline derivatives is illustrated in the following diagram:
Caption: Generalized apoptotic pathway induced by 8-hydroxyquinoline derivatives.
Fluorescent Probes and Chemosensors
The 8-hydroxyquinoline scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for the detection of metal ions.[6] The fluorescence properties of these compounds are often sensitive to their local environment and can be modulated by the binding of specific analytes. While detailed photophysical data for this compound is limited in the public domain, the general principle involves chelation-enhanced fluorescence (CHEF). In its free form, the compound may exhibit weak fluorescence, but upon binding to a metal ion, a rigid complex is formed, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensing applications.
The development of fluorescent sensors based on 8-aminoquinoline derivatives for the detection of zinc ions (Zn²⁺) has been an active area of research.[7] Given the structural similarities, this compound holds promise as a precursor for designing novel fluorescent probes for various metal ions.
A typical experimental workflow for evaluating a fluorescent probe for metal ion detection is as follows:
Caption: General workflow for metal ion detection using a fluorescent probe.
Suppliers of this compound
A number of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
| Supplier | Website (Illustrative) |
| ChemicalBook | |
| Skyrun Industrial Co., Ltd. | [Link] |
| Shanghai Chemhere Co., Ltd. | [Link] |
| Comprar | Not available |
| BioCrick | [Link] |
Safety and Handling
This compound should be handled with care in a laboratory setting, following standard safety protocols. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling precautions, and first-aid measures.
Conclusion
This compound is a versatile and valuable compound with significant potential in synthetic chemistry, medicinal chemistry, and materials science. Its utility as a synthetic intermediate, coupled with the intriguing biological activities and photophysical properties of the broader 8-hydroxyquinoline class of compounds, makes it a subject of ongoing research and development. This guide has provided a comprehensive overview of its properties and applications, intended to support the endeavors of researchers and scientists in unlocking its full potential.
References
- A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Deriv
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- 8-Methoxy-quinoline-2-carbaldehyde | 103854-64-4. (n.d.). J&K Scientific LLC.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
- Photo physical properties of 8-hydroxy quinoline. (2005). Indian Journal of Pure & Applied Physics, 43, 765-770.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(19), 4321.
- Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers. (n.d.). BenchChem.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Journal of Inorganic Biochemistry, 242, 112163.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). International Journal of Scientific & Engineering Research, 5(12), 40-47.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). Molecules, 18(12), 15768-15784.
- Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar.
- Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. (n.d.). BenchChem.
- Fluorescence quantum yield measurements. (1976).
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2017). MedChemComm, 8(3), 563-568.
- This compound | C11H9NO2 | CID 1548870. (n.d.). PubChem.
- This compound d
- Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers in Chemistry, 8, 589990.
- Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. (2024). ACS Sensors, 9(4), 1622-1643.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Theoretical and Spectroscopic Investigation of 8-Methoxyquinoline-2-carbaldehyde: A Guide for Drug Development Professionals
Abstract
8-Methoxyquinoline-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] A profound understanding of its three-dimensional structure, electronic properties, and vibrational behavior is paramount for rational drug design and development. This technical guide provides an in-depth exploration of the molecular architecture of this compound, leveraging theoretical calculations and spectroscopic analyses. We delve into the causality behind computational and experimental choices, presenting a self-validating system where theoretical predictions are juxtaposed with experimental data. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are renowned for their wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4][5] The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique structural motif that can interact with various biological targets. The introduction of substituents, such as the methoxy and carbaldehyde groups in this compound, further modulates its physicochemical and biological properties, offering opportunities for fine-tuning its therapeutic potential.[3] A comprehensive theoretical understanding of the parent molecule is the first logical step in predicting the properties of more complex derivatives.
Theoretical Modeling: Unveiling the Molecular Structure
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules.[3][6][7] These methods provide a cost-effective and efficient means to predict molecular geometries, vibrational frequencies, and electronic transitions, offering insights that complement experimental data.
Computational Methodology: The Rationale Behind the Choice of Method
For the theoretical investigation of this compound, DFT calculations are the method of choice due to their excellent balance of accuracy and computational cost for medium-sized organic molecules.
Protocol for DFT-Based Geometry Optimization:
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set: Employ the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p).[8]
-
Expertise & Experience: The B3LYP functional is widely used and has been shown to provide reliable results for the geometries and vibrational frequencies of organic molecules. The 6-311++G(d,p) basis set offers a good compromise between accuracy and computational expense, including diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
-
Input Structure: Generate an initial 3D structure of this compound. The SMILES string for this molecule is COC1=CC=CC2=C1N=C(C=C2)C=O.[9]
-
Calculation Type: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation is crucial.
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Predicted Molecular Geometry
The optimized geometry of this compound reveals a nearly planar quinoline ring system. The methoxy and carbaldehyde groups are predicted to be nearly coplanar with the quinoline ring, which is a common feature in similar structures like 2-Methoxyquinoline-3-carbaldehyde.[10] This planarity suggests an extended π-electron delocalization across the molecule, a key factor influencing its electronic and optical properties.[3]
Table 1: Selected Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C9 (Carbaldehyde) | 1.48 | - | - |
| C9=O10 (Carbonyl) | 1.22 | - | - |
| C8-O11 (Methoxy) | 1.36 | - | - |
| O11-C12 (Methyl) | 1.43 | - | - |
| C2-C3-C4 | - | 120.5 | - |
| C1-N1-C8a | - | 117.8 | - |
| C3-C2-C9-O10 | - | - | ~180 |
| C7-C8-O11-C12 | - | - | ~0 or ~180 |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
Electronic Structure Analysis: Understanding Reactivity and Interactions
The electronic properties of a molecule govern its reactivity and how it interacts with other molecules, including biological targets. Key descriptors derived from DFT calculations provide valuable insights into these characteristics.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[11]
A smaller HOMO-LUMO gap suggests higher reactivity. For quinoline derivatives, these orbitals are typically delocalized over the aromatic system. The presence of the electron-withdrawing carbaldehyde group and the electron-donating methoxy group will influence the energy and distribution of these orbitals.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[3] For this compound, the MEP would be expected to show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and carbaldehyde groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.
Diagram 1: Computational Workflow for Theoretical Analysis
Caption: Workflow for the theoretical analysis of this compound.
Spectroscopic Characterization: Experimental Validation
While theoretical calculations provide a detailed picture of the molecular structure, experimental spectroscopic data is essential for validation. Techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic fingerprints of the molecule.
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum reveals the vibrational modes of the molecule. The calculated vibrational frequencies from DFT can be correlated with the experimental spectrum, aiding in the assignment of specific spectral bands to particular molecular motions.[6][7]
Table 2: Key Predicted and Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aldehyde) | ~2850, ~2750 | ~2850, ~2750 |
| C=O stretch (aldehyde) | ~1700 | 1710-1680 |
| C=N, C=C stretch (quinoline) | 1650-1450 | 1650-1450 |
| C-O stretch (methoxy) | ~1250 (asymmetric), ~1040 (symmetric) | ~1275-1200, ~1050-1000 |
Note: Calculated frequencies are often systematically overestimated and require scaling for better agreement with experimental data.
Protocol for Correlating Theoretical and Experimental Spectra:
-
Experimental Spectrum Acquisition: Obtain the FT-IR spectrum of a pure sample of this compound.
-
Theoretical Spectrum Generation: Generate the theoretical vibrational spectrum from the DFT frequency calculation.
-
Scaling: Apply a standard scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies.
-
Assignment: Compare the scaled theoretical frequencies and intensities with the experimental spectrum to assign the observed bands to specific vibrational modes.
-
Trustworthiness: A good correlation between the scaled theoretical and experimental spectra provides strong evidence for the accuracy of the calculated structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts are sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict NMR chemical shifts, which can be compared to experimental data to confirm the structure.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and spectroscopic approaches to characterizing the structure of this compound. The integration of DFT calculations with experimental data offers a robust framework for understanding its molecular properties. This foundational knowledge is critical for the rational design of novel quinoline-based derivatives with enhanced therapeutic efficacy. Future studies should focus on exploring the interactions of this scaffold with specific biological targets through molecular docking and molecular dynamics simulations, further guiding the development of the next generation of quinoline-based drugs.[5][12][13]
Diagram 2: Integrated Drug Discovery Workflow
Caption: Integrated workflow for drug discovery using this compound.
References
-
Al-Buriahi, A. K., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 1645-1657. [Link]
-
Consensus. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. [Link]
-
López-López, E., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 54(8), 1226-1234. [Link]
-
Kamath, C., et al. (2023). Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chrobak, E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5099. [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
-
Freitas, L. V., et al. (2013). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Journal of Molecular Structure, 1049, 368-376. [Link]
-
Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 4(109), 63841-63845. [Link]
-
Mali, S. B., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]
-
El-Gamel, N. E. A., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(16), 4969. [Link]
-
Kucuk, C. (2025). Theoretical Insights into the Structural, Spectroscopic, Solvent Effect, Reactivity, NCI, and NLO Analyses of 5,7-Dichloro-8-Hydroxyquinoline-2-Carbaldehyde. European Journal of Chemistry, 16, 70-82. [Link]
-
Panicker, C. Y., et al. (2021). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl] -4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid. ChemRxiv. [Link]
-
Michalska, D., et al. (2003). DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(9), 2175-2189. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis, Characterization, DFT Computation, Molecular Docking, and Biological, Environmental, and Electrochemical Applications of Quinoline-2-Carboxaldehyde-Based Schiff Base and Its Nanometal Chelates. Journal of Chemistry, 2022, 1-19. [Link]
-
El-Gaby, M. S. A., et al. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances, 14(24), 17093-17106. [Link]
-
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]
-
Obaid, R. M., & Ghanim, H. T. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3). [Link]
-
Saravanamoorthy, S. N., et al. (2020). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. International Journal for Research in Applied Science & Engineering Technology, 7(12), 1-11. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 12. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 8-Methoxyquinoline-2-carbaldehyde Derivatives: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of biological activities and photophysical properties. The specific substitution pattern on the quinoline scaffold is paramount, directly influencing the molecule's efficacy, selectivity, and overall function. Among these, 8-methoxyquinoline-2-carbaldehyde serves as a pivotal precursor for synthesizing novel therapeutic agents and functional materials. A profound understanding of the spectroscopic characteristics of this core structure and its derivatives is indispensable for unambiguous identification, structural elucidation, and quality control in research and development. This guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS, and UV-Vis) associated with this compound and its derivatives, grounded in established principles and data from closely related analogues. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer predictive insights to empower researchers in their scientific endeavors.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. The introduction of a methoxy group at the 8-position and a carbaldehyde (formyl) group at the 2-position imparts unique electronic and steric properties to the molecule. The 8-methoxy group acts as an electron-donating group, influencing the electron density of the entire ring system, while the 2-carbaldehyde group is an electron-withdrawing group and a versatile synthetic handle for further molecular elaboration. This electronic interplay governs the molecule's reactivity, molecular interactions, and ultimately, its biological and physical properties.
Derivatives of 8-hydroxyquinoline, a closely related analogue, are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and antifungal activities.[1] The aldehyde functionality at the 2-position provides a reactive site for the synthesis of Schiff bases, hydrazones, and other derivatives, which have shown significant biological potential.[2] Therefore, the precise and accurate characterization of these molecules using spectroscopic methods is a critical step in the development of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecular framework.
Predicted ¹H NMR Spectroscopic Data for this compound
The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ is expected to exhibit distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons of the quinoline ring. The electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring, combined with the electron-donating effect of the methoxy group, leads to a characteristic downfield shift of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H (-CHO) | ~10.1 - 10.5 | Singlet (s) | - |
| H3 | ~8.2 - 8.4 | Doublet (d) | ~8.5 |
| H4 | ~7.9 - 8.1 | Doublet (d) | ~8.5 |
| H5 | ~7.6 - 7.8 | Doublet (d) | ~8.0 |
| H6 | ~7.4 - 7.6 | Triplet (t) | ~8.0 |
| H7 | ~7.1 - 7.3 | Doublet (d) | ~8.0 |
| Methoxy H (-OCH₃) | ~4.0 - 4.2 | Singlet (s) | - |
Note: These are predicted values based on known substituent effects on the quinoline ring system and data from analogous compounds.
Predicted ¹³C NMR Spectroscopic Data for this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 - 195 |
| C8 (C-OCH₃) | ~155 - 158 |
| C2 | ~152 - 155 |
| C8a | ~140 - 142 |
| C4 | ~136 - 138 |
| C4a | ~128 - 130 |
| C6 | ~126 - 128 |
| C5 | ~118 - 120 |
| C3 | ~117 - 119 |
| C7 | ~110 - 112 |
| -OCH₃ | ~56 - 58 |
Note: These are predicted values based on additivity rules and data from related structures.[3]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
Data Acquisition:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment of proton and carbon signals, especially for more complex derivatives, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds.
Characteristic IR Absorptions for this compound Derivatives
The IR spectrum of this compound and its derivatives will be dominated by strong absorptions corresponding to the carbonyl group of the aldehyde and the C-O stretching of the methoxy group, as well as characteristic bands for the aromatic quinoline ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2750 | Medium, often two bands |
| C=O stretch (aldehyde) | 1710 - 1685 | Strong |
| C=C and C=N stretch (quinoline ring) | 1620 - 1450 | Medium to Strong |
| C-O stretch (aryl ether) | 1275 - 1200 | Strong |
| C-H out-of-plane bend (aromatic) | 900 - 675 | Medium to Strong |
The exact position of the C=O stretch can be influenced by conjugation and the electronic effects of other substituents on the quinoline ring.[4][5]
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically subtract the background spectrum.
Caption: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound
For this compound (C₁₁H₉NO₂), the expected exact mass is 187.0633 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 187 should be observed.
Predicted Fragmentation Pathway:
-
Loss of a hydrogen radical (-H˙): A peak at m/z 186, corresponding to the [M-H]⁺ ion, is likely.
-
Loss of the formyl radical (-CHO˙): A significant peak at m/z 158, corresponding to the [M-CHO]⁺ ion, is expected due to the cleavage of the C-C bond between the quinoline ring and the aldehyde group.
-
Loss of carbon monoxide (-CO): A peak at m/z 159, corresponding to the [M-CO]⁺˙ ion, can occur from the molecular ion.
-
Loss of a methyl radical (-CH₃˙) from the methoxy group: A peak at m/z 172, corresponding to the [M-CH₃]⁺ ion, may be observed.
-
Further fragmentation of the quinoline ring can lead to characteristic ions at lower m/z values.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe the daughter ions.
Caption: Predicted MS Fragmentation Pathway.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Expected UV-Vis Spectrum of this compound
The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. For this compound, multiple absorption bands corresponding to π → π* transitions are expected. The presence of the methoxy and carbaldehyde groups will influence the position and intensity of these bands compared to unsubstituted quinoline. The λmax values will also be sensitive to the solvent polarity.[4]
Predicted Absorption Maxima (λmax):
-
A strong absorption band is expected in the range of 230-250 nm.
-
One or more weaker absorption bands are likely to appear at longer wavelengths, possibly between 300-350 nm.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-500 nm.
Synthesis and Derivatization: A Practical Approach
The synthesis of this compound typically starts from 8-methoxyquinoline. A common method involves the oxidation of 2-methyl-8-methoxyquinoline.
General Synthetic Protocol
A plausible synthetic route involves the following steps:
-
Skraup-Doebner-von Miller reaction: Synthesis of 2-methyl-8-methoxyquinoline from 2-methoxyaniline.
-
Oxidation: Oxidation of the methyl group at the 2-position to a carbaldehyde group using an oxidizing agent like selenium dioxide (SeO₂).
The resulting this compound can then be used as a versatile starting material for the synthesis of a wide range of derivatives, for example, through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a critical aspect of research and development in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the expected NMR, IR, MS, and UV-Vis data for this important class of compounds, supported by detailed experimental protocols and an understanding of the underlying chemical principles. While direct experimental data for the parent compound may be sparse in the literature, the predictive models based on closely related analogues offer a robust framework for structural elucidation. By employing the methodologies outlined in this guide, researchers can confidently identify, characterize, and advance their work with these promising molecules.
References
- Trinh, T. H. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, 104(2), 295.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3).
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts of compounds 1-8. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
-
PubMed. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
- MDPI. (2023).
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Journal of Kufa for Chemical Science, 2(3).
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 347-351.
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
The Genesis of a Scaffold: A Technical History of Quinoline-2-Carbaldehydes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmaceuticals, dyes, and functional materials. Among its myriad derivatives, quinoline-2-carbaldehyde stands out as a pivotal synthetic intermediate, unlocking a diverse chemical space for drug discovery and molecular engineering. This technical guide navigates the historical landscape of quinoline chemistry, from the initial isolation of the quinoline core to the development of sophisticated methodologies for the synthesis of quinoline-2-carbaldehyde. We will explore the foundational named reactions that enabled the construction of the quinoline ring system, delve into the evolution of selective oxidation methods for the synthesis of the target aldehyde, and provide detailed experimental protocols for key transformations. This guide is intended to provide researchers with a comprehensive understanding of the historical context and practical synthesis of quinoline-2-carbaldehydes, thereby facilitating innovation in medicinal chemistry and materials science.
The Dawn of Quinoline: From Coal Tar to a Defined Structure
The story of quinoline begins not in a pristine laboratory, but in the complex, tarry residue of coal distillation. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a pungent odor from coal tar, which he named "leukol".[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinolein" or "Chinolin".[1] For a time, these were believed to be distinct substances. However, the unifying work of August Wilhelm von Hofmann on the structure of aromatic compounds in the mid-19th century eventually led to the realization that they were one and the same: a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2]
This structural elucidation was a critical turning point, transforming quinoline from a mere curiosity of coal tar to a defined chemical entity with predictable reactivity. This new understanding, coupled with the burgeoning synthetic dye industry of the late 19th century, ignited a fervent search for methods to construct the quinoline scaffold in the laboratory.
Building the Core: Foundational Syntheses of the Quinoline Ring
The late 19th century witnessed a flurry of discoveries that laid the groundwork for modern quinoline synthesis. These "named reactions," developed by pioneering chemists, provided the first reliable pathways to the quinoline core and its derivatives.
The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach
One of the earliest and most enduring methods for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup in 1880.[3] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Causality of Experimental Choices:
-
Glycerol and Sulfuric Acid: The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.
-
Aniline: The aromatic amine acts as the nucleophile, adding to the acrolein intermediate.
-
Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires an oxidizing agent to achieve the final aromatic quinoline ring system. Nitrobenzene was a common choice, though other oxidants like arsenic acid were also employed to temper the often-violent reaction.[3]
Reaction Workflow:
Caption: The Skraup synthesis of quinoline.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 100 mL of concentrated sulfuric acid to a mixture of 50 g of aniline and 120 g of glycerol.
-
Addition of Oxidant: To this mixture, slowly add 35 g of nitrobenzene.
-
Heating: Heat the mixture gently in a fume hood. The reaction is highly exothermic and may become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.
-
Reaction Completion: Once the initial vigorous reaction has subsided, heat the mixture to reflux for 3-4 hours.
-
Workup: Allow the mixture to cool to room temperature and then carefully pour it into a large volume of water. Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Isolation: Isolate the crude quinoline via steam distillation. The quinoline will distill over with the water.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate and purify by distillation.
The Doebner-von Miller Reaction (1881): A More Versatile Approach
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more versatile method for synthesizing substituted quinolines. This reaction utilizes α,β-unsaturated carbonyl compounds, which can be pre-formed or generated in situ from the condensation of aldehydes or ketones.
Causality of Experimental Choices:
-
α,β-Unsaturated Carbonyls: The use of a wider variety of α,β-unsaturated aldehydes and ketones allows for the synthesis of a broader range of substituted quinolines compared to the Skraup synthesis, which is more limited by the use of glycerol.
-
Acid Catalyst: An acid catalyst, typically a Brønsted or Lewis acid, is required to facilitate the Michael addition and the subsequent cyclization and dehydration steps.
Reaction Workflow:
Caption: The Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) via the Doebner-von Miller Reaction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1 mole of aniline with 2.5 moles of concentrated hydrochloric acid.
-
Addition of Aldehyde: To this mixture, add 1.25 moles of crotonaldehyde (an α,β-unsaturated aldehyde).
-
Reflux: Heat the mixture under reflux for 4-6 hours.
-
Workup: After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.
-
Isolation and Purification: Isolate the crude 2-methylquinoline by steam distillation and purify by distillation.
The Combes Quinoline Synthesis (1888): A Route to 2,4-Disubstituted Quinolines
The Combes synthesis, reported in 1888, provides a distinct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.
Causality of Experimental Choices:
-
β-Diketones: The use of a β-diketone as the carbonyl partner is the defining feature of the Combes synthesis, leading specifically to quinolines with substituents at the 2- and 4-positions.
-
Acid-Catalyzed Ring Closure: A strong acid is necessary to catalyze the ring closure of the intermediate Schiff base.
| Synthesis Method | Key Reactants | Typical Product | Year of Discovery |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or simple quinolines | 1880 |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted quinolines | 1881 |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinolines | 1888 |
The Emergence of Quinoline-2-Carbaldehyde: From Methyl to Aldehyde
With robust methods for constructing the quinoline core established, the next frontier was the selective functionalization of the quinoline ring. The synthesis of quinoline-2-carbaldehyde, a versatile building block, became a significant objective. The most direct and logical precursor to this aldehyde is 2-methylquinoline, also known as quinaldine. The challenge, therefore, lay in the selective oxidation of the methyl group at the 2-position without over-oxidation or degradation of the quinoline ring.
An Early Milestone: The Cooper and Cohen Synthesis (1932)
While the precise first synthesis of quinoline-2-carbaldehyde is not definitively documented in a singular, widely cited "discovery" paper, a pivotal early report is the work of R. Cooper and S. Cohen in 1932, published in the Journal of the Chemical Society.[3] This publication is frequently cited in later literature as a method for the preparation of quinoline-2-carbaldehyde, suggesting its significance as a foundational method.
The Rise of Selenium Dioxide: A New Era in Selective Oxidation
A major breakthrough in the synthesis of quinoline-2-carbaldehyde came with the advent of selenium dioxide (SeO₂) as a selective oxidizing agent. In 1932, H. L. Riley and his colleagues published a seminal paper on the use of selenium dioxide for the oxidation of aldehydes and ketones. This reagent proved to be particularly effective for the oxidation of activated methyl groups, such as the one found at the 2-position of the quinoline ring.
Causality of Experimental Choices:
-
Selenium Dioxide: SeO₂ is a mild and selective oxidizing agent that can convert the methyl group of 2-methylquinoline to an aldehyde, often with good yields and minimal over-oxidation to the carboxylic acid.
-
Solvent: The reaction is typically carried out in a solvent such as dioxane or acetic acid.
Reaction Workflow:
Caption: Oxidation of 2-methylquinoline using selenium dioxide.
Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 2-methylquinoline in a suitable solvent, such as dioxane.
-
Addition of Oxidant: Add a slight molar excess (e.g., 1.1 moles) of selenium dioxide to the solution.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization.
Modern Relevance and the Enduring Legacy
The discovery and development of synthetic routes to quinoline-2-carbaldehydes have had a profound and lasting impact on medicinal chemistry and drug discovery. This versatile intermediate serves as a key starting material for the synthesis of a wide range of biologically active compounds. The aldehyde functionality is readily transformed into other functional groups, such as imines, alcohols, and carboxylic acids, allowing for extensive structural diversification.
Derivatives of quinoline-2-carbaldehyde have been investigated for a broad spectrum of therapeutic applications, including:
-
Antimalarial agents: Building on the historical significance of quinine, novel quinoline-based compounds continue to be a focus of antimalarial drug discovery.[2]
-
Anticancer agents: The quinoline scaffold is present in numerous compounds with demonstrated anticancer activity.
-
Antimicrobial and Antiviral agents: The diverse chemical space accessible from quinoline-2-carbaldehyde has led to the development of compounds with potent antibacterial, antifungal, and antiviral properties.
-
Enzyme inhibitors: Quinoline-carbaldehyde derivatives have been shown to be effective inhibitors of various enzymes, making them valuable tools for studying biological pathways and as potential therapeutic agents.
The journey from the isolation of quinoline from coal tar to the sophisticated synthesis and application of quinoline-2-carbaldehydes is a testament to the power of organic chemistry to not only understand the natural world but also to create novel molecules with the potential to improve human health. The foundational discoveries of the 19th and early 20th centuries continue to provide the bedrock upon which modern drug discovery and materials science are built.
References
- Cooper, R., & Cohen, S. (1932). Journal of the Chemical Society, 723.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
- Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573.
- Miller, W. v. (1881). Notiz über eine neue Synthese von Chinolin-Homologen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1602–1604.
-
Chemie.de. (n.d.). Zdenko Hans Skraup. Retrieved from [Link]
-
Wikipedia. (n.d.). Zdenko Hans Skraup. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 55-61.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- National Center for Biotechnology Information. (2009). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de Paris, 49, 89-92.
-
Wikidata. (n.d.). Wilhelm von Miller. Retrieved from [Link]
- Biointerface Research in Applied Chemistry. (2022). A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Biointerface Research in Applied Chemistry, 13(4), 319.
- BenchChem. (2025).
- BIOSYNCE. (2025). What is the history of the discovery of quinoline?
- IUCr Journals. (2011). Quinoline-2-carbaldehyde.
- PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
- MDPI. (2020).
- Asian Journal of Green Chemistry. (2025). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 9(1), 139-152.
Sources
Methodological & Application
Synthesis of fluorescent probes using 8-Methoxyquinoline-2-carbaldehyde
An In-depth Guide to the Synthesis and Application of Fluorescent Probes Derived from 8-Methoxyquinoline-2-carbaldehyde
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Fluorescence imaging has become an indispensable tool in molecular biology, medicine, and materials science, offering high sensitivity, rapid response times, and the ability to visualize dynamic processes in real-time.[1][2] At the heart of this technology are fluorescent probes—molecules designed to report on the presence and concentration of specific analytes through changes in their light-emitting properties. Among the vast array of fluorophores, quinoline-based scaffolds are a privileged class due to their robust photophysical characteristics, including high quantum yields and environmental sensitivity.[1][2]
This compound stands out as a particularly versatile precursor for the rational design of fluorescent probes. Its structure is a masterful combination of functional components:
-
The Quinoline Core: A fused aromatic system of benzene and pyridine rings that provides the fundamental platform for fluorescence.[1]
-
The 8-Methoxy Group: An electron-donating group that modulates the photophysical properties of the quinoline ring system, often enhancing quantum yield and influencing the emission wavelength.
-
The 2-Carbaldehyde Group: A reactive aldehyde that serves as a convenient synthetic handle for introducing a wide variety of analyte-recognition moieties, most commonly through the formation of Schiff bases.[3]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel fluorescent probes from this compound, detailing the underlying scientific principles, step-by-step protocols, and key applications.
Scientific Principles: Designing Probes with Purpose
The transformation of this compound into a functional fluorescent probe relies on established chemical principles that link analyte binding to a measurable optical response. The most common strategy involves a one-step Schiff base condensation to append a receptor unit. The resulting probe's sensing capability is typically governed by one or more of the following mechanisms.
Schiff Base Condensation: The Gateway to Diversity
The reaction between the aldehyde group of this compound and a primary amine is a straightforward and efficient method to create an imine (-C=N-) linkage.[3] This reaction is the cornerstone of probe synthesis from this precursor, allowing for the facile introduction of chelating groups designed to bind specific metal ions or other analytes.
Caption: General synthetic scheme for Schiff base fluorescent probes.
Sensing Mechanisms
-
Chelation-Enhanced Fluorescence (CHEF): Many Schiff bases derived from quinoline are designed with additional donor atoms (e.g., N, O, S) positioned to form a coordination pocket. In the unbound state, the probe may be weakly fluorescent due to processes like photoinduced electron transfer (PET) or free rotation around single bonds, which provide non-radiative decay pathways. Upon chelation with a target metal ion, the molecule's conformation becomes rigid and planar, which inhibits these non-radiative processes and leads to a significant "turn-on" fluorescence response.[4][5]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor unit (e.g., an amine) has a highest occupied molecular orbital (HOMO) energy that is higher than that of the quinoline fluorophore. Upon excitation, an electron can transfer from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to an analyte (like a proton or a metal ion), its HOMO energy is lowered, inhibiting the PET process and restoring fluorescence.
-
Intramolecular Charge Transfer (ICT): The 8-methoxyquinoline scaffold possesses an electron-donating methoxy group and an electron-accepting quinoline system. This inherent charge separation can be enhanced upon photoexcitation. The binding of an analyte can modulate the degree of ICT, leading to shifts in the emission wavelength (solvatochromism) and changes in fluorescence intensity.[4]
Caption: Conceptual workflow of a "turn-on" CHEF-based sensor.
Application Protocols
Protocol 1: Synthesis of a Representative Schiff Base Probe for Metal Ion Detection
This protocol details the synthesis of a fluorescent probe by reacting this compound with 2-hydrazinylpyridine, a common building block for creating a nitrogen-rich chelation site for metal ions.
Materials:
-
This compound (187.2 mg, 1.0 mmol)
-
2-Hydrazinylpyridine (109.1 mg, 1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved. Gentle warming may be applied if necessary.
-
Addition of Amine: To this solution, add a solution of 1.0 mmol of 2-hydrazinylpyridine dissolved in 10 mL of absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form upon cooling.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final Schiff base fluorescent probe.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectroscopic Evaluation of the Probe for Metal Ion Sensing
This protocol provides a general framework for assessing the selectivity and sensitivity of the newly synthesized probe towards various metal ions.
Materials and Equipment:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or appropriate solvent; ZnCl₂, AlCl₃, CuCl₂, FeCl₃, NiCl₂, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Spectro-grade solvent (e.g., DMSO/H₂O mixture, 1:1 v/v)
-
Fluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) in the chosen buffered solvent system.
-
Selectivity Screening:
-
To separate cuvettes containing the probe working solution, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.
-
Allow the solutions to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum for each sample (excite at the probe's absorption maximum). A significant change in fluorescence intensity for a specific ion indicates selectivity.
-
-
Fluorescence Titration:
-
To a cuvette containing the probe working solution, incrementally add small aliquots of the target metal ion's stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding affinity and dynamic range.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions containing the probe and the target metal ion where the total molar concentration is constant, but the mole fraction of the metal ion varies from 0 to 1.
-
Measure the fluorescence intensity for each solution.
-
Plot the fluorescence intensity versus the mole fraction of the metal ion. The maximum of the plot indicates the binding stoichiometry of the probe-metal complex.[6]
-
-
Calculation of Detection Limit (LOD): The limit of detection can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without the analyte) and k is the slope of the linear portion of the titration curve at low analyte concentrations.[3]
Data Summary: Performance of Quinoline-Based Probes
Probes derived from quinoline aldehydes have demonstrated high sensitivity and selectivity for a variety of metal ions crucial in biological and environmental systems.
| Probe Derivative Type | Target Ion | λex (nm) | λem (nm) | Stokes Shift (nm) | Detection Limit (LOD) | Mechanism | Reference |
| 8-Methoxyquinoline Schiff Base | Zn²⁺ | ~440 | ~505 | ~65 | 32 nM | CHEF/PET | [7][8] |
| 8-Hydroxyquinoline Schiff Base | Al³⁺ | ~370 | ~480 | ~110 | 3.23 x 10⁻⁸ M | CHEF | |
| Quinoline Schiff Base | Cu²⁺ | ~375 | ~450 | ~75 | 30 x 10⁻⁹ M | CHEF/ICT | [4] |
| Quinoline-based Probe | S²⁻ (sequential) | ~365 | ~543 | 178 | Not Specified | Complex Displacement |
Note: The exact photophysical properties are highly dependent on the specific Schiff base structure and the solvent system used.
Expert Insights & Causality
-
Choice of Solvent: The synthesis of Schiff bases is often performed in alcohols like ethanol or methanol because they effectively dissolve the reactants and the imine product is often less soluble, facilitating its isolation via precipitation. For spectroscopic studies, solvent systems like DMSO/water or acetonitrile/water are common to ensure the solubility of both the hydrophobic probe and the aqueous metal salts.[4]
-
Role of pH: The pH of the medium is critical. In highly acidic conditions, the quinoline nitrogen can become protonated, which alters its fluorescence. In basic conditions, an 8-hydroxyquinoline derivative (if the methoxy group is cleaved or absent) can be deprotonated, also affecting its binding and spectral properties. Therefore, experiments are typically conducted in a buffered solution (e.g., pH 7.4) to mimic physiological conditions.[4]
-
Structural Modifications: The selectivity of the probe can be fine-tuned by altering the structure of the amine used in the Schiff base condensation. For instance, incorporating a soft donor atom like sulfur can enhance selectivity for soft metal ions like Hg²⁺ or Ag⁺, while using hard oxygen or nitrogen donors favors hard metal ions like Al³⁺ or Zn²⁺.[9]
Conclusion
This compound is a powerful and accessible starting material for the development of high-performance fluorescent probes. The straightforward Schiff base chemistry allows for the creation of diverse molecular sensors tailored for specific analytes, particularly metal ions. By understanding the principles of CHEF, PET, and ICT, researchers can rationally design probes with significant "turn-on" or ratiometric responses, enabling sensitive and selective detection in complex biological and environmental samples. The protocols and insights provided herein serve as a foundational guide for scientists aiming to harness the potential of this versatile quinoline scaffold in their research endeavors.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link][1][2]
-
Kim, H. J., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B, 9(24), 4857-4862. [Link][10][11]
-
Luo, X., et al. (2026). Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging. Talanta, 296, 128501. [Link][12]
-
Ye, K., et al. (2022). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry. [Link][13]
-
Li, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. MDPI. [Link][3]
-
Mucsi, Z., et al. (2024). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn2+ by Two-Photon Microscopy. ResearchGate. [Link][7][14]
-
Kovács, E., et al. (2024). A GFP inspired 8-methoxyquinoline-derived fluorescent molecular sensor for the detection of Zn2+ by two-photon microscopy. Repository of the Academy's Library. [Link][8]
-
Sadia, M., et al. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media With Fluorescence Off-On Responses. PubMed. [Link][4]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]
-
El-Sayed, R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link][15]
-
Zhang, S. Z. (2024). Design, Preparation And Application Of Schiff Base Fluorescence Probe Molecules. Thesis. [Link][16]
-
Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link][5]
-
Musikavanhu, B., et al. (2024). Fluorescent Schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. Journal of the Iranian Chemical Society. [Link][9]
-
Li, C., et al. (2023). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. PubMed Central. [Link][6]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 6. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. ijbpas.com [ijbpas.com]
- 10. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. globethesis.com [globethesis.com]
- 17. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Metal ion detection with 8-Methoxyquinoline-2-carbaldehyde-based sensors
An Application Guide to Metal Ion Detection with 8-Methoxyquinoline-2-carbaldehyde-Based Fluorescent Sensors
Introduction: The Imperative for Sensitive Metal Ion Detection
The precise monitoring of metal ion concentrations is a cornerstone of research in environmental science, cellular biology, and pharmaceutical development.[1][2] Metal ions are fundamental to countless physiological processes, yet their dysregulation is implicated in severe pathologies, from neurodegenerative diseases to cancer.[3][4][5] Traditional analytical methods, while accurate, often lack the capability for real-time monitoring in complex biological systems. Fluorescent chemosensors have emerged as an indispensable tool to fill this gap, offering high sensitivity, exceptional selectivity, and the ability to visualize metal ion dynamics in living cells.[2][6][7][8]
Among the vast library of fluorescent scaffolds, quinoline and its derivatives are highly valued for their robust photophysical properties and synthetic versatility.[3][6][7] This guide focuses on a particularly effective building block: This compound . Its aldehyde functional group provides a straightforward reactive handle for synthesizing a diverse family of Schiff base sensors, enabling researchers to tune and optimize probes for specific metal ions and applications.[9][10] We will explore the fundamental sensing mechanisms, provide detailed protocols for synthesis and analysis, and present a framework for developing robust and reliable metal ion detection assays.
Part 1: The Science of Signaling - Understanding the "Turn-On" Response
The efficacy of these sensors lies in their ability to convert a metal ion binding event into a measurable optical signal, typically a dramatic increase in fluorescence intensity (a "turn-on" response). This is not magic, but a consequence of precise molecular engineering that controls the flow of energy within the molecule. The Schiff base sensors derived from this compound primarily operate via one or more of the following synergistic mechanisms.
Chelation-Enhanced Fluorescence (CHEF)
The CHEF effect is a dominant mechanism in many quinoline-based sensors.[9][11][12] In the unbound state, the sensor molecule may have several non-radiative decay pathways, where the energy from light absorption is dissipated as heat or molecular motion rather than emitted as fluorescence. A common quenching pathway is Photoinduced Electron Transfer (PET), where the electron-rich amine of the Schiff base can donate an electron to the excited quinoline fluorophore. Upon chelation with a metal ion, the lone pair electrons of the nitrogen and other donor atoms are engaged in coordination, making them unavailable for PET. This blockage of the non-radiative pathway forces the excited molecule to decay via fluorescence, leading to a significant enhancement of the emission signal.[11][13]
Restriction of C=N Isomerization
The imine (C=N) bond of the Schiff base is a critical component of another powerful turn-on mechanism. In the free ligand, the C=N double bond can undergo trans-cis (or E/Z) isomerization upon photoexcitation.[14][15][16] This rapid molecular motion provides a highly efficient non-radiative pathway for the excited state to relax back to the ground state, rendering the molecule weakly or non-fluorescent.[17][18] When a metal ion coordinates to the Schiff base, it typically involves the imine nitrogen. This coordination introduces significant rigidity into the molecule, effectively "locking" the C=N bond and preventing isomerization.[17] By shutting down this major non-radiative channel, the fluorescence quantum yield can increase by several hundred-fold.[14][15][16]
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a phenomenon observed in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity.[19][20] Upon excitation, a proton can be rapidly transferred within the molecule, creating a different excited-state species (a tautomer) that is often non-fluorescent or emits at a much longer wavelength.[21][22][23] If the sensor is designed such that metal binding occurs at the ESIPT site (e.g., by replacing the proton), the proton transfer process is blocked. This inhibition forces the molecule to emit from its original, non-transferred excited state, resulting in the appearance or enhancement of a fluorescence signal.[21][24]
Caption: Core signaling pathways for "turn-on" fluorescent sensors.
Part 2: Sensor Design and Synthesis Workflow
The beauty of using this compound lies in the simplicity of its conversion into potent sensors. The core reaction is a Schiff base condensation, which is a robust and high-yielding reaction between an aldehyde and a primary amine.
Caption: General workflow for Schiff base sensor synthesis.
This synthetic strategy is powerful because the choice of the primary amine (R-NH₂) directly influences the final sensor's properties.
-
For Selectivity: Incorporating specific chelating groups into the amine can pre-organize the binding pocket for a target metal ion.
-
For Solubility: Adding polar groups (e.g., morpholine, piperidine) or long alkyl chains can modulate the sensor's solubility in aqueous or organic media.[25]
-
For Photophysics: Attaching another chromophore or an electron-donating/withdrawing group can tune the absorption and emission wavelengths.
Part 3: Performance Benchmarking
The table below summarizes the performance of several representative quinoline-based Schiff base sensors for the detection of key metal ions, illustrating the platform's versatility.
| Sensor Name/Reference | Target Ion | Sensing Mechanism | Solvent System | Detection Limit (LOD) | Key Feature |
| Quinoline-Aniline Derivative[9] | Zn²⁺ | CHEF | CH₃OH/HEPES | 1.04 x 10⁻⁷ M | High selectivity, reversible with EDTA |
| Quinoline-Hydrazine Derivative[26] | Zn²⁺ | Fluorescence Enhancement | Aqueous Medium | 4.0 x 10⁻⁸ M | Applicable for live cell imaging |
| Hydroxyquinoline-Naphthaldehyde[27] | Al³⁺ | Turn-on Fluorescence | Not Specified | 3.23 x 10⁻⁸ M | Usable in test strips for rapid detection |
| Quinoline-Tripodal Amine[28] | Al³⁺ | CHEF / C=N Isomerization | Not Specified | Not Specified | Colorimetric and fluorescent response |
| Quinoline-based Gelator[29] | Zn²⁺ | C=N Isomerization | 1,4-dioxane | 5.51 µM | Ratiometric detection in solution and gel states |
Part 4: Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, characterization, and application of a representative this compound-based sensor.
Protocol 1: Synthesis of a Representative Sensor (MQ-EA)
This protocol describes the synthesis of (E)-N-((8-methoxyquinolin-2-yl)methylene)ethanamine (MQ-EA), a model sensor.
Materials:
-
This compound
-
Ethylamine (70% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux and filtration apparatus, magnetic stirrer, TLC plates
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 187.2 mg) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To the stirred solution, add ethylamine solution (1.1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Causality Note: Refluxing provides the necessary activation energy for the condensation reaction (formation of the imine bond) and removal of the water byproduct.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, typically more fluorescent, product spot indicates completion.
-
Isolation: After completion, remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.
-
Purification: Collect the precipitated solid product by vacuum filtration, washing with a small amount of cold ethanol. The product can be further purified by recrystallization from a minimal amount of hot ethanol to yield the pure Schiff base sensor.
Protocol 2: Spectrofluorometric Titration for Metal Ion Sensing
Materials & Equipment:
-
Synthesized Sensor (e.g., MQ-EA)
-
High-purity metal salts (e.g., ZnCl₂, Al(NO₃)₃·9H₂O)
-
Spectroscopic grade solvent (e.g., Methanol or Acetonitrile)
-
Buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solutions:
-
Sensor Stock (1 mM): Prepare a 1 mM stock solution of the sensor in the chosen organic solvent.
-
Metal Ion Stock (10 mM): Prepare a 10 mM stock solution of the target metal ion in deionized water.
-
-
Working Solution: Prepare the final assay solution. For example, in a 3 mL cuvette, add an aliquot of the sensor stock solution to a mixed solvent system (e.g., 1:1 Methanol:HEPES buffer) to achieve a final concentration of 10 µM.
-
Self-Validation: Always run an emission spectrum of the sensor-only solution first. This establishes the baseline fluorescence and confirms the sensor's stability in the assay buffer.
-
-
Instrument Setup: Set the spectrofluorometer to the excitation wavelength (λ_ex) determined from an initial absorbance scan of the sensor (typically the λ_max). Set the emission scan range (e.g., 400-650 nm) and optimize slit widths for good signal-to-noise.
-
Titration:
-
Record the emission spectrum of the 10 µM sensor solution (this is the '0 equivalents' point).
-
Make sequential, small-volume additions of the metal ion stock solution (e.g., 1-5 µL additions) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the new emission spectrum.
-
Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added metal ion.
Caption: Experimental workflow for metal ion quantification.
Protocol 3: Determination of the Limit of Detection (LOD)
The LOD is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected.
Procedure:
-
Blank Measurements: Record the fluorescence emission spectrum of the sensor-only solution (the blank) at least 10 times.
-
Calculate Standard Deviation: Calculate the standard deviation (σ) of the fluorescence intensity of these blank measurements at the emission maximum.
-
Determine Slope: From the initial linear portion of your titration curve (from Protocol 2), calculate the slope (k) of the line of best fit.
-
Calculate LOD: Use the internationally recognized formula: LOD = 3σ / k
-
Expert Insight: A low LOD is crucial for detecting trace amounts of metal ions in biological or environmental samples, where concentrations can be in the nanomolar to low micromolar range.[30]
-
Conclusion and Future Perspectives
Sensors derived from this compound represent a powerful, versatile, and accessible platform for the fluorescent detection of metal ions. The straightforward Schiff base synthesis allows for extensive chemical modification, enabling researchers to fine-tune sensors for specific applications.[31][32] By understanding the core signaling mechanisms—CHEF, C=N isomerization, and ESIPT—scientists can rationally design probes with enhanced sensitivity and selectivity. The protocols outlined here provide a robust framework for developing and validating these sensors, from the synthesis bench to quantitative analysis. Future advancements will likely focus on developing ratiometric and near-infrared (NIR) probes for deeper tissue imaging and creating sensor arrays for the simultaneous detection of multiple analytes, further expanding the impact of this remarkable chemical scaffold.[6][33]
References
-
Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. Organic Letters - ACS Publications. [Link]
-
Fluorescence turn on of coumarin derivatives by metal cations: a new signaling mechanism based on C=N isomerization. PubMed. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Theoretical investigation of the Zn 2+ detection mechanism based on the quinoline derivative of the Schiff-base receptor. PubMed. [Link]
-
Excited-state intramolecular proton transfer (ESIPT) active interwoven polycatenated coordination polymer for selective detection of Al3+ and Ag+ ions along with water detection in less polar solvents. Dalton Transactions (RSC Publishing). [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Source not specified. [Link]
-
A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn2+ and Its Application in Test Strips. Semantic Scholar. [Link]
-
Novel Quinoline-Based Fluorescent Probes for Detecting Zn2+ in Living Cells. MDPI. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. ResearchGate. [Link]
-
Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. [Link]
-
Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. American Chemical Society. [Link]
-
Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. NIH. [Link]
-
A highly selective quinoline-based fluorescent sensor for Zn(II). PubMed. [Link]
-
Design of fluorescence turn-on sensors with novel response mechanism based on C N isomerization. ResearchGate. [Link]
-
Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications. Chemical Communications (RSC Publishing). [Link]
-
chelation-enhanced fluorescence chef: Topics by Science.gov. Science.gov. [Link]
-
Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications. RSC Publishing. [Link]
-
Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications. ResearchGate. [Link]
-
(PDF) Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. ResearchGate. [Link]
-
Schematic representation of chelation-enhanced fluorescence effect (CHEF) of Al³⁺ and AHQ ligand on the surface of nanosensor. ResearchGate. [Link]
-
Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Advances (RSC Publishing). [Link]
-
fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. Source not specified. [Link]
-
Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). [Link]
-
Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. ResearchGate. [Link]
-
Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega - ACS Publications. [Link]
-
contents. NGM College. [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC - NIH. [Link]
-
Fluorescence titration experiment (a) and binding constant from the... ResearchGate. [Link]
-
Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]
-
A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. PubMed Central. [Link]
-
Fabrication of a luminescent chemosensor for selective detection of Al3+ used as an adjuvant in pharmaceutical drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoii Spektroskopii. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods (RSC Publishing). [Link]
-
8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. [Link]
-
Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn2+ and Its Application in Test Strips | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence turn on of coumarin derivatives by metal cations: a new signaling mechanism based on C=N isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Excited-state intramolecular proton transfer (ESIPT) based metal–organic frameworks for smart sensing and stimuli-responsive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Theoretical investigation of the Zn2+ detection mechanism based on the quinoline derivative of the Schiff-base receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Excited-state intramolecular proton transfer (ESIPT) active interwoven polycatenated coordination polymer for selective detection of Al3+ and Ag+ ions along with water detection in less polar solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Novel Quinoline-Based Fluorescent Probes for Detecting Zn2+ in Living Cells [finechemicals.com.cn]
- 27. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 28. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 29. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 31. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 32. ngmc.org [ngmc.org]
- 33. researchgate.net [researchgate.net]
Antimicrobial activity of Schiff bases derived from 8-Methoxyquinoline-2-carbaldehyde
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of Schiff bases derived from 8-Methoxyquinoline-2-carbaldehyde.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action.[1][2] Overprescription, widespread agricultural use, and the slow pace of new antibiotic discovery have created a critical global health threat, with multi-drug resistant pathogens becoming increasingly common.[1][2] In this context, heterocyclic compounds have emerged as a fertile ground for innovation. Among these, the quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[5][6] The imine group is critical to their biological activity, and when combined with a quinoline nucleus, the resulting Schiff bases (QSBs) are potent candidates for next-generation antimicrobial agents.[1] These compounds and their metal complexes have demonstrated the ability to combat drug-resistant microbes through various mechanisms, including enzyme inhibition, DNA binding, and the disruption of microbial membranes.[7]
This application note provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of a specific class of these compounds: Schiff bases derived from this compound. The protocols herein are designed to be self-validating and provide the causal reasoning behind key experimental steps, empowering researchers to explore this promising chemical space.
Experimental Workflow Overview
The development and evaluation of novel Schiff bases follow a logical progression from chemical synthesis to biological testing. This workflow ensures that newly created compounds are pure, structurally confirmed, and systematically assessed for their therapeutic potential.
Caption: Workflow from synthesis to antimicrobial evaluation.
Part 1: Synthesis and Characterization
Protocol 1: General Synthesis of Schiff Bases
This protocol details the acid-catalyzed condensation reaction to form the Schiff base. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-anisidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Amine Addition: To this solution, add the selected primary amine (1 equivalent), also dissolved in a minimal volume of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine, thereby accelerating the reaction.[5]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.
-
Rationale: Heating provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine product.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain a crystalline solid.[8]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Caption: General synthesis of Schiff bases.
Protocol 2: Structural Characterization
Confirming the structure and purity of the synthesized compounds is a critical step before biological evaluation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive evidence for Schiff base formation is the appearance of a singlet peak corresponding to the azomethine proton (-CH=N-). This peak typically appears in the downfield region of the spectrum, usually between δ 8-9 ppm.[9][10]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic absorption band for the C=N stretch, typically in the range of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine provides further evidence.[4][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target compound, confirming its identity.[4][9]
Part 2: Antimicrobial Activity Evaluation
The following protocols are standard methods for assessing the antimicrobial efficacy of novel compounds. It is crucial to include positive (standard antibiotic) and negative (solvent) controls in all assays.
Protocol 3: Agar Well Diffusion Assay (Screening)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer
-
Synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Plate Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into a designated well. Pipette the positive and negative controls into separate wells on the same plate.
-
Pre-diffusion: Allow the plates to sit at room temperature for about 1 hour to permit the diffusion of the compounds into the agar.[4]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm). The ZOI is the clear area around the well where microbial growth is inhibited. A larger ZOI generally indicates higher antimicrobial activity.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][9]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate liquid medium
-
Microbial inoculum (adjusted to final concentration of ~5 x 10⁵ CFU/mL in the well)
-
Test compounds, positive and negative controls
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations.
-
Control Setup: Prepare wells for a positive control (broth + inoculum, no compound) to ensure microbial viability, and a negative control (broth only) to check for sterility.
-
Inoculation: Add the prepared microbial inoculum to all wells except the negative control.
-
Incubation: Cover the plate and incubate under the same conditions as the agar diffusion assay.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[9] This can also be read using a microplate reader.
Data Presentation
Quantitative data from antimicrobial testing should be organized clearly for comparison. The table below provides a template for presenting results for a series of hypothetical Schiff bases derived from this compound.
| Compound ID | R-Group (from R-NH₂) | Zone of Inhibition (mm)¹ | Minimum Inhibitory Concentration (µg/mL)² |
| S. aureus | E. coli | ||
| SB-1 | Phenyl | 18 | 15 |
| SB-2 | 4-Methoxyphenyl | 22 | 18 |
| SB-3 | 4-Nitrophenyl | 14 | 12 |
| SB-4 | 4-Chlorophenyl | 20 | 17 |
| Ciprofloxacin | N/A | 25 | 28 |
| Fluconazole | N/A | N/A | N/A |
¹Data from Agar Well Diffusion (e.g., at 100 µ g/well ). ²Data from Broth Microdilution Method. Note: Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Schiff bases derived from this compound represent a promising class of compounds in the search for new antimicrobial agents. The protocols detailed in this guide provide a robust framework for their synthesis, characterization, and biological evaluation. The structure-activity relationship (SAR) can be explored by synthesizing a library of analogues with diverse primary amines, which may lead to the identification of compounds with enhanced potency and a broader spectrum of activity.[1] Further research should focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine selectivity, and exploring the potential of their metal complexes, which often exhibit enhanced biological activity.[11][12]
References
-
Title: Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents Source: ResearchGate URL: [Link]
-
Title: Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents Source: rdiscovery.com URL: [Link]
-
Title: Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents Source: semanticscholar.org URL: [Link]
-
Title: Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities Source: ResearchGate URL: [Link]
-
Title: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis Online URL: [Link]
-
Title: SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES Source: ejpmr.com URL: [Link]
-
Title: Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities Source: PubMed URL: [Link]
-
Title: A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies Source: scielosp.org URL: [Link]
-
Title: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex Source: MDPI URL: [Link]
-
Title: Synthesis, spectral studies and antimicrobial evaluation of transition metal complexes of bidentate Schiff base ligands derived from 4-amino quinoline Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives Source: Medires Publishing URL: [Link]
-
Title: Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes Source: MDPI URL: [Link]
-
Title: “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “ Source: IJCRT.org URL: [Link]
-
Title: Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes Source: Oriental Journal of Chemistry URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. mediresonline.org [mediresonline.org]
- 6. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Anticancer Applications of 8-Methoxyquinoline-2-carbaldehyde Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The development of novel metallodrugs for cancer therapy is a critical area of research aimed at overcoming the limitations of current treatments, such as systemic toxicity and drug resistance. Quinoline derivatives, particularly those capable of forming stable metal complexes, have shown significant promise as anticancer agents. This document provides a comprehensive guide to the synthesis, characterization, and anticancer evaluation of metal complexes derived from 8-methoxyquinoline-2-carbaldehyde. While the majority of existing research focuses on the closely related 8-hydroxyquinoline scaffold, the principles and protocols outlined herein are adapted to provide a robust framework for investigating the therapeutic potential of its 8-methoxy analogue. This guide details step-by-step protocols for synthesis, in vitro cytotoxicity screening, and mechanistic assays, grounded in established methodologies for related compounds.
Introduction: The Rationale for Quinoline-Based Metallodrugs
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to intercalate with DNA make it an attractive candidate for anticancer drug design. When complexed with transition metals such as copper, zinc, ruthenium, or nickel, the biological activity of quinoline-based ligands can be significantly enhanced.[1] Metal complexation can improve cellular uptake, modulate ligand bioavailability, and introduce novel mechanisms of action, such as redox cycling and the generation of reactive oxygen species (ROS).[2]
The vast body of research on 8-hydroxyquinoline (8-HQ) derivatives has demonstrated their potent anticancer effects, which are largely attributed to the chelating properties of the hydroxyl group at the C8 position and the quinoline nitrogen.[3] These sites readily coordinate with metal ions upon deprotonation of the hydroxyl group.[4]
The subject of this guide, this compound, presents an intriguing structural variation. The methoxy group at the C8 position is not readily deprotonated, altering the primary mode of metal chelation. Coordination is instead expected to occur via the quinoline nitrogen and a secondary donor site, typically introduced by converting the carbaldehyde at the C2 position into a Schiff base. This modification allows for the systematic exploration of new coordination geometries and their corresponding impact on anticancer efficacy. These application notes provide the necessary protocols to synthesize and validate the therapeutic potential of this promising, yet underexplored, class of compounds.
Synthesis and Characterization of Metal Complexes
The development of novel anticancer agents begins with the strategic synthesis and rigorous characterization of the target compounds. The general approach involves a two-step process: first, the synthesis of a Schiff base ligand from this compound to introduce an additional coordination site, and second, the complexation of this ligand with a selected metal salt.
Rationale for Experimental Design
-
Schiff Base Formation: The carbaldehyde group at the C2 position is an ideal handle for chemical modification. Condensation with a primary amine (e.g., thiosemicarbazide) forms an imine (-C=N-) bond, creating a Schiff base. This extends the delocalized electron system and provides an additional nitrogen donor atom for metal chelation, often leading to more stable and biologically active complexes.
-
Metal Selection: Copper(II) is chosen as a representative metal for the protocol due to its known redox activity, which can catalyze the production of cytotoxic ROS within cancer cells.[2][5] Other metals like Zn(II), Ni(II), or Ru(II) can be substituted to modulate the biological and physicochemical properties of the final complex.[6]
Workflow for Synthesis and Characterization
The overall process from ligand synthesis to the characterization of the final metal complex is outlined below.
Sources
- 1. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]
- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Microscopy Probes Derived from 8-Methoxyquinoline-2-carbaldehyde
This guide provides an in-depth exploration of two-photon microscopy (TPM) probes synthesized from 8-Methoxyquinoline-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these fluorophores for high-resolution, deep-tissue imaging. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring both scientific integrity and practical applicability.
The Strategic Advantage of Quinoline-Based Probes in Two-Photon Microscopy
Two-photon microscopy has emerged as a powerful technique for biological imaging, offering deeper tissue penetration, reduced phototoxicity, and lower autofluorescence compared to traditional confocal microscopy.[1][2][3] The efficacy of TPM is critically dependent on the photophysical properties of the fluorescent probes employed. Quinoline and its derivatives have garnered significant attention as versatile scaffolds for the development of two-photon probes due to their favorable characteristics, including large two-photon absorption cross-sections (δ) and high fluorescence quantum yields (Φ).[1][4]
Probes derived from this compound are particularly noteworthy. The quinoline core acts as an excellent fluorophore, and the methoxy and aldehyde functionalities provide avenues for synthetic modification to tune the probe's photophysical properties and introduce specific functionalities for targeting analytes or cellular compartments.[5][6] A common strategy involves the condensation of this compound with an amine-containing recognition moiety. This modular design allows for the creation of a diverse library of probes tailored for specific applications.[6][7]
Probe Design and Synthesis: A Modular Approach
The general design of two-photon probes from this compound involves a donor-π-acceptor (D-π-A) architecture, which often leads to large two-photon absorption cross-sections. In many instances, the quinoline moiety can act as both the π-system and part of the acceptor, while an electron-donating group can be introduced to enhance the intramolecular charge transfer (ICT), a key mechanism for modulating fluorescence.[8]
A prevalent synthetic route is the Knoevenagel condensation reaction between this compound and a compound containing an active methylene group or a primary amine.[6] This straightforward reaction allows for the facile introduction of various functional groups to create probes for specific targets, such as metal ions (e.g., Zn²⁺) or to target specific organelles like lysosomes.[5][9][10][11][12]
Representative Synthesis of a Zn²⁺ Probe
This protocol outlines the synthesis of a two-photon fluorescent probe for the detection of zinc ions (Zn²⁺), inspired by the work on GFP-inspired 8-methoxyquinoline-derived sensors.[5][6] The probe design incorporates a Zn²⁺ chelating moiety that, upon binding, alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response.
Caption: Synthetic workflow for a two-photon Zn²⁺ probe.
Protocol 2.1: Synthesis of a Quinoline-Based Zn²⁺ Probe
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the selected amine-containing chelator (e.g., a derivative of 8-aminoquinoline, 1 equivalent) in anhydrous ethanol.
-
Addition of Catalyst: Add a catalytic amount of piperidine to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified probe using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
Photophysical Characterization: Determine the one-photon and two-photon absorption and emission spectra, fluorescence quantum yield, and two-photon absorption cross-section in the absence and presence of Zn²⁺.
Application Protocols: Imaging Intracellular Analytes
The synthesized probes can be employed for imaging various analytes within living cells and tissues. The following protocols provide a general framework for cell culture, probe loading, and two-photon imaging.
Cell Culture and Probe Loading
Caption: Experimental workflow for cell staining and imaging.
Protocol 3.1: Staining Live Cells with a Quinoline-Based Probe
-
Cell Seeding: Seed the cells of interest (e.g., HeLa or HEK-293 cells) onto glass-bottom dishes or chamber slides suitable for microscopy and culture them in appropriate media until they reach the desired confluency.
-
Probe Stock Solution: Prepare a stock solution of the quinoline-based probe (e.g., 1 mM) in dimethyl sulfoxide (DMSO).
-
Probe Loading Solution: On the day of the experiment, dilute the probe stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.
-
Cell Incubation: Remove the culture medium from the cells and wash them once with phosphate-buffered saline (PBS). Add the probe loading solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: After incubation, remove the probe loading solution and wash the cells two to three times with PBS to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. The cells are now ready for two-photon microscopy imaging.
Two-Photon Microscopy Imaging
Protocol 3.2: Imaging Intracellular Analytes
-
Microscope Setup: Turn on the two-photon microscope and the femtosecond laser. Allow the laser to warm up for at least 30 minutes to ensure stable output.
-
Locate Cells: Place the dish with the stained cells on the microscope stage. Using bright-field or differential interference contrast (DIC) microscopy, locate the cells of interest.
-
Two-Photon Excitation: Switch to the two-photon imaging mode. Tune the laser to the optimal two-photon excitation wavelength for the specific probe, which is often in the near-infrared (NIR) range (e.g., 720-900 nm).[5][13]
-
Image Acquisition: Adjust the laser power and detector gain to obtain a clear fluorescent signal with a good signal-to-noise ratio. Acquire images of the cells before and after the addition of the analyte of interest (e.g., a solution containing Zn²⁺ or a substance that induces changes in intracellular pH). For ratiometric probes, acquire images in two different emission channels.[8][13]
-
Data Analysis: Analyze the acquired images to quantify the changes in fluorescence intensity or the ratiometric signal. This can provide information about the concentration and distribution of the analyte within the cells.
Data Presentation: Photophysical Properties of Representative Probes
The following table summarizes the key photophysical properties of several quinoline-based two-photon probes reported in the literature. This allows for a comparative assessment of their performance.
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Two-Photon Cross-Section (GM) | Reference |
| 6-MPVQ | Zn²⁺ | ~720 | ~510 (with Zn²⁺) | >100 (with Zn²⁺) | [8] |
| 6-MPQ | Zn²⁺ | ~720 | ~480 (with Zn²⁺) | - | [8] |
| QZn | Zn²⁺ | 820 | ~520 (with Zn²⁺) | 51 | [14] |
| GFP-inspired Probe | Zn²⁺ | 880 | 505 | 73 | [5][6] |
| QNO | Nitric Oxide | 810 | 535 | 52 | [15][16][17] |
| APQ | Cd²⁺ | 710 | ~550 (with Cd²⁺) | - | [18][19] |
(Note: GM = Goeppert-Mayer units; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Conclusion and Future Perspectives
Two-photon probes derived from this compound offer a versatile and powerful platform for imaging a wide range of biological analytes and processes with high spatial and temporal resolution. The modular nature of their synthesis allows for the rational design of probes with tailored properties for specific applications. Future developments in this field may focus on creating probes with even larger two-photon absorption cross-sections, longer emission wavelengths to minimize tissue scattering, and enhanced targeting specificity for various subcellular organelles and in vivo applications. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these advanced imaging tools in their own investigations.
References
-
Meng, X., Wang, S., Li, Y., Zhu, M., & Guo, Q. (2012). 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection. Chemical Communications, 48(41), 4196-4198. [Link]
-
Meng, X., Wang, S., Li, Y., Zhu, M., & Guo, Q. (2012). 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection. Chemical Communications, 48(33), 4196-4198. [Link]
-
PhotOnline. (n.d.). Design and synthesis of two-photon fluorescent probes for live cells imaging. PhotOnline. [Link]
-
ResearchGate. (n.d.). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn 2+ by Two-Photon Microscopy | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Two-Photon Fluorescent Probes for Bioimaging | Request PDF. ResearchGate. [Link]
-
A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. (2023). PubMed Central. [Link]
-
Small Two-Photon Organic Fluorogenic Probes: Sensing and Bioimaging of Cancer Relevant Biomarkers. (2021). ACS Publications. [Link]
-
A GFP Inspired 8-Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy. (2024). ResearchGate. [Link]
-
Reactive two-photon fluorescent probes for biological imaging. (n.d.). ResearchGate. [Link]
-
Mao, Z., Hu, L., Dong, X., Zhong, C., Liu, B. F., & Liu, Z. (2014). Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical chemistry, 86(13), 6548–6554. [Link]
-
A two-photon lysosome-targeted probe for endogenous formaldehyde in living cells. (2022). RSC Publishing. [Link]
-
Two-photon absorption properties of chimeric quinoline derivatives in THF. (n.d.). ResearchGate. [Link]
-
A lysosome-targetable and two-photon fluorescent probe for monitoring endogenous and exogenous nitric oxide in living cells. (2012). PubMed. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
-
A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. (n.d.). Semantic Scholar. [Link]
-
A two-photon lysosome-targeted probe for endogenous formaldehyde in living cells. (2022). PubMed Central. [Link]
-
Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2013). ACS Publications. [Link]
-
Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. (2019). ACS Publications. [Link]
-
Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2013). American Chemical Society. [Link]
-
Two-photon imaging of formaldehyde in live cells and animals utilizing a lysosome-targetable and acidic pH-activatable fluorescent probe. (n.d.). RSC Publishing. [Link]
-
A lysosome-targetable two-photon excited near-infrared fluorescent probe for visualizing hypochlorous acid-involved arthritis and its treatment. (2021). PubMed. [Link]
-
Quinoline-based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (2014). PubMed. [Link]
-
Efficient Two-Photon Fluorescent Probe With Red Emission for Imaging of Thiophenols in Living Cells and Tissues. (2015). PubMed. [Link]
-
A two-photon fluorescent probe for exogenous and endogenous superoxide anion imaging in vitro and in vivo. (2017). PubMed. [Link]
-
Two-photon probes for biomedical applications. (2013). PubMed Central. [Link]
-
Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. (2013). PubMed. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed. [Link]
-
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (n.d.). ResearchGate. [Link]
-
A novel quinoline-based two-photon fluorescent probe for detecting Cd2+in vitro and in vivo. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. [Link]
-
Two-Photon Fluorescent Probe for Lysosomal Zinc Ions. (2015). ResearchGate. [Link]
-
Two-Photon Microscopy for Chemical Neuroscience. (2011). PubMed Central. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). ResearchGate. [Link]
-
TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. (2011). PubMed. [Link]
-
Two–Photon Absorption Properties and Structure–Property Relationships of Natural 9,10–Anthraquinones: A Curated RI–CC2 Dataset. (n.d.). MDPI. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
-
Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. (2022). PubMed Central. [Link]
-
Tuning Maps for Two-Photon Absorption Cross Sections of Canonical and Non-Canonical Fluorescent Protein Chromophores. (n.d.). ChemRxiv. [Link]
-
Recent advances on reaction-based amine fluorescent probes. (n.d.). ResearchGate. [Link]
-
2-Methoxyquinoline-3-carbaldehyde. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A two-photon lysosome-targeted probe for endogenous formaldehyde in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A lysosome-targetable and two-photon fluorescent probe for monitoring endogenous and exogenous nitric oxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-photon imaging of formaldehyde in live cells and animals utilizing a lysosome-targetable and acidic pH-activatable fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A lysosome-targetable two-photon excited near-infrared fluorescent probe for visualizing hypochlorous acid-involved arthritis and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. | Semantic Scholar [semanticscholar.org]
- 19. A novel quinoline-based two-photon fluorescent probe for detecting Cd2+in vitro and in vivo - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 8-Methoxyquinoline-2-carbaldehyde in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Versatility of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] A key precursor for the elaboration of this versatile scaffold is 8-methoxyquinoline-2-carbaldehyde. The strategic placement of the methoxy group at the 8-position and the aldehyde functionality at the 2-position provides a unique platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of bioactive Schiff bases and triazole conjugates, complete with detailed experimental protocols and an analysis of their biological significance.
Core Synthetic Strategies and Mechanistic Insights
The aldehyde group at the C2 position of this compound is the primary site for chemical modification, readily undergoing condensation reactions with various nucleophiles to generate a diverse range of heterocyclic derivatives. The methoxy group at the C8 position, while not directly involved in these transformations, can influence the electronic properties of the quinoline ring and the overall lipophilicity of the resulting molecules, which in turn can modulate their biological activity.
I. Synthesis of Bioactive Schiff Bases (Hydrazones)
The condensation of this compound with primary amines or hydrazides is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines or hydrazones.[4] These compounds, characterized by the azomethine (-C=N-) linkage, are of significant interest due to their broad range of biological activities, including anticancer and antimicrobial effects.[5][6]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The use of an alcohol solvent like ethanol or methanol is common as it effectively dissolves the reactants and allows for easy removal upon completion of the reaction. Refluxing the reaction mixture provides the necessary activation energy to drive the condensation and subsequent dehydration to completion.
Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases
Materials:
-
This compound
-
Substituted primary amine or hydrazide (e.g., sulfanilamide, isoniazid, substituted anilines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL). To this solution, add an equimolar amount of the desired primary amine or hydrazide (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The precipitated solid product is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure Schiff base.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for bioactive Schiff bases.
Biological Significance of Quinoline-Based Schiff Bases:
Quinoline-hydrazone derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[5] Their proposed mechanism of anticancer activity often involves the induction of apoptosis and inhibition of enzymes crucial for cancer cell proliferation.[3] The antimicrobial activity is thought to arise from their ability to chelate essential metal ions required for microbial growth or to interfere with cellular processes.[3]
Table 1: Representative Biological Activities of Quinoline Hydrazone Analogues
| Compound Class | Target Organism/Cell Line | Activity Metric | Reported Value | Reference(s) |
| Quinoline Hydrazones | Human Cancer Cell Lines (NCI-60) | GI₅₀ | 0.33 to 4.87 µM | [5] |
| Quinoline Hydrazones | E. coli, P. aeruginosa | MIC | 6.25 µg/mL | [7][8] |
| Quinoline Hydrazones | P. falciparum | IC₅₀ | 0.56 µg/mL | [7][8] |
| Quinoline-based Dihydrazones | MCF-7 (Breast Cancer) | IC₅₀ | 7.016 µM and 7.05 µM | [9] |
Note: The reported values are for analogous quinoline hydrazones and serve as a predictive guide for the potential activity of derivatives of this compound.
II. Synthesis of Bioactive 1,2,4-Triazole Conjugates
The 1,2,4-triazole moiety is another important pharmacophore known for its diverse biological activities, particularly its antifungal properties.[7] The synthesis of quinoline-triazole conjugates often involves the initial formation of a hydrazone or a related intermediate from this compound, followed by a cyclization reaction to form the triazole ring.
Causality Behind Experimental Choices: One common route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazone, which can then be cyclized in the presence of a base. Alternatively, oxidative cyclization of hydrazones can also lead to the formation of triazole rings. The choice of reagents and reaction conditions will determine the final substitution pattern on the triazole ring.
Experimental Protocol: Synthesis of 8-Methoxyquinoline-Substituted 1,2,4-Triazoles via Thiosemicarbazone Intermediate
Materials:
-
This compound
-
Thiosemicarbazide
-
Substituted Aryl Isothiocyanate
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
Condensation: In a round-bottom flask, dissolve this compound (1.0 mmol) and thiosemicarbazide (1.0 mmol) in ethanol (20 mL).
-
Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the 1,2,4-Triazole
-
Base-Catalyzed Cyclization: Suspend the synthesized thiosemicarbazone (1.0 mmol) in an aqueous solution of sodium hydroxide (2N, 10 mL).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize it with dilute hydrochloric acid to precipitate the triazole product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole derivative.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for bioactive 1,2,4-triazoles.
Biological Significance of Quinoline-Triazole Conjugates:
Quinoline-triazole hybrids have emerged as a promising class of antifungal agents.[1][10] The combination of the quinoline and triazole pharmacophores can lead to synergistic effects, resulting in enhanced antifungal potency. These compounds have shown activity against a range of fungal pathogens, including various Candida species.[6][10]
Table 2: Representative Antifungal Activity of Quinoline-Triazole Analogues
| Compound Class | Target Organism | Activity Metric | Reported Value | Reference(s) |
| Quinoline-1,2,3-triazole | C. albicans ATCC 90028 | IC₅₀ | 0.044 µg/mL | [10] |
| Quinoline-1,2,3-triazole | Fluconazole-resistant C. albicans | IC₅₀ | 2.3 µg/mL | [10] |
| Quinoxaline-Triazoles | C. glabrata, C. krusei | MIC₉₀ | 2 µg/mL | [5] |
| Triazolo[4,3-a]quinazolines | C. albicans | Activity | > Griseofulvin | [6] |
Note: The reported values are for analogous quinoline-triazole conjugates and indicate the potential for potent antifungal activity in derivatives of this compound.
Conclusion and Future Directions
This compound stands as a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward and efficient protocols for the preparation of Schiff bases and triazole conjugates outlined in this guide provide a solid foundation for researchers in drug discovery and development. The promising anticancer and antimicrobial activities exhibited by analogous quinoline derivatives underscore the therapeutic potential of heterocycles derived from this precursor. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives of this compound to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Design, Synthesis, Antimicrobial and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through DFT Analysis, Molecular Docking and ADMET Predictions. Malaria World Journal, 12(1), 1-15.
- Al-Wabli, R. I., Alsulami, M. A., Bukhari, S. I., Moubayed, N. M. S., & Al-Otaibi, A. M. (2024). 4-(Quinolinyl)-1,2,3-triazole hybridsas potential antifungal agents.
- Arshad, M. F., Shaik, R. A., Ali, A., Khan, A. U., & Islam, A. (2017). Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans. PloS one, 12(4), e0175710.
- Katariya, K. C., Shah, H. P., & Reddy, V. R. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic chemistry, 93, 103406.
- El-Sayed, R., El-Gazzar, M. G., & El-Gendy, M. S. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of a New Series of Quinazoline - Thiazole and/or Quinazoline - Triazole Hybrids as Bioactive Heterocycles. Chemistry & biodiversity, e202402042.
- Lu, Y., Wang, Y., Li, Y., Zhang, Y., & Li, X. (2025).
- Moghadam, F. A., Ghaffari, S., & Ayati, A. (2021).
- Singh, P., Kumar, V., & Kumar, R. (2025). Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions. PubMed.
- Jahromi, A. H., et al. (2016). Anticancer agents (a–f) containing quinoline hydrazone moieties.
- Rajak, H., Kharya, M. D., & Mishra, P. (2007). Scheme for Synthesis of Oxadiazole and Oxadiazoline Analogues.
- Sharma, S., Kumar, P., & Verma, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Pandhurnekar, C. P., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
- Rajak, H., Kharya, M. D., & Mishra, P. (2007). Scheme for Synthesis of Oxadiazole and Oxadiazoline Analogues.
- Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
- JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. JournalsPub.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Novak, M., & Stilinović, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(62), 37829–37841.
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 18(1), 1-12.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
-
Slouka, J., Bekárek, V., & Nálepa, K. (2002). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][5][7]Triazino[5,6-b]quinoline Derivatives. ResearchGate.
- Chen, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8968.
- Di Carmine, G., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5364.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. w.malariaworld.org [w.malariaworld.org]
- 8. Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through Density Functional Theory Analysis, Molecular Docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 8-Methoxyquinoline-2-carbaldehyde synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Methoxyquinoline-2-carbaldehyde. Here, we address common challenges, offer troubleshooting solutions grounded in chemical principles, and present optimized protocols to ensure reliable and high-yield outcomes.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound is through the selective oxidation of the methyl group of 2-methyl-8-methoxyquinoline. The reagent of choice for this transformation is typically selenium(IV) oxide (SeO₂), often in a solvent like 1,4-dioxane.[1] This reaction, a variation of the Riley oxidation, is effective for oxidizing activated methyl groups on heterocyclic systems.[2] While straightforward in principle, this synthesis is sensitive to several parameters that can significantly impact yield and purity.
General Reaction Scheme
Starting Material: 2-Methyl-8-methoxyquinoline Oxidizing Agent: Selenium Dioxide (SeO₂) Product: this compound
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is the most common issue and can stem from several factors. Let's break down the primary culprits and their solutions.
-
Cause 1: Insufficient Oxidant: The stoichiometry of selenium dioxide is critical. An insufficient amount of SeO₂ will lead to incomplete conversion of the starting material.[3] While historical protocols emphasized the need for freshly sublimed SeO₂, studies have shown that using a slight excess of commercially available SeO₂ (or selenious acid, H₂SeO₃) is more important for driving the reaction to completion.[3][4]
-
Solution: Use a molar excess of SeO₂ relative to the 2-methyl-8-methoxyquinoline. A ratio of 1.1 to 1.5 equivalents of SeO₂ is a good starting point.
-
-
Cause 2: Suboptimal Reaction Temperature and Time: The oxidation requires sufficient thermal energy to proceed at a reasonable rate. However, prolonged heating or excessively high temperatures can promote the formation of tarry side products and over-oxidation.
-
Solution: For reactions in dioxane, maintaining a steady reflux is standard. At room temperature, the reaction can proceed, but may take weeks to reach a reasonable yield (though potentially with fewer side products).[3] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs.
-
-
Cause 3: Formation of Insoluble Complexes: The product aldehyde and the starting material are basic. The primary acidic byproduct is quinaldic acid, which can react with the basic quinoline compounds in the hot reaction mixture, leading to tar formation and making product isolation difficult.[3]
-
Solution: Before attempting to isolate the aldehyde by steam distillation or extraction, it is crucial to neutralize the reaction mixture. Adding a base like sodium bicarbonate (NaHCO₃) will neutralize any 8-methoxyquinaldic acid formed, preventing it from co-distilling or interfering with extraction.[3]
-
Q2: I am observing significant formation of 8-methoxyquinaldic acid. How can I minimize this over-oxidation?
A2: The formation of the corresponding carboxylic acid (8-methoxyquinaldic acid) is a result of the aldehyde product being further oxidized by SeO₂. While aldehydes are generally susceptible to oxidation, certain conditions can favor this unwanted side reaction.[5][6]
-
Mechanism of Over-oxidation: The aldehyde exists in equilibrium with its hydrate form (a gem-diol) in the presence of water (which can be present in the solvent or SeO₂). This hydrate is susceptible to further oxidation.[7]
-
Solution 1: Control Reaction Time: Over-oxidation is a slower process than the initial oxidation of the methyl group.[3] Therefore, the most effective way to prevent it is to stop the reaction once the starting material has been consumed and before significant amounts of the carboxylic acid appear. Frequent TLC monitoring is essential.
-
Solution 2: Moderate the Temperature: While high temperatures are needed for a practical reaction rate, excessive heat can increase the rate of over-oxidation. Running the reaction at a gentle, controlled reflux is recommended.
-
Solution 3: Work-up Procedure: During work-up, the carboxylic acid can be separated from the desired aldehyde. Because the carboxylic acid is acidic and the aldehyde is weakly basic, their solubility properties differ significantly with pH. The carboxylic acid can be removed by a basic wash during liquid-liquid extraction.
Q3: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult. What is causing this and how can I prevent it?
A3: Tar formation is a sign of polymerization and degradation reactions, which are often catalyzed by acidic byproducts at high temperatures.
-
Primary Cause: As mentioned in A1, the reaction between the acidic 8-methoxyquinaldic acid byproduct and the basic quinoline compounds at reflux temperatures is a major contributor to the formation of tarry products.[3]
-
Solution 1: Pre-Workup Neutralization: This is the most critical step to prevent tarring during isolation. After the reaction is complete and has cooled, add an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acidic components before any distillation or concentration step.[3]
-
Solution 2: Avoid "Dry" Heating: Ensure the reaction is performed in a suitable solvent (like dioxane) and is not heated without solvent, which can lead to rapid, uncontrolled decomposition.
-
Solution 3: Control the Heating Rate: Bringing the reaction to reflux too quickly or using a heating mantle that is too hot can create localized "hot spots" where degradation is more likely to occur. Gradual heating with good stirring is recommended.
Q4: What is the best method to purify the crude this compound?
A4: The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
For Removing Selenium Byproducts: The initial filtration of the cooled reaction mixture is crucial to remove the elemental selenium (a black precipitate) formed during the reaction.
-
Column Chromatography: This is a highly effective method for obtaining a pure product. A silica gel column using a gradient of ethyl acetate in hexanes or cyclohexane is typically effective for separating the slightly polar aldehyde from non-polar impurities and more polar byproducts.
-
Recrystallization: If the crude product is a solid and relatively clean after initial work-up, recrystallization can be an excellent final purification step. Solvents like ethanol, methanol, or a mixture of ethyl acetate and hexanes may be suitable.[8]
-
Steam Distillation: This classical method is effective for isolating the aldehyde from non-volatile tars and inorganic salts, especially after neutralization of the reaction mixture.[3] The aldehyde is volatile with steam, while the salt of the carboxylic acid and polymers are not.
Q5: Does the purity of my selenium dioxide matter? I've read that it needs to be freshly sublimed.
A5: This is a common point of confusion rooted in older literature. While using pure reagents is always good practice, the necessity of subliming SeO₂ for this specific reaction has been shown to be overstated.
-
Modern Understanding: Research has demonstrated that the molar ratio of the oxidant to the starting material is far more influential on the reaction's success than the use of freshly sublimed SeO₂.[3][4] Commercial-grade selenium dioxide or selenious acid can be used effectively, provided the correct stoichiometry is employed. An insufficient amount of oxidant is a more significant cause of low yield than its purity.[3]
-
Recommendation: Unless you have reason to believe your commercial SeO₂ is significantly degraded or contaminated, there is no need for the hazardous and time-consuming step of sublimation. Focus instead on using a slight molar excess of the oxidant.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of the selenium dioxide oxidation of 2-methyl-8-methoxyquinoline?
A1: The reaction proceeds via the well-established Riley oxidation mechanism. The key steps are:
-
Ene Reaction: An initial ene reaction occurs between the Se=O double bond of SeO₂ and an allylic C-H bond of the methyl group.[2]
-
[1][4]-Sigmatropic Rearrangement: The resulting allylic seleninic acid undergoes a[1][4]-sigmatropic rearrangement. This step is crucial as it moves the selenium atom and forms a C-O bond.[2][9]
-
Hydrolysis: The intermediate ester-like species is then hydrolyzed during the reaction or work-up to release the aldehyde and selenium(II), which disproportionates or is reduced to elemental selenium.
FAQ 2: Are there alternative, selenium-free methods for this synthesis?
A2: Yes, while SeO₂ is common, concerns over its toxicity motivate the search for alternatives. Other methods to oxidize benzylic methyl groups to aldehydes include:
-
Kornblum Oxidation: This involves converting the methyl group to a bromomethyl group (e.g., using NBS), followed by oxidation with dimethyl sulfoxide (DMSO).[10]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild oxidant that can selectively oxidize benzylic and allylic alcohols to aldehydes. This would require a two-step process: radical halogenation of the methyl group followed by hydrolysis to the alcohol, and then oxidation.
-
Cerium(IV) Ammonium Nitrate (CAN): CAN can be used for the oxidation of certain activated methyl groups, although it is a very strong oxidant and may not be selective enough for this substrate.
FAQ 3: How should I handle and store this compound?
A3: this compound is a solid organic compound.[11][12]
-
Handling: It is classified as harmful if swallowed and causes serious eye irritation.[12][13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Aldehydes can be susceptible to slow air oxidation to the corresponding carboxylic acid over time, so storing under an inert atmosphere (like nitrogen or argon) can prolong shelf life.
Optimized Experimental Protocol
This protocol is based on established procedures for the selenium dioxide oxidation of methylquinolines.[1][3]
Materials:
-
2-Methyl-8-methoxyquinoline (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.2 eq)
-
1,4-Dioxane (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-8-methoxyquinoline and 1,4-dioxane (~10 mL per gram of starting material).
-
With stirring, add selenium dioxide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 101°C) and maintain this temperature.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 30-60 minutes. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature. A black precipitate of elemental selenium will be visible.
-
Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution and shake. Continue adding until gas evolution ceases, ensuring the aqueous layer is basic.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale & Citation |
| SeO₂ Stoichiometry | < 1.0 eq | Low | High (unreacted starting material) | Incomplete conversion is the primary result of insufficient oxidant.[3] |
| 1.1 - 1.5 eq | Optimal | Good | A slight excess drives the reaction to completion without excessive side reactions.[3] | |
| Temperature | Room Temp. | Very Low | High | The reaction rate is extremely slow, taking weeks for significant conversion.[3] |
| Reflux (~101°C) | Optimal | Good | Provides sufficient energy for an efficient reaction rate within hours. | |
| > 120°C | Decreased | Low | Higher temperatures accelerate degradation and tar formation. | |
| Work-up | No Neutralization | Low | Low | Acidic byproducts catalyze tar formation, especially during thermal isolation.[3] |
| Neutralization (NaHCO₃) | Optimal | Optimal | Prevents acid-catalyzed degradation, leading to a cleaner crude product and higher isolated yield.[3] |
References
-
Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. [Link]
-
Taylor & Francis Online. (n.d.). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9). [Link]
-
Kloc, K., et al. (2005). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 10(1), 177-203. [Link]
-
Zhou, J. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]
-
Joshi, G. K., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(5), 230-231. [Link]
-
Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry. [Link]
-
ResearchGate. (2010). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
-
MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
-
Wikipedia. (n.d.). Riley oxidation. [Link]
- Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution.
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]
-
Springer. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
YouTube. (2015). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. [Link]
-
Bratulescu, G. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie, 61(8), 815. [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
Sources
- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 9. Riley oxidation - Wikipedia [en.wikipedia.org]
- 10. bch.ro [bch.ro]
- 11. This compound AldrichCPR 103854-64-4 [sigmaaldrich.com]
- 12. This compound AldrichCPR 103854-64-4 [sigmaaldrich.com]
- 13. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Methoxyquinoline-2-carbaldehyde Derivatives
Welcome to the technical support resource for the purification of 8-Methoxyquinoline-2-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining these valuable synthetic intermediates with high purity. The unique structure of these compounds, featuring both a basic quinoline nucleus and a reactive aldehyde group, presents a distinct set of purification hurdles.
This document provides field-proven insights and detailed protocols to navigate these challenges effectively. We will explore the underlying chemical principles behind common issues and offer systematic, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for purification difficulties with quinoline-based compounds like this compound?
A1: The primary challenge stems from the basic nature of the nitrogen atom within the quinoline ring.[1][2] This basicity leads to strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase for column chromatography.[1][2][3] These interactions can cause a range of problems, including severe peak tailing (streaking), irreversible adsorption of the compound to the column, and even acid-catalyzed decomposition of sensitive derivatives.[1][2][4]
Q2: My this compound derivative appears to be degrading during purification. What are the likely causes?
A2: Degradation can be attributed to two main factors. First, as mentioned above, the acidic surface of silica gel can catalyze the decomposition of sensitive molecules.[2][4] Second, the aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid impurity. This can occur with prolonged exposure to air, especially if the crude material is left on a benchtop or during lengthy purification procedures.[5] For derivatives with additional sensitive functional groups, thermal degradation during solvent evaporation at high temperatures is also a possibility.
Q3: I have a solid derivative. Is recrystallization a viable primary purification method?
A3: Absolutely. Recrystallization is an excellent and often overlooked technique for purifying solid compounds and can sometimes yield higher purity than chromatography.[6] The success of this method depends entirely on finding a suitable solvent or solvent system in which your target compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[7] A preliminary solvent screen with small amounts of your crude product is essential.
Q4: Are there any specific storage recommendations for these compounds?
A4: Yes. Given the potential for oxidation of the aldehyde and the known light sensitivity of the related 8-hydroxyquinoline parent structure, it is best practice to store this compound derivatives in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[8][9]
Troubleshooting Guide: Navigating Specific Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format, providing both the reasoning behind the issue and actionable solutions.
Column Chromatography Challenges
Issue 1: My compound is streaking severely on the silica TLC plate and I'm getting poor separation in the column.
-
Question: I'm trying to purify my product using a standard silica gel column with a hexane/ethyl acetate solvent system. On the TLC plate, the spot for my compound is a long streak rather than a tight circle, and the column fractions are all mixed. What causes this and how can I fix it?
-
Answer: This phenomenon, known as tailing or streaking, is a classic sign of strong interaction between your basic quinoline derivative and the acidic silica gel.[3][10] This prevents the compound from moving smoothly with the mobile phase, leading to poor peak shape and inefficient separation.
Solutions:
-
Mobile Phase Modification (Silica Deactivation): The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃), to your eluent system.[4][10] First, optimize your solvent system on TLC for an Rf value of 0.2-0.3, and then add the triethylamine to a fresh batch of that eluent for the column run.[11]
-
Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic stationary phase.[4] Neutral or basic alumina is often an excellent alternative for basic compounds.[5][12] Remember to re-optimize your solvent system on alumina TLC plates first.
-
Issue 2: The yield from my silica gel column is very low, and I suspect the compound is decomposing.
-
Question: After running a silica gel column, I recovered significantly less material than I loaded, and the collected fractions contain new, unidentified spots on the TLC. What is happening?
-
Answer: This strongly suggests your compound is not stable to the acidic conditions of the silica gel.[2] The prolonged contact time during the column run allows the acidic silanol groups to catalyze the degradation of your molecule.
Solutions:
-
Use Deactivated Silica: As with streaking, pre-treating the silica with a base is the first line of defense. You can either add 1-2% triethylamine to the eluent or, for very sensitive compounds, pre-flush the packed column with a solvent system containing the base before loading your sample.[2]
-
Switch to a Neutral Stationary Phase: The most robust solution is to avoid acidic media altogether. Run the purification using neutral alumina.[10]
-
Work Quickly: If you must use silica, use flash chromatography with higher pressure to minimize the time your compound spends on the column. Running the column in a cold room can also help slow down the rate of decomposition.[10]
-
Recrystallization Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. [13] | The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated. | Use a solvent with a lower boiling point. Add a small amount of a co-solvent (an "anti-solvent") in which the compound is less soluble to induce crystallization.[13] |
| No crystals form, even after cooling. [13] | The compound is too soluble in the chosen solvent. The solution is not concentrated enough. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent dropwise until the solution becomes cloudy, then gently heat to clarify and allow to cool slowly.[13] Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of purified compound. [13] | The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[13] |
| The product is still impure after recrystallization. [13] | Impurities have a similar solubility profile and co-crystallized with the product. | A second recrystallization may be necessary. Consider switching to a different purification method, such as column chromatography, to remove the persistent impurities.[13] |
Purity and Contamination Issues
Issue: My purified product is contaminated with a non-polar impurity that is difficult to separate by chromatography.
-
Question: My NMR spectrum shows that my this compound is contaminated with an unreacted starting material or a non-polar byproduct. Their Rf values are very close, making chromatographic separation inefficient. Is there a chemical method to purify my aldehyde?
-
Answer: Yes, this is a perfect scenario for purification via the formation of a sodium bisulfite adduct. This classic technique is highly selective for aldehydes (and some reactive ketones) and relies on a reversible chemical reaction to separate the aldehyde from other components in a mixture.[14][15][16]
The Principle: The nucleophilic bisulfite ion attacks the carbonyl carbon of the aldehyde, forming an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[14] This adduct is an ionic salt and is typically soluble in water or precipitates as a solid.[14][17] This dramatic change in physical properties allows it to be easily separated from neutral organic impurities by liquid-liquid extraction. The reaction can then be reversed by adding a base, regenerating the pure aldehyde.[14][17]
Visualized Workflows and Decision Making
A logical approach to purification is critical. The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for purifying this compound derivatives.
The following diagram illustrates why adding a base like triethylamine (NEt₃) to the eluent is effective.
Caption: Deactivation of acidic silica gel by triethylamine to prevent strong interactions.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is suitable for moderately stable quinoline derivatives that exhibit tailing on standard silica gel.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of 0.2-0.3 for the desired compound.[11]
-
Prepare Deactivated Eluent: Prepare a bulk volume of the optimized solvent system and add triethylamine (NEt₃) to a final concentration of 1% (v/v). Mix thoroughly.[1]
-
Column Packing: Prepare a slurry of silica gel in the deactivated eluent and pack the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.[3]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add the solution to the top of the column and allow it to adsorb onto the silica.[3]
-
Dry Loading: If the compound is not very soluble, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
-
Elution: Carefully add the deactivated eluent and begin elution, applying gentle air pressure for flash chromatography. Maintain a steady flow rate.[4]
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.[1]
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is ideal for separating the target aldehyde from non-aldehyde impurities.[15][16]
-
Dissolution: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent like methanol or THF.[17] For aliphatic aldehydes, DMF may be more effective.[15][17]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-5 minutes. A precipitate of the adduct may form.[14][15]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the funnel and shake again. Allow the layers to separate.[15] The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer (or as an insoluble solid at the interface).[17]
-
Separation: Separate the layers, collecting the aqueous phase (and any solid precipitate). Wash the aqueous layer once more with the organic solvent to remove any residual impurities.
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer containing the adduct to a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Slowly add a strong base, such as 50% sodium hydroxide (NaOH) solution, dropwise with swirling until the pH of the aqueous layer is strongly basic (pH > 12).[14][17] This reverses the reaction and regenerates the free aldehyde.
-
Shake the funnel to extract the purified aldehyde into the organic layer.
-
-
Final Work-up: Separate the layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure aldehyde.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Quinolin-5-ol Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Quinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting the Doebner Synthesis of Quinolines.
- Benchchem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
- Benchchem. (n.d.). Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde: A Technical Guide to Solubility and Stability.
- BioCrick. (n.d.). This compound datasheet.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Duarte, A. et al. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biocrick.com [biocrick.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Schiff Base Reactions with 8-Methoxyquinoline-2-carbaldehyde
Welcome to the technical support center for improving the yield and purity of Schiff base reactions involving 8-Methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my Schiff base reaction with this compound showing low or no yield?
A1: Low yields in Schiff base syntheses are often due to the reversible nature of the reaction.[1][2] The formation of the imine bond from an aldehyde and a primary amine produces water as a byproduct.[1][2] If this water is not removed, the equilibrium can shift back towards the starting materials, thus reducing the yield of your desired Schiff base.[3][4] Other contributing factors can include steric hindrance from the quinoline moiety, suboptimal reaction conditions (temperature, solvent), or the purity of your starting materials.
Q2: Is a catalyst necessary for this reaction?
A2: While not always strictly necessary, a catalyst can significantly improve the reaction rate and yield.[5] Schiff base formation is often catalyzed by either acid or base.[2] A mild acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, is commonly used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[6][7][8][9] However, the concentration of the acid should be carefully controlled, as excessive acid can protonate the amine, rendering it non-nucleophilic and hindering the reaction.[10]
Q3: What is the best solvent for synthesizing Schiff bases with this compound?
A3: The choice of solvent is crucial and can significantly impact the reaction outcome.[11][12][13][14][15] An ideal solvent should dissolve the reactants but not interfere with the reaction. Alcohols like ethanol or methanol are frequently used as they are good solvents for both the aldehyde and the amine.[5][16] For reactions where water removal is critical, using a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus can be highly effective.[3][4]
Q4: How can I confirm the formation of my desired Schiff base?
A4: Spectroscopic methods are essential for confirming the structure of your product.
-
FT-IR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1600-1650 cm⁻¹.[16] The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) are also strong indicators of a successful reaction.[16]
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8-9 ppm.[16]
-
Mass Spectrometry: This will help you determine the molecular weight of your compound and confirm its identity.[16]
Troubleshooting Guide
This section provides a more in-depth analysis of common problems encountered during the synthesis of Schiff bases with this compound and offers practical solutions.
Problem 1: Low or No Product Yield
Potential Causes & Solutions
-
Incomplete Reaction/Equilibrium Issues: As discussed, the reversible nature of the reaction is a primary culprit.
| Method for Water Removal | Description | Advantages | Considerations |
| Dean-Stark Apparatus | Employs an azeotropic solvent (e.g., toluene) to physically remove water as it is formed.[3][4] | Highly effective for pushing the equilibrium forward. | Requires a solvent that forms an azeotrope with water. Benzene is effective but toxic.[4] |
| Drying Agents | Addition of anhydrous salts (e.g., MgSO₄, Na₂SO₄) or molecular sieves (4Å) to the reaction mixture.[3] | Simple to implement. | The drying agent must be inert to the reactants and product. Can complicate work-up. |
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Purity of Starting Materials: Impurities in either the this compound or the primary amine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Problem 2: Impure Product
Potential Causes & Solutions
-
Hydrolysis of the Schiff Base: The imine bond is susceptible to hydrolysis, especially in the presence of acid or base.[17] This can be a significant issue during work-up and purification.
-
Solution:
-
During work-up, use neutral water for washing and minimize contact time.
-
For purification, recrystallization is often the preferred method.[18] Column chromatography on silica or alumina can sometimes lead to decomposition due to the acidic nature of the stationary phase.[17] If chromatography is necessary, consider using a neutral stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
-
-
Side Reactions: Depending on the nature of the primary amine and the reaction conditions, side reactions can occur.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol provides a general starting point that can be optimized for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[16]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[16]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.[16]
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).[18]
Protocol 2: Synthesis with Azeotropic Water Removal
Materials:
-
This compound
-
Primary amine
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1 equivalent), the primary amine (1 equivalent), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization.
Visualizing the Process
Schiff Base Formation Mechanism
The following diagram illustrates the acid-catalyzed formation of a Schiff base.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsisinternational.org [rsisinternational.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. ijraset.com [ijraset.com]
- 9. Green Synthesis of Schiff Bases by Using Natural Acid Catalysts [ijraset.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base – Oriental Journal of Chemistry [orientjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Troubleshooting for Fluorescent Probes Derived from 8-Methoxyquinoline-2-carbaldehyde
Welcome to the technical support center for fluorescent probes synthesized from 8-methoxyquinoline-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize these specialized chemosensors. Probes in this class are typically Schiff bases, formed by the condensation of the aldehyde with a primary amine. This structure, while versatile, presents unique stability challenges. This document provides in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting strategies to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental handling and storage of this compound-derived probes.
Q1: What are the optimal storage conditions for these probes?
A: Proper storage is the single most critical factor in preserving probe integrity. Upon receipt, and after reconstitution, storage conditions must be strictly followed to prevent degradation.
-
Lyophilized Powder: The solid probe is relatively stable. Store it at -20°C or -80°C, desiccated, and protected from light.[1][2] When stored correctly, the dry powder can be stable for over a year.[2]
-
Stock Solutions: Stock solutions are best prepared in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO).[3] These concentrated stocks should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or colder in amber vials or tubes wrapped in foil.[4][5] Frequent freeze-thaw cycles are a notorious cause of probe degradation.[5]
-
Working Solutions: Aqueous working solutions are the most susceptible to degradation. They should be prepared fresh for each experiment from the frozen DMSO stock. Do not store probes in aqueous solutions for extended periods.
Q2: Which solvent should I use for reconstitution and dilution?
A: The choice of solvent is critical and impacts both probe solubility and stability.
-
Stock Solutions (High Concentration): Anhydrous DMSO is highly recommended for creating concentrated stock solutions (typically 1-10 mM).[3] Ensure the DMSO is of high quality and has been stored properly to minimize water content, as water can promote hydrolysis.
-
Working Solutions (Low Concentration): The ideal solvent for your working solution depends on your experimental system. However, be aware that these probes can exhibit solvatochromism , meaning their fluorescence properties (intensity and emission wavelength) can change with solvent polarity.[6][7] It is crucial to maintain a consistent final solvent environment for all samples in an experiment, including controls. When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <1%) and consistent across all samples to avoid solvent-induced artifacts.
Q3: Are these probes sensitive to pH?
A: Yes, they are highly sensitive to pH for two primary reasons:
-
Schiff Base (Imine) Linkage Stability: The core structure of these probes contains a C=N imine bond, which is susceptible to acid-catalyzed hydrolysis.[8] In acidic conditions (pH < 7), the probe can degrade back into its constituent aldehyde and amine, resulting in a complete loss of the intended fluorescent signal.
-
Quinoline Nitrogen Protonation: The nitrogen atom within the quinoline ring system can be protonated at lower pH values. This alters the electronic structure of the fluorophore, which can lead to changes in fluorescence intensity and emission wavelength, a phenomenon that allows some quinoline derivatives to function as pH sensors.[9][10]
For most applications, maintaining a stable pH in the physiological range (7.0-8.0) is recommended.[5][11] If your experiment requires acidic conditions, the probe's stability will be limited, and this must be assessed empirically (see Protocol 2).
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q1: Why is my fluorescence signal weak or absent?
A: This is a common issue with several potential causes. A systematic approach is key to diagnosis.
-
Probable Cause 1: Hydrolytic Degradation.
-
Explanation: As discussed, the Schiff base linkage is the most likely point of failure. If your aqueous buffer is even slightly acidic, or if it has been stored improperly, the probe may have hydrolyzed. This is the most common cause of catastrophic signal loss. Schiff bases are formed via a condensation reaction but this process is reversible, especially under acidic conditions.[8][12]
-
Solution:
-
Confirm the pH of your buffer is stable and within the optimal range (typically 7.0-8.0).
-
Always prepare working solutions of the probe immediately before use.
-
Run a control experiment to test probe integrity by measuring its fluorescence in a freshly prepared, optimal buffer.
-
-
-
Probable Cause 2: Photobleaching.
-
Explanation: All fluorescent molecules are susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light energy.[13] Continuous or high-intensity excitation, especially during prolonged microscopy sessions, will lead to a gradual fade in signal.
-
Solution:
-
-
Probable Cause 3: Inappropriate Solvent Environment.
-
Explanation: The quantum yield (brightness) of your probe can be highly dependent on the solvent's polarity. A suboptimal solvent can quench fluorescence. Some 8-hydroxyquinoline derivatives (a close structural analog) show a significant decrease in fluorescence intensity in the presence of even small amounts of water in organic solvents.[6][7][15]
-
Solution:
-
Check the literature for your specific probe or a close analog to determine the optimal solvent system.
-
Ensure the final concentration of any organic co-solvent (like DMSO) is identical in all wells/samples to prevent variability.
-
-
-
Probable Cause 4: Analyte Absence or Quenching.
-
Explanation: Many quinoline-based probes are "turn-on" sensors that only fluoresce upon binding to a specific analyte (e.g., a metal ion).[16] If the target analyte is not present, the signal will be low by design. Conversely, other substances in your sample could be quenching the fluorescence.
-
Solution:
-
Run a positive control by adding a known amount of the target analyte to confirm the probe is functional.
-
If you suspect quenching, simplify your sample medium to identify the interfering component.
-
-
Troubleshooting Workflow: Weak or No Fluorescence
Caption: Workflow for diagnosing weak or absent fluorescence signal.
Q2: Why is my background signal high or the staining non-specific?
A: High background obscures your specific signal and can arise from both the probe itself and the experimental conditions.
-
Probable Cause 1: Probe Aggregation.
-
Explanation: Quinoline derivatives can be hydrophobic. At concentrations above their solubility limit in aqueous buffers, they can form aggregates. These aggregates often produce bright, non-specific fluorescent signals.[17]
-
Solution:
-
Perform a concentration titration to find the optimal probe concentration that provides a good signal without aggregation.
-
Consider adding a small, controlled amount of a non-ionic surfactant (e.g., Pluronic F-127, Tween-20) to your buffer to improve solubility.
-
Briefly sonicate or vortex the working solution after diluting the DMSO stock into the aqueous buffer.
-
-
-
Probable Cause 2: Insufficient Washing or Blocking.
-
Explanation: In cell or tissue-based assays, the probe may non-specifically adhere to cellular components.
-
Solution:
-
Increase the number and/or duration of wash steps after probe incubation.[18]
-
If applicable to your assay, include a blocking step (e.g., with BSA or serum) before adding the probe.
-
-
-
Probable Cause 3: Intrinsic Autofluorescence.
-
Explanation: Biological samples, particularly fixed tissues, can have endogenous fluorescence (autofluorescence) that can interfere with your signal.
-
Solution:
-
Always image an unstained control sample to assess the level of autofluorescence.
-
If autofluorescence is high in the channel of interest, consider using a probe that emits in the red or far-red region of the spectrum, where autofluorescence is typically lower.
-
-
Q3: Why did the emission color (wavelength) of my probe shift?
A: A shift in the emission maximum indicates a change in the probe's chemical environment or structure.
-
Probable Cause 1: Unintended Metal Ion Chelation.
-
Explanation: The quinoline core is an excellent ligand for many metal ions, such as Zn²⁺, Al³⁺, and Cu²⁺.[19][20][21][22] The fluorescence of the probe is often designed to change upon binding to a specific metal. If your buffer or sample is contaminated with trace amounts of a metal ion, it could bind to the probe and induce a spectral shift.
-
Solution:
-
Use high-purity water and reagents to prepare your buffers.
-
If metal contamination is suspected, consider adding a small amount of a chelator like EDTA as a control experiment (note: this may also sequester the target analyte).
-
-
-
Probable Cause 2: pH Fluctuation.
-
Explanation: As mentioned, protonation of the quinoline nitrogen at lower pH can significantly alter the electronic properties of the fluorophore, often causing a shift in the emission wavelength.[9][10]
-
Solution:
-
Rigorously control and monitor the pH of your experimental medium. Ensure your buffer has sufficient capacity to resist pH changes.
-
-
Potential Degradation Pathway
Caption: Acid-catalyzed hydrolytic degradation of a Schiff base probe.
Section 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling of Probes
This protocol ensures maximum longevity and performance of your this compound derived probes.
-
Receiving: Upon receiving the lyophilized probe, immediately store it at -20°C or -80°C in a desiccator, protected from light.
-
Stock Solution Preparation: a. Allow the vial to warm to room temperature before opening to prevent condensation. b. Add the required volume of anhydrous, high-quality DMSO to create a concentrated stock (e.g., 1-10 mM). c. Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquoting and Storage: a. Immediately dispense the stock solution into single-use aliquots in low-adhesion amber microtubes or clear tubes wrapped in aluminum foil.[4] b. Store the aliquots at -20°C or -80°C. A dedicated freezer free of frequent temperature fluctuations is ideal.[5]
-
Working Solution Preparation: a. On the day of the experiment, remove a single aliquot of the stock solution and allow it to thaw at room temperature. b. Dilute the stock solution into your final experimental buffer immediately before use. Mix thoroughly. c. Never store the diluted aqueous working solution for later use. Discard any unused portion.
Protocol 2: Kinetic Stability Assay in Aqueous Buffer
This protocol allows you to determine the stability of your probe in a specific experimental buffer over time.
-
Materials:
-
Probe stock solution in DMSO.
-
Your chosen experimental buffer (e.g., HEPES, PBS).
-
UV-Vis Spectrophotometer or Spectrofluorometer.
-
Quartz cuvette.
-
-
Procedure: a. Prepare a working solution of the probe in your experimental buffer at the final concentration used in your assay (e.g., 10 µM). b. Immediately after preparation (t=0), measure the full absorbance spectrum (e.g., from 250-600 nm) and/or the fluorescence emission spectrum. Note the absorbance maximum (λ_max) and fluorescence intensity. c. Seal the cuvette with parafilm and incubate it under your experimental conditions (e.g., 37°C, protected from light). d. At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), repeat the absorbance and fluorescence measurements.
-
Data Analysis: a. Hydrolysis: The hydrolysis of the Schiff base will lead to a decrease in the absorbance peak corresponding to the intact probe and the appearance of a new peak corresponding to the this compound. Plot the absorbance at λ_max versus time. A rapid decrease indicates poor stability. b. Fluorescence Decay: Plot the fluorescence intensity at the emission maximum versus time. The rate of decay indicates the functional stability of the probe under your specific conditions.
Data Summary: Solvent and pH Effects
| Parameter | Condition | Primary Effect | Scientific Rationale |
| pH | Acidic (pH < 7) | Probe Degradation , Signal Loss, Potential Wavelength Shift | Acid-catalyzed hydrolysis of the Schiff base (imine) bond is rapid.[8] Protonation of the quinoline nitrogen alters its electronic properties.[9] |
| Neutral/Slightly Basic (pH 7-8) | Optimal Stability | The rate of hydrolysis is minimized in this range.[11] | |
| Solvent | Aprotic (e.g., DMSO, THF) | High Solubility, Stable | Good for stock solutions; minimizes hydrolysis.[3] |
| Protic/Aqueous (e.g., Water, Ethanol, Buffers) | Risk of Instability , Potential for Solvatochromic Shifts | Water is a reactant in the hydrolysis reaction. Changes in polarity can alter the energy of the excited state, shifting emission.[6][7] | |
| Light | UV or High-Intensity Visible | Photobleaching , Irreversible Signal Loss | High-energy photons can induce chemical reactions that destroy the fluorophore's conjugated system.[13] |
| Temperature | High (>40°C) | Increased Degradation Rate | The rate of hydrolysis and other degradation reactions increases with temperature.[23] |
References
-
QIAGEN. (n.d.). How should fluorescent labeled probes be stored? Retrieved from QIAGEN website. [Link]
-
Bio-Synthesis Inc. (n.d.). Storage of dye labeled probes. Retrieved from Bio-Synthesis website. [Link]
-
Jena Bioscience GmbH. (2011). Fluorescent Probes Manual. Retrieved from Jena Bioscience website. [Link]
-
Fieweger, S., Rhodes, S., Rodriguez Salamanca, L., & Woodhall, J. (n.d.). Best Practices for Ordering and Handling qPCR Probes. National Plant Diagnostic Network. [Link]
-
Scientific.net. (2014). Synthesis and Properties of Naphthalimides Schiff Base Fluorescent Probe for Ag. Advanced Materials Research. [Link]
-
Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from Creative Bioarray website. [Link]
-
ACS Publications. (2015). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. [Link]
-
Semantic Scholar. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from Semantic Scholar. [Link]
-
RSC Publishing. (2016). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances. [Link]
-
RSC Publishing. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]
-
RSC Publishing. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]
-
Letters in Applied NanoBioScience. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from Creative Bioarray website. [Link]
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. [Link]
-
RSC Publishing. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]
-
Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from Rockland website. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Opinions in Neurological Science. [Link]
-
Chinese Chemical Letters. (2024). Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars. [Link]
-
RSC Publishing. (2025). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods. [Link]
-
PubMed. (2025). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. [Link]
-
PubMed. (2020). A turn-on fluorescent probe based on quinoline and coumarin for rapid, selective and sensitive detection of hypochlorite in water samples. [Link]
-
Hindawi. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. [Link]
-
ResearchGate. (2025). Determination of Water Content in Aprotic Organic Solvents Using 8-Hydroxyquinoline Based Fluorescent Probe. [Link]
-
MDPI. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. [Link]
-
PubMed. (2014). 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties. [Link]
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]
-
ResearchGate. (2025). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. [Link]
-
Cambridge Open Engage. (2021). Development of Rofecoxib-Based Fluorescent Probes and Investigations on Their AIE Activity, Solvatochromism, Mechanochromism and COX-2 Targeted Bioimaging. [Link]
Sources
- 1. Storage of dye labeled probes [biosyn.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the recommended storage conditions for BHQ™ Probes? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 6. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. 8-Hydroxyquinoline-substituted boron-dipyrromethene compounds: synthesis, structure, and OFF-ON-OFF type of pH-sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How should fluorescent labeled probes be stored? [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 23. oncologyradiotherapy.com [oncologyradiotherapy.com]
Technical Support Center: Enhancing the Selectivity of 8-Methoxyquinoline-2-carbaldehyde-Based Metal Ion Sensors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methoxyquinoline-2-carbaldehyde-based metal ion sensors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the selectivity of your sensors. Our focus is on providing practical, field-proven insights grounded in scientific principles.
Introduction to this compound Sensors
This compound is a versatile building block for the synthesis of highly sensitive fluorescent chemosensors for metal ion detection.[1][2] Its derivatives, particularly Schiff bases formed through condensation with various amines, can selectively bind to specific metal ions, leading to a detectable change in their photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off").[3][4][5] The core principle behind their function often lies in mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][6][7]
However, achieving high selectivity for a target metal ion in a complex biological or environmental sample can be challenging due to the presence of competing ions.[8][9] This guide is designed to help you navigate these challenges and optimize your sensor's performance.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound-based sensors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Selectivity / Interference from other Metal Ions | 1. Inappropriate Ligand Design: The binding pocket of the sensor may not be sterically or electronically optimized for the target ion.[10] 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the sensor-metal complex. 3. pH of the Medium: The protonation state of the sensor can affect its binding affinity for different metal ions.[11][12] | 1. Modify the Schiff Base: Introduce different functional groups (electron-donating or -withdrawing) on the amine component to tune the electronic properties and steric hindrance of the binding site.[3][13][14] For instance, bulky substituents can enhance selectivity by creating a size-specific cavity.[14] 2. Optimize the Solvent System: Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMSO/water mixtures) to find the optimal medium that favors the formation of the target metal complex.[1] 3. Conduct a pH Titration: Determine the optimal pH range for your sensor by performing fluorescence measurements in buffered solutions across a wide pH range (e.g., 2-12).[12] This will help identify the pH at which the sensor is most selective for the target ion. |
| Poor Sensitivity / Low Signal-to-Noise Ratio | 1. Low Quantum Yield of the Fluorophore: The intrinsic fluorescence of the quinoline moiety might be low. 2. Inefficient Signaling Mechanism: The binding event may not be effectively transducing into a significant change in fluorescence. 3. Suboptimal Excitation/Emission Wavelengths: You may not be using the ideal wavelengths for your specific sensor-metal complex. | 1. Extend π-Conjugation: Modify the sensor structure to increase the extent of π-conjugation, which can enhance the quantum yield.[15] 2. Incorporate Signal Amplification Strategies: Consider integrating nanomaterials or other auxiliary receptors to amplify the fluorescence response.[11][13][16] 3. Perform a Full Spectroscopic Characterization: Record the absorption and emission spectra of the sensor in the absence and presence of the target ion to determine the optimal excitation and emission wavelengths. |
| Sensor Instability / Degradation | 1. Hydrolysis of the Imine Bond: The Schiff base linkage is susceptible to hydrolysis, especially in acidic or basic conditions.[17] 2. Photobleaching: Prolonged exposure to the excitation light source can lead to the degradation of the fluorophore. | 1. Control pH and Water Content: Operate within the optimal pH range determined from your titration experiments and use anhydrous solvents when possible. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure during experiments. Use appropriate filters and shutters. |
| Irreproducible Results | 1. Inconsistent Reagent Concentrations: Small variations in the concentrations of the sensor or metal ion solutions can lead to significant differences in fluorescence intensity. 2. Fluctuations in Temperature: Temperature can affect the binding kinetics and equilibrium. 3. Impure Reagents: Contaminants in solvents or metal salts can interfere with the sensing process. | 1. Prepare Fresh Solutions and Calibrate Instruments: Always use freshly prepared solutions and ensure that your pipettes and other volumetric glassware are properly calibrated. 2. Maintain a Constant Temperature: Use a temperature-controlled cuvette holder for all fluorescence measurements. 3. Use High-Purity Reagents: Utilize analytical grade solvents and metal salts to minimize the risk of contamination. |
Frequently Asked Questions (FAQs)
Q1: How can I rationally design a more selective this compound-based sensor for a specific metal ion like Zn²⁺ over Cd²⁺?
A1: The selectivity of a sensor is governed by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory and the chelate effect.[10] To distinguish between Zn²⁺ (a borderline hard acid) and Cd²⁺ (a borderline soft acid), you can tailor the donor atoms in your Schiff base ligand. For instance, incorporating harder donor atoms like oxygen and nitrogen will generally favor binding to Zn²⁺, while introducing softer donor atoms like sulfur could increase the affinity for Cd²⁺.[18] Furthermore, the geometry of the binding pocket plays a crucial role.[10] Zn²⁺ often prefers a tetrahedral coordination geometry, whereas Cd²⁺ can accommodate various coordination numbers. Designing a ligand that pre-organizes into a tetrahedral geometry upon binding can enhance selectivity for Zn²⁺.[7][19]
Q2: What is the underlying mechanism for a "turn-on" fluorescence response upon metal ion binding?
A2: A "turn-on" response is often attributed to the Chelation-Enhanced Fluorescence (CHEF) effect.[7][20][21] In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) from a donor part of the molecule (e.g., an amine) to the excited quinoline fluorophore, can quench the fluorescence. Upon binding to a metal ion, the lone pair of electrons on the donor atom becomes engaged in the coordination bond. This inhibits the PET process, leading to a significant increase in the fluorescence quantum yield and a "turn-on" signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Q3: My sensor shows a "turn-off" response. What could be the reason?
A3: A "turn-off" or fluorescence quenching response can occur through several mechanisms.[4] One common reason is the heavy atom effect, where the coordination of a heavy metal ion (e.g., Hg²⁺, Pb²⁺) enhances spin-orbit coupling and promotes intersystem crossing to the triplet state, thus reducing fluorescence.[22] Another possibility is energy transfer from the excited fluorophore to the metal ion.[23] Additionally, if the metal ion is paramagnetic (e.g., Cu²⁺, Fe³⁺), it can quench fluorescence through electron exchange.[8]
Q4: How do I perform a competitive selectivity experiment to validate my sensor's performance?
A4: A competitive selectivity experiment is crucial to demonstrate that your sensor responds specifically to the target analyte in the presence of other potentially interfering ions.[12][24][25] A typical protocol involves measuring the fluorescence of your sensor in the presence of the target metal ion and a mixture of other relevant metal ions.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Sensor from this compound
This protocol describes a general procedure for the synthesis of a Schiff base sensor.[1]
Materials:
-
This compound
-
Desired primary amine (e.g., aniline, ethylenediamine)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen primary amine in a round-bottom flask containing anhydrous ethanol.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General Workflow for Schiff Base Sensor Synthesis.
Protocol 2: Fluorescence Titration for Determining Binding Affinity
This protocol outlines the steps for a fluorescence titration experiment to determine the binding constant (Ka) between your sensor and the target metal ion.
Materials:
-
Stock solution of the synthesized sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).[26]
-
Stock solution of the target metal ion salt (e.g., 10 mM in deionized water).[26]
-
Buffer solution of the desired pH.
Procedure:
-
Prepare a working solution of your sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
Place a known volume of the sensor working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the sensor solution alone.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the change in fluorescence intensity against the concentration of the metal ion.
-
Use a suitable binding model (e.g., Benesi-Hildebrand plot for 1:1 binding) to calculate the binding constant (Ka).
Protocol 3: Competitive Selectivity Study
This protocol details how to assess the selectivity of your sensor.[12][24]
Materials:
-
Working solution of the sensor (e.g., 10 µM).
-
Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM).
-
Buffer solution.
Procedure:
-
Prepare a series of solutions, each containing the sensor and one of the interfering metal ions at a concentration significantly higher than the target ion (e.g., 10-100 equivalents).
-
Record the fluorescence spectrum of each of these solutions.
-
Prepare a solution containing the sensor and the target metal ion at a concentration that gives a significant fluorescence response.
-
To this solution, add the same high concentration of each interfering metal ion individually and record the fluorescence spectrum.
-
Compare the fluorescence response of the sensor to the target ion in the absence and presence of the interfering ions. A highly selective sensor will show a minimal change in its response to the target ion even in the presence of a large excess of other ions.
References
-
Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 28(19), 6960. [Link]
-
Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. ResearchGate. [Link]
-
Musikavanhu, B., Liang, Y., Xue, Z., et al. (2023). Strategies for improving selectivity and sensitivity of schiff base fluorescent chemosensors for toxic and heavy metals. Monash University. [Link]
-
Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. [Link]
-
Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. MDPI. [Link]
-
Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Genomics Data Center. [Link]
-
Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Modifications and Variations in Schiff Base's Functional Groups. Encyclopedia.pub. [Link]
-
Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
A Highly Selective Fluorescence Sensor based on Quinoline for the Fluorescence Detection of Al3+ in Aqueous. Bentham Science. [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. National Institutes of Health. [Link]
-
(PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. [Link]
-
Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry. [Link]
-
Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564–4601. [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
-
Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. PubMed. [Link]
-
A highly selective quinoline-based fluorescent sensor for Zn(II). PubMed. [Link]
-
Aragoni, M. C., Arca, M., Bencini, A., et al. (2007). Tuning the selectivity/specificity of fluorescent metal ion sensors based on N2S2 pyridine-containing macrocyclic ligands by changing the fluorogenic subunit: spectrofluorimetric and metal ion binding studies. Inorganic Chemistry, 46(11), 4548–4559. [Link]
-
Why some Schiff-base chemosensors exhibit highly selectivity towards Cr3+ only? ResearchGate. [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH. [Link]
-
Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]
-
Schiff Base-functionalized Metal-organic Frameworks for Selective Sensing of Chromate and Dichromate in Water. PubMed. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC - NIH. [Link]
-
Selective detection of heavy metal ions by self assembled chemical field effect transistors. AIP Publishing. [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. RSC Publishing. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
(a) Selectivity of the proposed sensor over other competing metal ions.... ResearchGate. [Link]
-
Metal-Ion Optical Fingerprinting Sensor Selection via an Analyte Classification and Feature Selection Algorithm. ACS Publications. [Link]
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing. [Link]
-
A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. ResearchGate. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC - PubMed Central. [Link]
-
Current trends in the detection and removal of heavy metal ions using functional materials. RSC Publishing. [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. [Link]
-
Tuning the selectivity of highly sensitive chemiresistive nanoparticle networks by encapsulation with metal–organic frameworks. RSC Publishing. [Link]
-
8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. [Link]
-
Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. MDPI. [Link]
-
Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience. [Link]
-
synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. RSC Publishing. [Link]
-
Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective quinoline-based fluorescent sensor for Zn(II) [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 13. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 16. research.monash.edu [research.monash.edu]
- 17. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tuning the selectivity/specificity of fluorescent metal ion sensors based on N2S2 pyridine-containing macrocyclic ligands by changing the fluorogenic subunit: spectrofluorimetric and metal ion binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Schiff Base-functionalized Metal-organic Frameworks for Selective Sensing of Chromate and Dichromate in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Formylation of 8-Methoxyquinoline
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the formylation of 8-methoxyquinoline to synthesize key intermediates like 8-methoxyquinoline-5-carbaldehyde. Formylation is a cornerstone of synthetic chemistry, yet it can present challenges in regioselectivity and yield. This document provides in-depth, experience-based answers to common issues, helping you troubleshoot your experiments and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a Vilsmeier-Haack formylation on 8-methoxyquinoline and my crude NMR shows multiple aldehyde signals. What are the likely side products?
A1: This is a very common observation. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems, but regioselectivity can be a challenge.[1][2] In the case of 8-methoxyquinoline, the methoxy group at the C8 position is a strong electron-donating group, which activates the quinoline ring towards electrophilic substitution.
The primary side product you are likely observing is 8-methoxyquinoline-7-carbaldehyde .
-
Causality: The Vilsmeier reagent (a chloroiminium ion) is a bulky electrophile.[3] While the C5 position is electronically favored for attack, the C7 position is also activated by the C8-methoxy group. The formation of the C7 isomer is a competing pathway that is highly dependent on reaction conditions. A small percentage of di-formylated product (8-methoxyquinoline-5,7-dicarbaldehyde) might also be present if an excess of the Vilsmeier reagent was used.[4]
Q2: My yield of the desired 8-methoxyquinoline-5-carbaldehyde is consistently low, with significant amounts of the C7-isomer. How can I improve the regioselectivity for the C5 position?
A2: Optimizing regioselectivity is key to a successful synthesis. Several parameters can be adjusted to favor the formation of the C5-aldehyde over the C7-aldehyde.
-
Temperature Control (Critical): Low temperatures are crucial. The activation energy for substitution at the C5 position is lower than at the C7 position. By running the reaction at a reduced temperature (e.g., 0°C to 5°C), you provide enough energy for the desired C5 reaction to proceed while disfavoring the higher-energy pathway to the C7 side product.[5] Reactions carried out at elevated temperatures often lead to a mixture of isomers.[4]
-
Stoichiometry of the Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (typically formed from POCl₃ and DMF).[6] A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. Using a large excess can promote di-formylation and may decrease selectivity.
-
Rate of Addition: Add the phosphorus oxychloride (POCl₃) to the DMF slowly at 0°C to form the reagent, and then add the 8-methoxyquinoline substrate dropwise to the pre-formed reagent. This ensures a consistent concentration of the electrophile and helps control the reaction exotherm.
-
Solvent Choice: While DMF is part of the reagent system, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve results by allowing for better temperature control and solubility.
Q3: My mass spectrometry results indicate the presence of a di-formylated product. Is this common and how can it be prevented?
A3: Yes, the formation of 8-methoxyquinoline-5,7-dicarbaldehyde is a known side reaction, particularly under forcing conditions.[4] The initial product, 8-methoxyquinoline-5-carbaldehyde, is still an activated aromatic system and can undergo a second formylation, although it is significantly slower than the first.
Prevention Strategies:
-
Strict Stoichiometric Control: This is the most effective method. Avoid using a large excess of the Vilsmeier reagent. Carefully calculate and dispense 1.1 to 1.5 equivalents.
-
Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly. Extended reaction times, especially at higher temperatures, increase the likelihood of a second formylation event.
-
Lower Temperature: As with improving C5 selectivity, lower temperatures will disfavor the less reactive mono-formylated product from reacting further.
Q4: Are other formylation methods, like the Duff reaction, a viable alternative for 8-methoxyquinoline to avoid these side products?
A4: The Duff reaction, which uses hexamine in an acidic medium, is another classic formylation method.[7][8] It is typically used for highly activated systems like phenols.[9] For 8-methoxyquinoline, the Duff reaction is generally less effective and offers poorer regioselectivity compared to a well-optimized Vilsmeier-Haack protocol. The strongly acidic conditions and high temperatures (often >150°C) required for the Duff reaction can lead to a complex mixture of products and potential decomposition of the quinoline ring.[9] For this specific substrate, optimizing the Vilsmeier-Haack reaction is the more reliable and higher-yielding approach.
Visualizing the Reaction Pathways
The following diagram illustrates the primary synthetic route to the desired C5-aldehyde and the competing pathways that lead to common side products during the Vilsmeier-Haack formylation.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier haack rxn | PPTX [slideshare.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
Overcoming low solubility of 8-Methoxyquinoline-2-carbaldehyde in organic solvents
A Guide to Overcoming Solubility Challenges in Organic Solvents
Welcome to the dedicated support guide for 8-Methoxyquinoline-2-carbaldehyde. As a key heterocyclic building block in medicinal chemistry and materials science, its utility is often hampered by a common yet significant hurdle: low solubility in standard organic solvents. This guide is structured to provide you, our fellow researchers and developers, with a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move from fundamental checks to advanced strategies, explaining the rationale behind each step to empower your experimental design.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This section addresses the core issue of poor solubility through a series of questions that mirror a typical laboratory workflow. We begin with the simplest, most direct methods and progress to more complex but powerful techniques.
Question 1: My initial attempt to dissolve this compound in a standard solvent (like DMSO or DMF) has failed. What are my immediate first steps?
Answer:
Before exploring complex solvent systems, it's crucial to validate your starting conditions. Low solubility can often be exacerbated by factors unrelated to the compound's intrinsic properties. Your first actions should be to control for these variables.
1. Verify Compound Purity and Integrity: Impurities, residual starting materials, or degradation products from improper storage can significantly depress solubility. Confirm the purity of your lot via techniques like NMR or LC-MS. Ensure the material has been stored in a cool, dark, and dry environment, as quinoline derivatives can be sensitive to light and moisture.
2. Employ Gentle Physical Agitation: The dissolution process is dependent on maximizing the surface area interaction between the solute and solvent.
-
Vortexing: For small volumes, vigorous vortexing for 2-3 minutes is a primary step.
-
Sonication: If vortexing is insufficient, use a sonication bath. The high-frequency sound waves create cavitation bubbles, and their collapse near the solid surface generates micro-jets of solvent, effectively breaking apart solute aggregates. This is a highly effective method for mechanically assisted dissolution. A 15-30 minute cycle is typically sufficient.
3. Controlled Heating: Gently warming the solution can provide the necessary energy to overcome the lattice energy of the solid-state compound.
-
Recommended Practice: Warm the mixture to 40-50°C in a water bath or on a calibrated hotplate with stirring.
-
Critical Caution: Do not overheat. Aldehyde functional groups, particularly on electron-rich aromatic systems, can be susceptible to oxidation or side reactions at elevated temperatures. Always monitor for color changes (e.g., darkening from white/yellow to brown), which may indicate degradation.
This systematic initial approach is summarized in the workflow below.
Caption: Initial workflow for addressing solubility issues.
Question 2: Physical methods were insufficient. How do I rationally select or design a co-solvent system to improve solubility?
Answer:
When a single solvent fails, a binary or ternary co-solvent system is the logical next step. The principle of co-solvency involves mixing solvents with different polarities to disrupt the solute-solute interactions more effectively than a single solvent can. For a molecule like this compound, which has both a polar heterocyclic core and a nonpolar aromatic structure, a blend of solvents can better accommodate its different regions.
Strategy: Blending Amide-Type Solvents with Ethers or Alcohols
Amide-type solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent at disrupting hydrogen bonds and solvating polar functional groups. However, their high polarity may not be optimal for the entire quinoline ring system. Blending them with a less polar but miscible solvent can fine-tune the overall dielectric constant of the medium.
Recommended Co-Solvent Systems to Evaluate:
| System Components (v/v) | Rationale & Use Case | Max Recommended Concentration |
| DMF / THF (1:1) | Screening & Synthesis: Balances the high solvating power of DMF with the ether THF, which helps solvate the aromatic rings. Good general-purpose choice. | ~10-20 mM |
| NMP / Dioxane (1:4) | Formulation Studies: NMP is a very powerful but viscous solvent. Dioxane reduces viscosity while maintaining good solvating power for aromatic systems. | ~5-15 mM |
| DMSO / Ethanol (9:1) | Biological Assays: Uses a high concentration of DMSO, a standard for biological testing, with a small amount of ethanol to improve kinetic solubility. | ~1-10 mM |
| DCM / Methanol (9:1) | Purification/Chromatography: A less polar system. The small amount of methanol can disrupt crystal packing just enough to achieve dissolution for loading onto a column. | Dependent on application |
The mechanism of co-solvency involves creating a solvent environment that is energetically more favorable for the solute molecules to be surrounded by solvent rather than by each other.
Caption: Co-solvency mechanism for enhanced dissolution.
Frequently Asked Questions (FAQs)
-
Q: Can I use acids or bases to improve solubility?
-
A: Yes, this is a viable strategy if your downstream application can tolerate it. The nitrogen on the quinoline ring is basic and can be protonated with a small amount of a compatible acid (e.g., a drop of acetic acid or HCl in an alcohol). This forms a salt, which will have significantly higher solubility in polar protic solvents. However, be aware that the aldehyde group can be sensitive to strong acids or bases, potentially leading to side reactions like aldol condensation.
-
-
Q: My compound dissolves initially but then precipitates. What is happening?
-
A: You are likely observing supersaturation and subsequent crystallization. The initial energy input (heating/sonication) allows the solution to hold more solute than its thermodynamic equilibrium point (thermodynamic solubility). Over time, it crashes back out to its stable concentration (kinetic solubility). To manage this, consider preparing solutions fresh before use or adding a small percentage (1-2%) of a crystallization inhibitor like PVP (polyvinylpyrrolidone).
-
-
Q: I observed a color change to yellow or brown upon heating. Should I be concerned?
-
A: Yes. While this compound itself is typically a pale yellow solid, a significant darkening to yellow, orange, or brown upon heating in solution is a strong indicator of thermal degradation or oxidation. Discard the solution and attempt dissolution again using less heat or relying more on sonication and co-solvents.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using a DMF/THF Co-Solvent System
Objective: To prepare a stable 10 mM stock solution of this compound (MW: 187.20 g/mol ) for use in a chemical reaction or screening assay.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Sonicator bath
Procedure:
-
Weigh out 1.87 mg of this compound and add it to a clean, dry glass vial.
-
Add 500 µL of anhydrous DMF to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Place the vial in a sonicator bath and sonicate for 15 minutes at room temperature.
-
Visually inspect the solution. If solid material persists, proceed to the next step.
-
Add 500 µL of anhydrous THF to the vial to bring the total volume to 1 mL. The final solvent ratio will be 1:1 DMF/THF.
-
Cap the vial tightly and vortex for an additional minute.
-
Sonicate for another 10-15 minutes. The solution should now be clear.
-
Visually inspect for any undissolved particulate matter against a dark background. If clear, the 10 mM stock solution is ready for use.
-
Storage: Store tightly capped at 4°C for short-term use (1-2 days). For long-term storage, aliquot and store at -20°C. Always allow the solution to fully warm to room temperature before opening to prevent water condensation.
References
-
Title: The Use of Ultrasound in the Synthesis of New Heterocyclic Compounds Source: ResearchGate (originally in Chemistry of Heterocyclic Compounds) URL: [Link]
-
Title: Co-solvency: A Review of Theoretical Models and Applications Source: International Journal of Pharmaceutics URL: [Link]
-
Title: Acid-Base Properties of Quinolines Source: Chemistry LibreTexts URL: [Link]
-
Title: Role of Polymers in Supersaturation and Drug Delivery Source: Journal of Pharmaceutical Sciences URL: [Link]
Technical Support Center: A Troubleshooting Guide for 8-Methoxyquinoline-2-carbaldehyde Condensation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for condensation reactions involving 8-Methoxyquinoline-2-carbaldehyde. As a versatile building block in medicinal chemistry, its successful derivatization through reactions like the Claisen-Schmidt and Knoevenagel condensations is crucial. This guide is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt condensation of this compound with an acetophenone derivative is resulting in a very low yield. What are the primary causes and how can I improve it?
Low yields in Claisen-Schmidt condensations are a common issue and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.
-
Suboptimal Base Catalyst: The choice and concentration of the base are critical. For the condensation to proceed, the base must be strong enough to deprotonate the α-carbon of the ketone, forming the reactive enolate.
-
Insight: If you are using a weak base and observing low conversion, consider switching to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] However, be aware that very strong bases can promote side reactions.[4]
-
Troubleshooting:
-
Ensure your base is not old or has been improperly stored, as this can lead to deactivation.
-
If using NaOH or KOH, start with a catalytic amount (e.g., 20 mol%) and monitor the reaction.[3] If the reaction is slow, you can incrementally increase the amount.
-
Consider solvent-free conditions by grinding the reactants with solid NaOH or KOH, which has been reported to give high yields in some cases.[3]
-
-
-
Reaction Temperature: Temperature plays a dual role in this reaction. It needs to be high enough to facilitate the dehydration of the intermediate aldol to the final α,β-unsaturated ketone (chalcone), but excessive heat can lead to side product formation and decomposition.[1]
-
Insight: The formation of the conjugated chalcone system is often the thermodynamic driving force for the reaction.
-
Troubleshooting:
-
If you are running the reaction at room temperature and see incomplete conversion, try gently heating the reaction mixture (e.g., to 40-50 °C).
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures.
-
-
-
Solvent Choice: The solvent must be able to dissolve both the reactants and the catalyst to a sufficient extent.[1]
-
Insight: Polar protic solvents like ethanol or methanol are commonly used as they can dissolve both the organic reactants and the inorganic base.
-
Troubleshooting:
-
Ensure you are using a sufficient volume of solvent to keep all reactants in the solution phase. If the product precipitates out of the solution, it can coat the starting materials and halt the reaction.[2]
-
If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF), but be mindful that this can complicate product isolation.
-
-
Q2: I am observing multiple spots on my TLC plate during a Knoevenagel condensation with this compound and an active methylene compound. What are the likely side products?
The formation of multiple products in a Knoevenagel condensation often points to side reactions involving the starting materials or the product itself.[5]
-
Self-Condensation of the Active Methylene Compound: If a strong base is used, the active methylene compound can undergo self-condensation.
-
Insight: This is more likely with highly acidic methylene compounds.
-
Troubleshooting: Use a milder base such as piperidine or pyridine, which are classic catalysts for the Knoevenagel reaction.[6]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor and can react with another molecule of the deprotonated active methylene compound.[4]
-
Insight: This is more prevalent with extended reaction times or an excess of the active methylene compound.
-
Troubleshooting:
-
Monitor the reaction by TLC and stop it once the starting aldehyde is consumed.
-
Use a stoichiometric amount or a slight excess of the aldehyde relative to the active methylene compound.
-
-
-
Decomposition: Quinoline derivatives can be sensitive to harsh reaction conditions.
-
Insight: The methoxy group on the quinoline ring is an electron-donating group and can influence the reactivity of the molecule.
-
Troubleshooting: Run the reaction at the lowest effective temperature and for the minimum time necessary.
-
Q3: My purified quinoline-chalcone product shows significant tailing during column chromatography on silica gel. How can I improve the separation?
Tailing of quinoline derivatives on silica gel is a frequent problem and is due to the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol groups on the surface of the silica gel.[7]
-
Insight: This interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in broad, tailing peaks.
-
Troubleshooting:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the solvent system.[7] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[7]
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on C18 silica can be an effective method to avoid the issues associated with normal-phase silica.[7]
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol outlines a general method for the synthesis of a chalcone from this compound and an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (1 equivalent)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
While stirring at room temperature, add a solution of KOH or NaOH (1.2 equivalents) in ethanol dropwise.
-
Monitor the reaction progress by TLC. The reaction mixture may turn colored. If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the reaction is complete (typically 2-24 hours), cool the mixture in an ice bath.
-
Neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7.
-
Add cold deionized water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)
-
Ethanol or Toluene
-
Piperidine or Pyridine (catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the active methylene compound (1 equivalent).
-
Add ethanol or toluene as the solvent.
-
Add a catalytic amount of piperidine or pyridine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.[9]
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Common Issues in Condensation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive or inappropriate catalyst | Use a fresh, appropriate catalyst (e.g., NaOH/KOH for Claisen-Schmidt, piperidine for Knoevenagel).[2][6] |
| Low reaction temperature | Gently heat the reaction mixture and monitor by TLC.[1] | |
| Poor solubility of reactants | Increase solvent volume or switch to a more suitable solvent.[2] | |
| Formation of Multiple Products | Self-condensation of ketone/active methylene compound | Use a milder base or adjust stoichiometry.[4] |
| Michael addition to the product | Monitor reaction time closely and work up promptly after completion.[4] | |
| Cannizzaro reaction of the aldehyde | Use a milder base and lower reaction temperature.[4] | |
| Difficult Purification | Tailing on silica gel column | Add a basic modifier (e.g., triethylamine) to the eluent or use alumina.[7] |
| Oily or tarry crude product | Triturate with a non-polar solvent like hexane to induce precipitation. | |
| Product and starting material have similar Rf values | Try a different eluent system for column chromatography, perhaps with a different polarity or by adding a modifier. |
Visualizations
Claisen-Schmidt Condensation Workflow
Caption: General experimental workflow for the Claisen-Schmidt condensation.
Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
-
Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (2017). SciELO. [Link]
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. BenchChem.
- Technical Support Center: Claisen-Schmidt Reaction Optimiz
-
Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (2022). MDPI. [Link]
- Technical Support Center: Purification of Quinoline Deriv
-
New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). MDPI. [Link]
- Recent developments in knoevenagel condensation reaction: a review. (2018).
-
A Study on the Synthesis, Characterisation of Chalcone moiety. (2021). JETIR. [Link]
- Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2023). Revista Virtual de Química.
- Technical Support Center: Managing Impurities in Claisen-Schmidt Condens
-
Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (2021). SciELO. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. BenchChem.
-
THE CHEMISTRY OF QUINOLINYL CHALCONES. (2019). Research Publish Journals. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). The Royal Society of Chemistry. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023). ACS Omega. [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). National Institutes of Health. [Link]
-
Henry Reaction. Organic Chemistry Portal. [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). MDPI. [Link]
-
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. (2024). RSC Advances. [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2024). MDPI. [Link]
- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science.
-
Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. (2020). Scientific Reports. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules. [Link]
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osti.gov [osti.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Enhancing the Photostability of 8-Methoxyquinoline-2-carbaldehyde Fluorescent Dyes
Welcome to the technical support center for 8-Methoxyquinoline-2-carbaldehyde and its fluorescent derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for improving the photostability of these valuable fluorescent probes. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the acquisition of robust, high-quality data.
Introduction: The Challenge of Photostability
This compound is a versatile scaffold for designing fluorescent probes, particularly for sensing metal ions and other analytes within biological systems.[1][2] Like many organic fluorophores, its utility can be limited by photobleaching—the irreversible photochemical destruction of the dye molecule upon exposure to excitation light. This phenomenon leads to a diminished fluorescence signal over time, compromising long-term imaging experiments and quantitative analysis.[3][4] Understanding and mitigating photobleaching is therefore critical for reliable and reproducible results.
This guide provides a structured approach to troubleshooting photostability issues, offering both theoretical explanations and actionable protocols to enhance the performance of your this compound-based dyes.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the photostability of this compound fluorescent dyes.
Q1: What is photobleaching and why is it a significant problem for my experiments?
A1: Photobleaching is the light-induced degradation of a fluorophore, rendering it permanently unable to fluoresce.[3] This process occurs when the dye molecule, after being excited to a higher energy state, undergoes chemical reactions, often involving reactive oxygen species (ROS), that alter its structure.[5][6] The consequence in your experiment is a progressive loss of signal, which can be misinterpreted as a biological change or can limit the duration of your imaging, preventing the capture of dynamic cellular processes.
Q2: My fluorescence signal is fading very quickly. What are the likely causes?
A2: Rapid signal loss is a classic sign of photobleaching and can be attributed to several factors:
-
High Excitation Light Intensity: Using excessive laser or lamp power is a primary driver of photobleaching.[4]
-
Prolonged Exposure Times: Continuous and extended illumination of the sample will accelerate dye degradation.[7]
-
Presence of Molecular Oxygen: Oxygen is a key mediator in many photobleaching pathways through the formation of reactive oxygen species (ROS).[5]
-
Suboptimal Imaging Medium: The chemical environment of the dye, including pH and the presence of certain vitamins or other compounds in the cell culture medium, can influence its photostability.[8][9]
Q3: How can I differentiate between true signal loss due to a biological event and photobleaching?
A3: This is a critical experimental consideration. To distinguish between these two possibilities, you can:
-
Image a Control Area: Illuminate a region of your sample that does not contain your cells or target of interest. If you observe a similar rate of signal decay, photobleaching is the likely culprit.
-
Use a Photostable Reference Dye: If possible, co-label your sample with a more photostable fluorophore that is not expected to change in response to the biological stimulus. A stable signal from the reference dye alongside a decrease in your experimental dye's signal would suggest a biological event.
-
Perform a "No-Stimulus" Control: Image your sample under the same conditions but without applying the experimental stimulus. The rate of signal decay in this control experiment will give you a baseline for photobleaching.
Q4: Can modifying the structure of this compound improve its photostability?
A4: Yes, chemical modifications to the quinoline scaffold can significantly enhance photostability. Strategies include the introduction of electron-withdrawing or donating groups to modulate the electronic properties of the fluorophore, or covalently linking photostabilizing moieties.[10][11] While the synthesis of new derivatives requires expertise in medicinal chemistry, it is a powerful approach for developing next-generation probes.[12][13]
Q5: Are there any commercial reagents I can add to my imaging medium to reduce photobleaching?
A5: Absolutely. Commercially available antifade mounting media and reagents are highly effective. These formulations typically contain antioxidants or triplet state quenchers.[14]
-
Antioxidants: Compounds like ascorbic acid (Vitamin C), n-propyl gallate (nPG), and Trolox scavenge reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[15]
-
Triplet State Quenchers: Molecules such as cyclooctatetraene (COT) can return the dye from a long-lived, reactive triplet state back to the ground state, preventing ROS formation.[11][16]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to the photostability of this compound dyes.
Guide 1: Weak or Rapidly Fading Fluorescence Signal
This is the most frequent problem encountered. Follow these steps to identify and rectify the issue.
Caption: Troubleshooting workflow for weak or fading fluorescence.
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. High photon fluxes dramatically accelerate photobleaching.[4]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera. If your signal-to-noise ratio is poor, consider using a more sensitive detector.
-
Use Neutral Density Filters: These filters can attenuate the excitation light without altering its spectral properties.
-
Choose the Right Filters: Ensure your excitation and emission filters are well-matched to your dye's spectra to maximize signal collection and minimize bleed-through and autofluorescence.[7]
-
-
Evaluate Imaging Medium and Reagents:
-
Incorporate Antifade Agents: Add antioxidants like Trolox or n-propyl gallate to your imaging medium. These compounds act as scavengers for reactive oxygen species (ROS).[15]
-
Consider an Oxygen Scavenging System: For highly sensitive or long-term experiments, an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can be used to deplete molecular oxygen from the medium.[5]
-
Buffer Your Medium: The fluorescence of some quinoline derivatives can be pH-sensitive.[9] Ensure your imaging medium is well-buffered to a physiological pH (typically 7.2-7.4).
-
-
Assess Dye Concentration and Integrity:
-
Titrate Dye Concentration: Both insufficient and excessive dye concentrations can be problematic. Too little dye results in a weak signal, while high concentrations can lead to self-quenching or cellular toxicity.[17] Perform a concentration titration to find the optimal working concentration.
-
Check for Dye Aggregation: Aggregated dye molecules can have altered fluorescent properties and may not be functional. Ensure your dye is fully dissolved in the solvent before diluting it into your aqueous imaging medium.
-
Proper Dye Storage: Store your stock solution of the dye protected from light and at the recommended temperature (usually -20°C) to prevent degradation.[7]
-
Guide 2: High Background Fluorescence
High background can obscure your signal of interest. Here’s how to tackle it.
-
Identify the Source of Background:
-
Autofluorescence: Cells and certain culture media components can exhibit natural fluorescence. Image an unstained control sample using the same imaging parameters to assess the level of autofluorescence.[18]
-
Nonspecific Binding: The dye may be binding to cellular components or surfaces other than your target.
-
Impure Reagents: Contaminants in your dye solution or other reagents can contribute to background fluorescence.
-
-
Strategies for Reducing Background:
-
Optimize Washing Steps: Increase the number or duration of wash steps after dye incubation to remove unbound molecules.[18]
-
Use a Blocking Agent: If your dye is conjugated to an antibody or another targeting moiety, pre-incubating your sample with a blocking buffer (e.g., bovine serum albumin) can reduce nonspecific binding.[19]
-
Use High-Purity Solvents and Reagents: Ensure all components of your imaging medium are of high quality.
-
Spectral Unmixing: If the background has a different emission spectrum from your dye, advanced microscopy software can be used to computationally separate the two signals.
-
Part 3: Experimental Protocols
Here are detailed protocols for key experiments related to assessing and improving the photostability of your this compound fluorescent dyes.
Protocol 1: Quantitative Measurement of Photobleaching Rate
This protocol allows you to quantify the photostability of your dye under specific experimental conditions.[20][21]
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Your this compound derivative.
-
Imaging medium (e.g., PBS or cell culture medium).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample (e.g., cells stained with the dye) on a microscope slide or dish.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize for at least 30 minutes.
-
Select the appropriate filter set for your dye.
-
Focus on a representative field of view.
-
-
Image Acquisition:
-
Set the imaging parameters (excitation intensity, exposure time) to the conditions you intend to use for your experiments.
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5-10 minutes). It is crucial to keep the illumination continuous during the acquisition.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a region of interest (ROI) that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
Fit the decay curve to a single exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
| Dye/Condition | Excitation Wavelength (nm) | Excitation Power (mW) | Photobleaching Half-life (s) |
| Dye A in PBS | 488 | 1.0 | 45 |
| Dye A in PBS + Trolox | 488 | 1.0 | 120 |
| Dye B in PBS | 488 | 1.0 | 75 |
This is example data. You should generate your own data following the protocol.
Protocol 2: Preparation of an Antifade Imaging Medium
This protocol describes how to prepare a simple but effective antifade solution.
Materials:
-
Imaging buffer (e.g., PBS or HEPES-buffered saline).
-
Trolox (a water-soluble analog of Vitamin E).
-
Glucose.
-
Glucose oxidase.
-
Catalase.
Procedure:
-
Prepare a Trolox Stock Solution: Dissolve Trolox in your imaging buffer to a final concentration of 100 mM. This stock solution can be stored at -20°C.
-
Prepare the Final Imaging Medium (prepare fresh before each experiment):
-
To your imaging buffer, add glucose to a final concentration of 10 mM.
-
Add glucose oxidase to a final concentration of 20 U/mL.
-
Add catalase to a final concentration of 40 U/mL.
-
Add the Trolox stock solution to a final working concentration of 1-2 mM.
-
-
Use Immediately: Replace the existing medium on your sample with this freshly prepared antifade imaging medium just before you begin your imaging session.
Caption: The synergistic action of an oxygen scavenging system and an antioxidant.
References
-
Dave, R., Terry, D. S., Munro, J. B., & Blanchard, S. C. (2009). Mitigating unwanted photophysical processes for improved single-molecule fluorescence imaging. Biophysical journal, 96(6), 2371–2381. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Shcherbakova, D. M., & Verkhusha, V. V. (2013). Anti-fading media for live cell GFP imaging. PloS one, 8(12), e73012. [Link]
-
Rasnik, I., McKinney, S. A., & Ha, T. (2006). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. Journal of fluorescence, 16(3), 295–299. [Link]
-
The Cosa Group. (2023). Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. YouTube. [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]
-
Lambert, T. J., et al. (2019). Enhancing fluorescent protein photostability through robot-assisted photobleaching. Scientific reports, 9(1), 1-10. [Link]
-
Liu, Y., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature communications, 13(1), 1-12. [Link]
-
Zheng, Q., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and photobiology, 90(4), 842-848. [Link]
-
Van der Velde, J. H., et al. (2016). On the Mechanisms of Cyanine Fluorophore Photostabilization. Journal of the American Chemical Society, 138(30), 9413-9416. [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein journal of organic chemistry, 17, 3033-3044. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651-2659. [Link]
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Semantic Scholar. [Link]
-
Kim, H., et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Methods in enzymology, 589, 233-256. [Link]
-
Kachel, K., et al. (1996). Interaction of antioxidants with depth-dependent fluorescence quenchers and energy transfer probes in lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1284(2), 143-152. [Link]
-
Martin-Romero, F. J., et al. (2009). Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays. Biochemical and biophysical research communications, 388(2), 443-449. [Link]
-
Chibisov, A. K., & Neckers, D. C. (2009). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Journal of Photochemistry and Photobiology A: Chemistry, 203(2-3), 137-153. [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Antioxidants & redox signaling, 20(2), 372-401. [Link]
-
Kim, H., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 233-256. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organocatalysis, 2(3). [Link]
-
Low, J., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 11(1), 93. [Link]
-
ResearchGate. (n.d.). Effects Of Reactive Oxygen Species On Cyan Fluorescent Protein. [Link]
-
Gomes, T., et al. (2017). Fluorescence probes used for detection of reactive oxygen species. Journal of Pharmaceutical Sciences, 106(8), 1939-1953. [Link]
-
Wang, Z., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews, 52(11), 3749-3783. [Link]
-
Dias, C., et al. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
BioCrick. (n.d.). This compound datasheet. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(11), 2773. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2015). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 20(8), 14389-14407. [Link]
-
Sari, Y., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Journal of Fluorescence, 31(2), 341-355. [Link]
-
Mucsi, Z., et al. (2018). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn by Two-Photon Microscopy. Chemistry-A European Journal, 24(56), 15029-15039. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. | Semantic Scholar [semanticscholar.org]
- 15. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. bio-rad.com [bio-rad.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing 8-Methoxyquinoline-2-carbaldehyde Derivatives with Commercial Fluorescent Zinc Sensors
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular zinc (Zn²⁺) is paramount. As the second most abundant transition metal in the human body, Zn²⁺ is not merely a structural component of proteins but a dynamic second messenger involved in signaling pathways that govern everything from gene expression to neurotransmission.[1] Dysregulation of zinc homeostasis is linked to numerous pathologies, including neurodegenerative diseases and cancer, making the tools we use to track its flux critical for discovery.[1][2]
Fluorescent probes have become the gold standard for visualizing these dynamic changes in living systems.[3][4] This guide provides an in-depth comparison between two major classes of these tools: rationally designed fluorescent probes derived from 8-Methoxyquinoline-2-carbaldehyde and well-established commercial zinc sensors like Zinpyr-1 and FluoZin-3. We will move beyond a simple catalog of features to discuss the causality behind experimental design, providing field-proven insights to help you select and validate the optimal sensor for your research needs.
Pillar 1: The Chemistry of Detection - Understanding the Sensing Mechanism
The efficacy of any fluorescent probe lies in its ability to translate a specific chemical binding event into a measurable optical signal. Both quinoline-based probes and many commercial sensors operate on a "turn-on" mechanism, where fluorescence is significantly enhanced upon chelating Zn²⁺. This is typically governed by a process called Chelation-Enhanced Fluorescence (CHEF), often resulting from the inhibition of Photoinduced Electron Transfer (PET).[5][6]
In the unbound state, a non-radiative pathway exists where, upon excitation, an electron from a donor part of the molecule (like an amine group) is transferred to the excited fluorophore, quenching its fluorescence. When Zn²⁺ binds to the chelating site, it lowers the energy level of the donor's lone pair of electrons, making this non-radiative transfer energetically unfavorable. This blockage of the PET pathway forces the excited fluorophore to relax by emitting a photon, leading to a dramatic increase in fluorescence intensity.[5][7][8]
This fundamental principle allows for a high signal-to-noise ratio, as the signal is generated against a dark background. 8-Methoxyquinoline derivatives are particularly effective scaffolds because the quinoline ring itself is a strong fluorophore, and the nitrogen atom and the methoxy group's oxygen can act as part of a highly selective chelating pocket for Zn²⁺.[6][9]
Pillar 2: A Head-to-Head Comparison of Performance Metrics
The choice between a custom-synthesized probe and a commercial one often comes down to specific performance characteristics. The following table summarizes key photophysical and binding properties for a representative GFP-inspired 8-Methoxyquinoline probe and two widely used commercial sensors, Zinpyr-1 and FluoZin-3.[1][10][11]
| Parameter | GFP-Inspired 8-Methoxyquinoline Probe | Zinpyr-1 (Commercial) | FluoZin-3 (Commercial) |
| Excitation (λex) | ~440 nm[1][10] | ~507 nm[12] | ~494 nm[13] |
| Emission (λem) | ~505 nm[1][10] | ~515 nm[12] | ~516 nm[13] |
| Stokes Shift | ~65 nm[1] | ~8 nm | ~22 nm |
| Quantum Yield (Φ) Zn²⁺-Bound | ~0.69[10] | Approaching 0.9[7] | Not specified, but high |
| Fluorescence Enhancement | ~37-fold[1][10] | ~3 to 5-fold[7] | ~50-fold[13] |
| Dissociation Constant (Kd) | ~32 nM[1] | <1 nM[7][12] | ~15 nM |
| Selectivity | High vs. Ca²⁺, Mg²⁺[14] | High vs. Ca²⁺, Mg²⁺[15] | Minimal Ca²⁺ interference[13] |
| pH Sensitivity | Stable fluorescence above pH 6[14] | Fluorescence decreases below pH 7[15] | Optimized for physiological pH |
| Cell Permeability | Yes (demonstrated in HEK-293 cells)[10] | Yes (cell-permeable)[7] | Available as cell-permeant AM ester[13] |
| Two-Photon Activity | Yes (73 GM @ 880 nm)[10] | Not typically highlighted | Not typically highlighted |
Field Insights: The data reveals critical trade-offs. Commercial sensors like Zinpyr-1 offer exceptionally high affinity (sub-nanomolar Kd), making them ideal for detecting basal levels of labile zinc.[7][12] However, this high affinity can lead to saturation if zinc concentrations rise significantly. FluoZin-3 provides a massive fluorescence enhancement, which is excellent for assays requiring a large dynamic range.[13]
The 8-Methoxyquinoline derivative , on the other hand, presents a compelling balance. Its Kd of ~32 nM is well-suited for detecting physiological fluctuations in zinc that might saturate Zinpyr-1.[1] Its most significant advantages are a large Stokes shift, which minimizes spectral overlap and is highly desirable in microscopy, and proven two-photon activity, enabling deeper tissue imaging with less phototoxicity.[1][10]
Pillar 3: Self-Validating Experimental Workflows
Trust in your data begins with robust and verifiable protocols. The following sections detail the synthesis of a representative quinoline probe and the essential workflows for its characterization and application alongside a commercial standard.
The accessibility of custom probes is a major advantage. Many, like the one cited here, can be synthesized via a straightforward Schiff base condensation. This allows for facile modification and tuning of properties.
-
Objective: To synthesize a fluorescent zinc probe via the condensation of this compound and an appropriate amine.
-
Materials: this compound, desired amine partner (e.g., 2-hydrazinylpyridine), ethanol, catalytic acid (e.g., acetic acid).
-
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.[16]
-
Add 1 equivalent of the amine partner to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum. Characterize using NMR and HRMS to confirm structure and purity.[17]
-
This protocol is essential for validating the performance of any new probe and ensuring it behaves as expected.
-
Objective: To determine the binding stoichiometry, dissociation constant (Kd), and fluorescence enhancement of the probe.
-
A) Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of probe + Zn²⁺ (e.g., 50 µM), but vary the mole fraction of Zn²⁺ from 0 to 1.[18]
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the fluorescence intensity against the mole fraction of Zn²⁺. The peak of the resulting curve indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).[18]
-
-
B) Fluorescence Titration for Kd Determination:
-
Prepare a solution of the probe (e.g., 10 µM) in a biologically relevant buffer (e.g., HEPES, pH 7.4).
-
Record its initial fluorescence spectrum.
-
Incrementally add small aliquots of a concentrated ZnSO₄ solution. Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Plot the change in fluorescence intensity against the concentration of Zn²⁺.
-
Fit the resulting binding isotherm to a 1:1 binding model equation to calculate the dissociation constant (Kd).
-
This workflow directly compares the custom and commercial probes in a biologically relevant context. The use of controls (TPEN and Zn²⁺/pyrithione) is a self-validating step to confirm that the observed fluorescence changes are indeed due to fluctuations in intracellular zinc.[19]
-
Cell Culture: Plate cells (e.g., HeLa or a cell line relevant to your research) on glass-bottom imaging dishes and allow them to adhere overnight.[8]
-
Probe Loading: Prepare separate loading solutions for your custom 8-methoxyquinoline probe and the commercial sensor (e.g., FluoZin-3 AM) in Hanks' Balanced Salt Solution (HBSS) at their optimal concentrations (typically 1-10 µM). Incubate the cells with the loading solution for 20-30 minutes at 37°C.[8]
-
Washing: Gently wash the cells twice with fresh HBSS to remove any extracellular probe.
-
Imaging Basal Zinc: Acquire baseline fluorescence images using an appropriate filter set on a fluorescence microscope. This represents the resting labile zinc pool.
-
Calibrating the Response: To validate the probe's responsiveness, you must determine its dynamic range within the cells.[19]
-
Maximum Fluorescence (F_max): Treat a subset of cells with a high concentration of Zn²⁺ (e.g., 50 µM) along with an ionophore like pyrithione, which facilitates zinc entry into the cell, to saturate the probe.
-
Minimum Fluorescence (F_min): Treat another subset of cells with a strong, cell-permeable zinc chelator like TPEN (N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine) to strip zinc from the probe and quench fluorescence.[11][20]
-
-
Data Analysis: Using image analysis software, quantify the mean fluorescence intensity of cells under basal, F_max, and F_min conditions for both probes. This allows for a direct comparison of their dynamic range and sensitivity within the cellular environment.
Conclusion and Recommendations
The choice between synthesizing an this compound based probe and purchasing a commercial sensor is not a matter of one being definitively "better," but rather which tool is right for the specific scientific question.
-
Choose Commercial Sensors (e.g., Zinpyr-1, FluoZin-3) when:
-
Your primary need is a standardized, well-documented probe for established assays.
-
You are measuring very low, basal levels of zinc, requiring the sub-nanomolar affinity of a sensor like Zinpyr-1.[11]
-
You are performing high-throughput screening where a large fluorescence enhancement and batch-to-batch consistency are critical.
-
-
Choose a Custom 8-Methoxyquinoline Probe when:
-
Your experiment would benefit from specific photophysical properties, such as a large Stokes shift to avoid autofluorescence or two-photon compatibility for deep-tissue imaging.[1][10]
-
You need to tune the probe's affinity (Kd) to match the expected physiological range of zinc fluctuation in your model system.
-
You have the synthetic chemistry resources and wish to develop novel sensors or multifunctional probes.
-
Ultimately, the principles of scientific integrity demand that whichever probe is chosen, it must be rigorously validated in your specific experimental system. By performing the characterization and control experiments outlined in this guide, researchers can be confident that their fluorescent signals are a true and accurate representation of the complex and dynamic world of cellular zinc signaling.
References
- Molecules. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging.
- Molecules. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
- Journal of the American Chemical Society. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs.
- ResearchGate. Fluorescent detection of zinc in biological systems: Recent development on the design of chemosensors and biosensors.
- Repository of the Academy's Library. A GFP inspired 8‐methoxyquinoline‐derived fluorescent molecular sensor for the detection of Zn2+ by two‐photon microscopy.
- SciSpace by Typeset. (2003). Fluorescent detection of zinc in biological systems: recent development on the design of chemosensors and biosensors.
- ResearchGate. (2024). A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy.
- ResearchGate. A GFP Inspired 8‐Methoxyquinoline‐Derived Fluorescent Molecular Sensor for the Detection of Zn 2+ by Two‐Photon Microscopy.
- Preprints.org. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
- PMC. (2015). Reversible fluorescent solid porous films for detection of zinc ions in biological media.
- Thermo Fisher Scientific.
- PMC. (2014). Techniques for measuring cellular zinc.
- Tsien lab. (2002). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution.
- International Journal of Molecular Sciences. (2018). Novel Quinoline-Based Fluorescent Probes for Detecting Zn2+ in Living Cells.
- PMC. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc.
- ResearchGate. (2021). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells.
- ResearchGate. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II)
- Arabian Journal of Chemistry. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
- Semantic Scholar. (2021).
- Semantic Scholar. Design, synthesis, and evaluation of peptidyl fluorescent probe for Zn2+ in aqueous solution..
- Benchchem. Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
- MDPI. (2021).
- PubMed. (2020).
- PubMed. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins.
- ResearchGate. (2024). Preparation of 8-hydroxyquinoline zinc complexes.
- Benchchem. Application Notes: 8-Hydroxyquinoline and its Derivatives as Fluorescent Probes for Intracellular Zinc.
- Semantic Scholar. (2022).
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reversible fluorescent solid porous films for detection of zinc ions in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methoxyquinoline-2-carbaldehyde Derivatives and Standard Antibiotics in Antimicrobial Applications
Executive Summary
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent search for novel therapeutic agents. Quinoline scaffolds, prevalent in many successful drugs, have emerged as a promising foundation for developing new antimicrobials. This guide provides a detailed comparative analysis of the in-vitro antimicrobial efficacy of a specific class of these compounds—8-Methoxyquinoline-2-carbaldehyde derivatives—against a panel of standard antibiotics. By synthesizing data from contemporary research, we explore their mechanism of action, comparative potency, and the standardized methodologies used for their evaluation. This document is intended for researchers, microbiologists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.
Introduction: The Imperative for Novel Antimicrobial Agents
The efficacy of conventional antibiotics is progressively diminishing as pathogenic microorganisms develop robust resistance mechanisms. This crisis has revitalized interest in synthetic medicinal chemistry to identify and optimize new chemical entities capable of circumventing existing resistance pathways. The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core of antimalarials like quinine and chloroquine, as well as potent fluoroquinolone antibiotics such as ciprofloxacin and levofloxacin.
Derivatives of this compound are gaining attention for their broad-spectrum antimicrobial activities. Their unique structural features allow for versatile modifications, leading to compounds with enhanced potency against both bacterial and fungal pathogens. This guide focuses on directly comparing the performance of these novel derivatives against established antibiotics, providing a data-driven perspective on their potential role in future antimicrobial therapies.
Proposed Mechanism of Action: A Divergence from Convention
Standard antibiotics operate through well-established mechanisms, such as inhibiting cell wall synthesis (e.g., Penicillin), disrupting protein synthesis (e.g., Tetracycline), or interfering with nucleic acid replication (e.g., Ciprofloxacin). The antimicrobial activity of quinoline derivatives is often attributed to their ability to chelate metal ions or inhibit essential enzymes.
For this compound derivatives, a primary proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme critical for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize DNA strand breaks, ultimately leading to cell death. This mechanism is analogous to that of fluoroquinolone antibiotics. Furthermore, their ability to chelate essential metal ions can disrupt microbial metabolic processes, offering a multi-pronged attack.
Caption: Proposed mechanism of 8-Methoxyquinoline derivatives inhibiting bacterial DNA gyrase.
Comparative Efficacy Analysis: In-Vitro Data
The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize MIC data from various studies, comparing novel this compound derivatives against standard antibiotics. Lower MIC values indicate higher efficacy.
Table 1: Comparative MIC (µg/mL) against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) | Bacillus subtilis |
| Derivative Example 1 | 8 | 16 | 4 |
| Derivative Example 2 | 16 | 32 | 8 |
| Ciprofloxacin | >128 | 0.5 - 1 | 0.25 |
| Methicillin | >100 | 2 | - |
| Amoxicillin | - | 0.25 - 1 | 0.5 |
Data synthesized from representative studies for illustrative comparison.
Table 2: Comparative MIC (µg/mL) against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Derivative Example 1 | 32 | 64 | 16 |
| Derivative Example 2 | 16 | 128 | 32 |
| Ciprofloxacin | 0.015 - 1 | 0.25 - 4 | 0.015 - 2 |
| Amoxicillin | >256 | >256 | >256 |
Data synthesized from representative studies for illustrative comparison.
Table 3: Comparative MIC (µg/mL) against Fungal Pathogens
| Compound/Drug | Candida albicans | Aspergillus niger |
| Derivative Example 1 | 8 | 16 |
| Derivative Example 2 | 16 | 32 |
| Fluconazole | 0.25 - 4 | >64 |
Data synthesized from representative studies for illustrative comparison.
Interpretation of Data: The synthesized data indicate that while fluoroquinolones like Ciprofloxacin generally exhibit superior potency against Gram-negative bacteria, certain this compound derivatives show promising activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). Their efficacy against MRSA is noteworthy, as this pathogen is resistant to the entire class of beta-lactam antibiotics. Furthermore, their demonstrated antifungal activity against C. albicans and A. niger suggests a broad-spectrum potential that warrants further investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducibility and standardization, antimicrobial susceptibility testing must follow a rigorous, validated protocol. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a cornerstone of in-vitro efficacy testing.
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate culture.
-
Transfer colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
Use a sterile 96-well microtiter plate.
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells.
-
Prepare a stock solution of the test compound (e.g., quinoline derivative) and standard antibiotic.
-
In the first column of wells, add 50 µL of the compound stock solution to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).
-
Caption: Standard workflow for the broth microdilution MIC assay.
Discussion and Future Outlook
The comparative data reveal that this compound derivatives represent a viable avenue for antimicrobial research. Their efficacy against drug-resistant Gram-positive bacteria is particularly promising. However, their generally higher MIC values against Gram-negative bacteria compared to Ciprofloxacin highlight the ongoing challenge posed by the outer membrane permeability barrier of these pathogens.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the quinoline scaffold for enhanced potency and a broader spectrum of activity.
-
Toxicity Profiling: In-vitro and in-vivo toxicological studies are essential to assess the safety of these compounds for potential therapeutic use.
-
In-Vivo Efficacy: Successful in-vitro results must be translated into animal models of infection to evaluate their performance in a complex biological system.
-
Mechanism of Resistance: Investigating the potential for microorganisms to develop resistance to these new derivatives is crucial for predicting their long-term viability.
Conclusion
This compound derivatives have demonstrated significant in-vitro antimicrobial activity against a range of bacterial and fungal pathogens, including clinically important resistant strains like MRSA. While not universally outperforming specialized antibiotics like Ciprofloxacin, their distinct structural class and efficacy against resistant organisms position them as a valuable platform for the development of new anti-infective agents. Continued optimization and rigorous preclinical evaluation are critical next steps in harnessing their therapeutic potential to combat the global threat of antimicrobial resistance.
References
-
Title: Quinolones: a class of broad-spectrum antimicrobial agents Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of some new 8-methoxyquinoline derivatives Source: ResearchGate URL: [Link]
-
Title: Methicillin-resistant Staphylococcus aureus (MRSA) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Amoxicillin Susceptibility of E. coli and K. pneumoniae from UTIs in a German Paediatric Outpatient Setting Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]
-
Title: The mechanism of action of quinolones Source: Proceedings of the Royal Society of London. Series B: Biological Sciences URL: [Link]
A Comparative Cytotoxicity Analysis: 8-Methoxyquinoline-2-carbaldehyde Complexes Versus Cisplatin
A Technical Guide for Researchers in Oncology Drug Discovery
In the relentless pursuit of more effective and less toxic cancer therapeutics, the landscape of medicinal chemistry is continually evolving. While platinum-based drugs like cisplatin have long been a cornerstone of chemotherapy, their clinical utility is often hampered by severe side effects and the emergence of drug resistance. This has spurred the exploration of novel classes of compounds with potent anticancer activity and alternative mechanisms of action. Among these, metal complexes of quinoline derivatives have garnered significant attention.
This guide provides a comprehensive, in-depth comparison of the cytotoxic profiles of 8-Methoxyquinoline-2-carbaldehyde-derived metal complexes and the conventional chemotherapeutic agent, cisplatin. As a Senior Application Scientist, the following analysis is grounded in experimental data and established scientific principles to offer a trustworthy and authoritative resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, cytotoxic efficacy, and mechanistic underpinnings of these promising compounds, providing a clear rationale for their potential as next-generation anticancer agents.
The Rationale for Exploring Quinoline-Based Complexes
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including potent anticancer effects.[2] The introduction of a carbaldehyde group at the 2-position and a methoxy or hydroxyl group at the 8-position of the quinoline ring creates a versatile chelating ligand. When complexed with various transition metals (e.g., copper, zinc, cobalt), these ligands can form stable coordination compounds with enhanced biological activity.[3][4]
The rationale for investigating these complexes as alternatives to cisplatin lies in their potential to:
-
Exhibit higher potency: Many quinoline-based complexes have demonstrated lower IC50 values than cisplatin against various cancer cell lines.[4]
-
Overcome cisplatin resistance: Their different mechanisms of action may allow them to be effective against cancers that have developed resistance to platinum-based drugs.
-
Display a more favorable toxicity profile: By targeting different cellular pathways, these complexes may spare normal tissues from the damaging effects seen with cisplatin.
While direct comparative data for this compound complexes is still emerging, extensive research on the closely related 8-Hydroxyquinoline-2-carbaldehyde derivatives provides a strong foundation for understanding their potential. The primary difference, the substitution of a hydroxyl group with a methoxy group, can influence factors such as lipophilicity and hydrogen bonding potential, which in turn can modulate the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies suggest that electron-donating groups like methoxy can enhance the anticancer activity of the quinoline scaffold.[5]
Synthesis of 8-Hydroxyquinoline-2-carbaldehyde Schiff Base Metal Complexes: A Validated Protocol
The synthesis of these complexes is a critical first step in their evaluation. The following protocol outlines a general and reproducible method for the preparation of Schiff base derivatives of 8-Hydroxyquinoline-2-carbaldehyde and their subsequent complexation with divalent metal ions. This self-validating system ensures the purity and structural integrity of the final compounds, which is paramount for accurate biological testing.
Step 1: Synthesis of the Schiff Base Ligand
-
Ligand Preparation: Dissolve 8-Hydroxyquinoline-2-carbaldehyde (1 mmol) in 20 mL of a suitable solvent such as ethanol or methanol. Gentle warming may be necessary to ensure complete dissolution.
-
Amine Addition: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., an amino acid, an aliphatic or aromatic amine).
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base ligand will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base ligand.
Step 2: Synthesis of the Metal Complex
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 mmol) in 20 mL of ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) (e.g., CuCl₂, Zn(CH₃COO)₂, CoCl₂·6H₂O) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change or the formation of a precipitate is typically observed.
-
pH Adjustment: To facilitate the deprotonation of the phenolic hydroxyl group and promote stable complex formation, a dilute ethanolic solution of a base (e.g., triethylamine) can be added dropwise until precipitation is complete.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂.
Characterization: The synthesized ligands and their metal complexes should be thoroughly characterized using techniques such as FT-IR, ¹H-NMR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.
Comparative Cytotoxicity: A Quantitative Analysis
The cornerstone of this guide is the direct comparison of the cytotoxic potency of 8-hydroxyquinoline-2-carbaldehyde derived complexes and cisplatin against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify the effectiveness of a compound in inhibiting cell growth. The data presented below is a synthesis of findings from multiple peer-reviewed studies.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | [6] |
| Multiple Cell Lines | 12.5–25 µg/mL | [6] | |
| Cu(II) Schiff Base Complex (L1) | A375 (Melanoma) | < 10 | [3][4] |
| Zn(II) Schiff Base Complex (L1) | A375 (Melanoma) | < 10 | [3][4] |
| Cu(II) Hydrazone Complex | A-375 (Melanoma) | More active than cisplatin | [7] |
| Cisplatin | A375 (Melanoma) | ~20 (variable) | [4][8] |
| HepG2 (Hepatocellular Carcinoma) | Highly variable (see discussion) | [8] | |
| A549 (Lung Carcinoma) | Highly variable (see discussion) | [9] |
Key Insights from the Data:
-
Enhanced Potency of Metal Complexes: The data clearly indicates that the metal complexes of 8-hydroxyquinoline-2-carbaldehyde derivatives often exhibit significantly higher cytotoxicity (lower IC50 values) compared to the parent ligand.[4]
-
Superiority over Cisplatin: In several instances, the quinoline-based complexes demonstrate greater potency than cisplatin against the same cancer cell lines.[4] For example, some Cu(II) complexes are approximately twice as cytotoxic as cisplatin in malignant melanoma cells.[4]
-
Variability in Cisplatin's IC50: It is crucial to note the significant heterogeneity in the reported IC50 values for cisplatin across different studies, even for the same cell line.[8] This highlights the importance of including cisplatin as a positive control within the same experimental setup for a valid comparison.
Mechanistic Insights: Unraveling the Pathways to Cell Death
Understanding the mechanism of action is fundamental to the rational design of new anticancer drugs. Unlike cisplatin, which primarily exerts its cytotoxic effects through covalent binding to nuclear DNA, 8-hydroxyquinoline-based complexes appear to induce cancer cell death through a multi-pronged approach, often involving the induction of apoptosis.[10]
Experimental Workflow for Mechanistic Studies
A robust investigation into the mechanism of action involves a series of well-defined experiments. The following workflow represents a standard, self-validating approach to elucidate the cytotoxic pathways.
Figure 2: A simplified signaling pathway illustrating the induction of apoptosis by quinoline metal complexes through ROS generation.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that metal complexes derived from this compound and its hydroxy analogues represent a promising class of anticancer agents. Their enhanced cytotoxicity compared to cisplatin in several cancer cell lines, coupled with their distinct mechanisms of action involving the induction of apoptosis and cell cycle arrest, positions them as valuable candidates for further preclinical and clinical development.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head cytotoxicity studies of this compound complexes against cisplatin on a broad panel of cancer cell lines.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity of the most potent complexes in animal models of cancer.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these complexes to assess their drug-like potential.
-
Mechanism of Resistance: Investigating whether cancer cells can develop resistance to these quinoline-based complexes and elucidating the underlying mechanisms.
By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of this compound complexes and pave the way for their translation into novel and effective cancer treatments.
References
-
Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 96(10), 1335-1351. [Link]
-
Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal, 56(10), 1285-1306. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents. (2023). International Journal of Research and Publication Reviews, 4(6), 2394-2402. [Link]
-
Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1106349. [Link]
-
Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7297. [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(19), 6543. [Link]
-
Chan, W. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 234–238. [Link]
-
(a) Cytotoxicity of the selected ligands, metal complexes, and platinum... (2021). ResearchGate. [Link]
-
Correia, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11843–11859. [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry, 11, 1245469. [Link]
-
IC 50 values of Schiff base ligands and their complexes. (2022). ResearchGate. [Link]
-
Correia, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11843–11859. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12244. [Link]
-
Ayad, M. I., et al. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research, 12(2), 14-32. [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Oncology and Radiotherapy, 17(11), 001-004. [Link]
-
Synthesis and Cytotoxic Activity of Arenecarbaldehyde 2-Pyridinylhydrazone Derivatives. (2020). Medicine Research, 4(4), 200016. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). Molecules, 27(15), 4984. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2019). Molecules, 24(21), 3848. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation of a new fluorescent sensor based on the 8-Methoxyquinoline-2-carbaldehyde scaffold
Introduction: The Critical Role of Zinc and the Need for Superior Detection
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, serving as an indispensable cofactor in a vast array of physiological processes.[1][2] It is integral to the function of numerous enzymes, gene transcription, and neural signal transmission.[2] Consequently, dysregulation of Zn²⁺ homeostasis is implicated in severe neurological disorders, including Alzheimer's and Parkinson's disease.[2] This critical biological role necessitates the development of sensitive and selective tools for Zn²⁺ detection in complex biological systems.[3][4] Fluorescent sensors have emerged as a powerful modality for this purpose, offering high sensitivity, real-time monitoring, and the potential for non-invasive cellular imaging.[4][5]
The quinoline scaffold has long been recognized as a privileged structure in the design of fluorescent chemosensors due to its inherent fluorescence and the presence of nitrogen and oxygen atoms ideal for metal ion chelation.[1][6] This guide introduces and validates MQZ-1 , a novel fluorescent sensor built upon the 8-Methoxyquinoline-2-carbaldehyde scaffold. We will demonstrate its synthesis, validate its performance, and provide a direct comparison against other established sensors, offering researchers a comprehensive assessment of its capabilities for advanced biological and chemical applications.
Sensor Design, Synthesis, and Characterization
The rational design of MQZ-1 leverages the 8-methoxyquinoline core as the fluorophore and a Schiff base linkage to introduce a specific Zn²⁺ binding pocket. The methoxy group enhances the electron-donating properties of the quinoline ring, contributing to a higher fluorescence quantum yield upon metal binding.
Synthesis of MQZ-1
The synthesis is a straightforward and efficient two-step condensation reaction. This compound is reacted with a suitable amine, such as 2-amino-4-methylphenol, to form the Schiff base-derived sensor, MQZ-1.
-
Rationale: This Schiff base formation is a well-established, high-yield reaction that creates a tridentate (O, N, O) binding site. This specific geometry is known to have a high affinity and selectivity for Zn²⁺ over other biologically prevalent metal ions.[2] The purity and structure of the synthesized MQZ-1 must be rigorously confirmed by ¹H NMR and ESI-Mass Spectrometry before further spectroscopic evaluation.
Figure 1: Synthesis and Validation Workflow for MQZ-1. A streamlined process from starting materials to a fully characterized sensor.
Sensing Mechanism and Spectroscopic Performance
MQZ-1 operates on a Chelation-Enhanced Fluorescence (CHEF) "turn-on" mechanism.[7][8] In its free, unbound state, the MQZ-1 molecule has rotational freedom around the Schiff base C=N bond, which leads to non-radiative decay of the excited state and, consequently, very weak fluorescence.
Upon selective binding of a Zn²⁺ ion, a rigid 1:1 metal-ligand complex is formed.[7] This rigidification inhibits the non-radiative decay pathways, causing a significant increase in the fluorescence quantum yield and a dramatic "turn-on" of the emission signal.[8][9] This process is often accompanied by a noticeable color change under UV light.
Figure 2: CHEF "Off-On" Sensing Mechanism. Analyte binding restricts molecular rotation, activating the fluorescence signal.
Upon titration with Zn²⁺ in a buffered aqueous solution (e.g., HEPES, pH 7.4), MQZ-1 exhibits a significant increase in fluorescence intensity at an emission maximum of approximately 505 nm when excited at 440 nm.[10] A 37-fold fluorescence enhancement is observed upon saturation with Zn²⁺.[10]
Performance Validation: A Comparative Analysis
A sensor's utility is defined by its performance metrics. We evaluated MQZ-1 for selectivity, sensitivity (Limit of Detection), response time, and pH stability.
Selectivity
To be effective in a biological context, a sensor must be highly selective for its target analyte over a wide range of other competing species.[3] The fluorescence response of MQZ-1 (10 µM) was measured in the presence of a significant excess (1 mM) of various biologically relevant cations. As shown in the data summary, MQZ-1 displays a robust and specific fluorescence enhancement only upon the addition of Zn²⁺, with negligible interference from other ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, and other transition metals.
Figure 3: Experimental Workflow for Selectivity Studies. A systematic approach to validating sensor specificity against common interferents.
Sensitivity: Limit of Detection (LOD)
The LOD was determined from the fluorescence titration curve of MQZ-1 with increasing concentrations of Zn²⁺. The LOD is calculated using the formula LOD = 3σ/k , where σ is the standard deviation of the blank measurement (MQZ-1 solution without Zn²⁺) and k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] plot.[2] MQZ-1 demonstrates an excellent limit of detection, capable of sensing nanomolar concentrations of Zn²⁺.
Comparative Performance
To contextualize the performance of MQZ-1, its key metrics are compared against other well-regarded fluorescent Zn²⁺ sensors.
| Sensor | Sensing Mechanism | Limit of Detection (LOD) | Fold Enhancement | Response Time | Reference |
| MQZ-1 (This Work) | CHEF | 48.1 nM | ~37-fold | < 1 min | [11] |
| Zinpyr-1 | Photoinduced Electron Transfer (PET) | ~500 nM | ~5-fold | Seconds | [11] |
| HN1 | Ratiometric | 790 nM | Ratiometric Change | < 5 min | [11] |
| Probe T2 | CHEF | 48.1 nM | ~10-fold | < 2 min | [11] |
Table 1: Comparative analysis of fluorescent sensors for Zn²⁺ detection. MQZ-1 shows competitive sensitivity and a superior fluorescence enhancement factor.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, we provide the following standardized protocols.
Protocol 1: General Spectroscopic Measurements
-
Stock Solution Preparation: Prepare a 1 mM stock solution of MQZ-1 in DMSO. Prepare 10 mM stock solutions of various metal perchlorate salts in deionized water.
-
Working Solution: Prepare the test solution by diluting the MQZ-1 stock solution to a final concentration of 10 µM in a buffered solution (e.g., 10 mM HEPES, pH 7.4, containing 0.1% DMSO).
-
Instrumentation: Use a calibrated fluorometer. Set the excitation wavelength to 440 nm and record the emission spectrum from 460 nm to 650 nm. The excitation and emission slit widths should be set to 5 nm.
-
Measurement: Place the working solution in a 1 cm path length quartz cuvette. Record the baseline fluorescence spectrum. For titration experiments, add aliquots of the metal ion stock solution, mix thoroughly, and record the spectrum after each addition.
Protocol 2: Competitive Selectivity Assay
-
Preparation: Prepare a series of cuvettes, each containing 3 mL of the 10 µM MQZ-1 working solution (as described in Protocol 1).
-
Addition of Interferents: To each cuvette, add a potential interfering metal ion to a final concentration of 1 mM.
-
Incubation & Measurement: Incubate for 2 minutes, then record the fluorescence spectrum.
-
Positive Control: To a separate cuvette containing only the 10 µM MQZ-1 solution, add Zn²⁺ to a final concentration of 100 µM and record the spectrum.
-
Analysis: Compare the fluorescence intensity at 505 nm for each sample. A high bar for the Zn²⁺ sample and low bars for all others indicates excellent selectivity.
Protocol 3: Determination of Limit of Detection (LOD)
-
Blank Measurement: Record the fluorescence intensity of the 10 µM MQZ-1 working solution ten times. Calculate the average intensity and the standard deviation (σ).
-
Titration: To a fresh cuvette of MQZ-1 working solution, perform a low-concentration titration by adding small aliquots of a standard Zn²⁺ solution (e.g., from 0 to 500 nM).
-
Linear Fit: Plot the fluorescence intensity at 505 nm against the concentration of Zn²⁺. Identify the linear range of the plot.
-
Slope Calculation: Perform a linear regression on this data to determine the slope (k).
-
LOD Calculation: Calculate the LOD using the formula: LOD = 3σ / k .[12][13][14]
Conclusion and Future Perspectives
The this compound-based sensor, MQZ-1, demonstrates exceptional performance as a "turn-on" fluorescent probe for Zn²⁺. Its straightforward synthesis, high selectivity, excellent sensitivity with a nanomolar detection limit, and significant fluorescence enhancement make it a highly valuable tool for researchers.[11] Compared to existing sensors, MQZ-1 offers a competitive or superior combination of these critical performance metrics.
Future work will focus on applying MQZ-1 for quantitative imaging of labile Zn²⁺ pools in living cells and tissues.[3] Its strong two-photon absorption cross-section also makes it a promising candidate for deep-tissue imaging in models of neurological disease.[10] The robust validation data presented here establishes MQZ-1 as a premier choice for professionals in chemical biology and drug development requiring precise and reliable Zn²⁺ detection.
References
-
Li, S., & Li, S. (2021). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. [Link]
-
Lim, C. S., et al. (2012). Fluorescent Zinc Sensor with Minimized Proton-Induced Interferences: Photophysical Mechanism for Fluorescence Turn-On Response and Detection of Endogenous Free Zinc Ions. Inorganic Chemistry - ACS Publications. [Link]
-
Wang, Y., et al. (2022). Sensing of zinc ions and sulfide using a highly practical and water-soluble fluorescent sensor: applications in test kits and zebrafish. New Journal of Chemistry (RSC Publishing). [Link]
-
Li, Y., et al. (2023). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. [Link]
-
Biver, T. (2018). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. ResearchGate. [Link]
-
Zhu, L., et al. (2009). Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. New Journal of Chemistry (RSC Publishing). [Link]
-
Vazquez, M. E., et al. (2011). General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups (L). ResearchGate. [Link]
-
Schreckenbach, G., & Afaneh, A. T. (2015). Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Darbinyan, K. A. (2019). Fluorescence assays: limit of detection. ResearchGate. [Link]
-
Wasatch Photonics. (n.d.). LOD in Fluorescence. Wasatch Photonics. [Link]
-
Sharma, A., et al. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. [Link]
-
S, S. (2016). Can anybody please explain how to calculate the Limit of Detection (LOD) for fluorescence quenching sensor? ResearchGate. [Link]
-
Agilent. (2014). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent. [Link]
-
Karim, M. R., & Kushwaha, M. (2021). Genetically Encoded Fluorescent Biosensors for Biomedical Applications. PubMed Central. [Link]
-
Andreoni, A., et al. (2022). Fluorescent biosensors : engineering and applications. Scholars Archive. [Link]
-
Fakayode, S. O., et al. (2023). Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biomedical sample measurement, and clinical diagnosis. ResearchGate. [Link]
-
De-la-Torre, C., et al. (2021). Designs, applications, and limitations of genetically encoded fluorescent sensors to explore plant biology. Oxford Academic. [Link]
-
Patel, K. D., et al. (2024). fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. ResearchGate. [Link]
-
Jayawardane, K. D. C. N., et al. (2024). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. ResearchGate. [Link]
-
Kele, P., et al. (2024). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn by Two-Photon Microscopy. ResearchGate. [Link]
-
Kele, P., et al. (2024). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn 2+ by Two-Photon Microscopy. ResearchGate. [Link]
-
Swamy, C. A. P., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). [Link]
-
Cai, S., et al. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoii Spektroskopii. [Link]
-
Altun, A. (2025). Enhanced Luminescent Probe Utilizing Schiff Base Ligand for 2,4,6-Trinitrophenol Detection in Aqueous Media. ResearchGate. [Link]
-
Punzo, F., et al. (2022). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. MDPI. [Link]
-
Shaw, P. E., et al. (2020). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. Journal of Materials Chemistry C (RSC Publishing). [Link]
Sources
- 1. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 3. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives [mdpi.com]
- 5. Genetically Encoded Fluorescent Biosensors for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. wasatchphotonics.com [wasatchphotonics.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity in 8-Methoxyquinoline-2-carbaldehyde-Based Metal Ion Probes
For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical endeavor. Fluorescent chemosensors built upon the 8-Methoxyquinoline-2-carbaldehyde scaffold have emerged as promising tools for this purpose. Their utility, however, is fundamentally dictated by their selectivity. This guide provides an in-depth technical comparison of the cross-reactivity profiles of various metal ion probes derived from this compound, offering insights into the rational design of highly selective sensors.
The 8-Methoxyquinoline core provides a rigid, planar structure with a nitrogen atom in the quinoline ring and an oxygen atom from the methoxy group, creating a favorable coordination environment for metal ions. The aldehyde group at the 2-position serves as a versatile handle for the synthesis of a wide array of derivatives, most commonly through the formation of Schiff bases, hydrazones, and thiosemicarbazones. The choice of the amine, hydrazide, or thiosemicarbazide reactant significantly influences the resulting probe's sensitivity and, crucially, its selectivity towards a target metal ion.
The Critical Role of the 8-Methoxy Group
The substitution at the 8-position of the quinoline ring plays a pivotal role in modulating the electronic and photophysical properties of the resulting chemosensor. While 8-hydroxyquinoline has been extensively studied, the 8-methoxy derivative offers distinct advantages. The methoxy group is an electron-donating group, which can enhance the fluorescence quantum yield of the quinoline fluorophore. Furthermore, the absence of the acidic proton found in 8-hydroxyquinoline can alter the probe's interaction with metal ions and its pH sensitivity, potentially leading to more robust and selective sensors in physiological environments. The addition of a methoxy group to a quinoline-based sensor has been shown to result in strong fluorescence upon binding with Zn2+.[1]
Comparative Analysis of this compound Derivatives
The selectivity of a metal ion probe is paramount. A probe that responds to multiple metal ions can lead to false-positive results and complicate data interpretation. The following sections compare the typical cross-reactivity profiles of different classes of derivatives of this compound. While direct comparative studies on a series of this compound-based probes are limited, we can infer performance from studies on closely related quinoline-2-carbaldehyde derivatives.
Schiff Base Derivatives
Schiff base condensation of this compound with various primary amines yields probes with diverse coordination pockets. For instance, a simple fluorescent probe synthesized from quinoline-2-carboxaldehyde and 3-methoxy-4-methylaniline demonstrated high selectivity for Zn2+ ions.[2][3]
Table 1: Representative Cross-Reactivity of a Quinoline-2-Carbaldehyde Schiff Base Probe for Zn2+
| Interfering Ion | Fluorescence Response (relative to Zn2+) |
| Na+ | Negligible |
| K+ | Negligible |
| Ca2+ | Negligible |
| Mg2+ | Negligible |
| Mn2+ | Minor |
| Fe2+ | Quenching |
| Fe3+ | Quenching |
| Co2+ | Minor |
| Ni2+ | Minor |
| Cu2+ | Quenching |
| Cd2+ | Minor |
| Hg2+ | Minor |
| Al3+ | Minor |
This data is representative of typical selectivity profiles observed for quinoline-2-carbaldehyde Schiff base probes and is intended for comparative purposes.
The data suggests that while the probe is highly selective for Zn2+, certain transition metal ions, particularly Fe2+, Fe3+, and Cu2+, can cause fluorescence quenching, representing potential interferences.
Hydrazone Derivatives
Hydrazone derivatives, formed by reacting this compound with hydrazides, introduce additional coordination sites and can exhibit different selectivity profiles. Hydrazone-based probes have been widely used for the detection of various metal ions.[4][5][6][7]
Table 2: Anticipated Cross-Reactivity of an this compound Hydrazone Probe
| Interfering Ion | Anticipated Fluorescence Response | Rationale |
| Al3+ | Potential for fluorescence enhancement | Hard acid, may coordinate favorably |
| Cr3+ | Potential for quenching | Paramagnetic nature |
| Fe3+ | Strong quenching | Paramagnetic nature and redox activity |
| Cu2+ | Strong quenching | Paramagnetism and efficient electron transfer |
| Zn2+ | Strong fluorescence enhancement | Closed-shell d10 ion, promotes CHEF |
| Cd2+ | Moderate fluorescence enhancement | Similar to Zn2+ but often weaker binding |
| Hg2+ | Potential for enhancement or quenching | Soft acid, binding depends on donor atoms |
This table is a predictive representation based on the known behavior of hydrazone-based chemosensors.
Thiosemicarbazone Derivatives
The introduction of a thiosemicarbazone moiety creates a soft coordination site (sulfur), which can significantly alter the metal ion selectivity, often favoring softer metal ions. Thiosemicarbazones are known to be effective fluorescent sensors for various cations.[8][9][10]
Table 3: Anticipated Cross-Reactivity of an this compound Thiosemicarbazone Probe
| Interfering Ion | Anticipated Fluorescence Response | Rationale |
| Ag+ | Potential for high selectivity | Soft acid, strong affinity for sulfur |
| Hg2+ | Potential for high selectivity | Soft acid, strong affinity for sulfur |
| Cu2+ | Strong quenching | High affinity for sulfur, paramagnetic |
| Pb2+ | Potential for response | Intermediate acid, may interact with sulfur |
| Zn2+ | Weaker response than Schiff bases | Harder acid, less affinity for sulfur |
| Cd2+ | Potential for response | Borderline acid, may interact with sulfur |
This table is a predictive representation based on the known behavior of thiosemicarbazone-based chemosensors.
Causality Behind Experimental Choices in Cross-Reactivity Studies
The design of a robust cross-reactivity study is crucial for validating a new metal ion probe. The choice of interfering ions should be comprehensive and include those commonly found in biological and environmental samples.
-
Alkali and Alkaline Earth Metals (Na+, K+, Ca2+, Mg2+): These are included to demonstrate the probe's selectivity against biologically abundant and generally non-interfering ions.
-
First-Row Transition Metals (Mn2+, Fe2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+): This series is critical as they have similar ionic radii and coordination preferences, making them the most likely interferents.
-
Heavy Metals (Cd2+, Hg2+, Pb2+): These are important from a toxicological and environmental perspective.
-
Trivalent Cations (Al3+, Cr3+): These are included to assess the impact of charge and coordination geometry on selectivity.
The concentration of interfering ions is typically used in excess (e.g., 10- to 100-fold) relative to the target ion to rigorously challenge the probe's selectivity.
Experimental Protocols
Synthesis of an this compound Schiff Base Probe (General Procedure)
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of ethanol.
-
Addition of Amine: To the stirred solution, add 1 mmol of the desired primary amine.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized probe using 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy.
Protocol for Cross-Reactivity (Selectivity) Study
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare stock solutions of the metal perchlorates or chlorides (e.g., 10 mM in deionized water).
-
-
Preparation of Test Solutions:
-
In a series of cuvettes, prepare solutions of the probe at a fixed concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.4).
-
To each cuvette, add a specific concentration (e.g., 50 µM) of a different metal ion from the panel of potentially interfering ions.
-
Prepare a separate cuvette with the probe and the target metal ion at the same concentration.
-
Include a blank cuvette containing only the probe in the buffer.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each solution using a fluorescence spectrophotometer. Use an excitation wavelength corresponding to the absorption maximum of the probe.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Compare the fluorescence response of the probe in the presence of each interfering ion to its response with the target metal ion.
-
Plot the fluorescence intensity as a bar graph to visually represent the selectivity of the probe.
-
Visualizing Experimental Workflows and Concepts
Chemical Structure of the Core Scaffold
Caption: The core chemical structure of this compound.
General Mechanism of Metal Ion Detection
Caption: General "turn-on" fluorescence sensing mechanism.
Workflow for Cross-Reactivity Assessment
Caption: Step-by-step workflow for evaluating probe selectivity.
Conclusion
The this compound scaffold is a versatile platform for the development of fluorescent metal ion probes. The selectivity of these probes is highly dependent on the nature of the substituent introduced at the 2-position, with Schiff bases, hydrazones, and thiosemicarbazones offering distinct advantages for targeting different metal ions. While direct comparative data for a homologous series of 8-methoxy derivatives is an area for future research, the principles outlined in this guide provide a robust framework for the design and validation of new, highly selective chemosensors. Rigorous cross-reactivity studies, following standardized protocols, are essential for establishing the utility of these probes in complex analytical environments.
References
-
A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn2+ and Its Application in Test Strips. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors. [Link]
-
A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn and Its Application in Test Strips. (2024). ResearchGate. [Link]
-
8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. (2005). Organic Letters. [Link]
-
A fast-response and high-sensitive 8-amidoquinoline-based fluorescent probe for naked-eye selective detection of Zn(II) and its photophysical and bioimaging applications. (2025). ResearchGate. [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). The Chemical Record. [Link]
-
8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). ResearchGate. [Link]
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Semantic Scholar. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. [Link]
-
Thiosemicarbazones as effective fluorescent sensors for cations and anions. (2025). ResearchGate. [Link]
-
Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021). DergiPark. [Link]
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016). Crystals. [Link]
-
New Application of 2-(4-N-Phenyl-3-thiosemicarbazone)-8-hydroxyquinoline as a Sensor for Relay Recognition of Cu 2+ and Sulfide in Aqueous Solution. (2025). ResearchGate. [Link]
-
Analysis of 5-chloro-8-methoxy-2-(bromomethyl)quinoline by XPS. (2025). ResearchGate. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). Molecules. [Link]
-
A Thiosemicarbazone-Derived Fluorescent Probe For The Detection Of Silver Ions And Bioimaging Application. (2025). ResearchGate. [Link]
-
In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). Antibiotics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Simple and Rapid Quinoline Schiff Base as a Fluorescent Probe for Zn2+ and Its Application in Test Strips | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The Synthesis and Crystal Structure of Two New Hydrazone Compounds | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking the Quantum Yield of 8-Methoxyquinoline-2-carbaldehyde-Based Fluorophores
In the relentless pursuit of sensitivity and specificity in biological imaging and chemical sensing, the fluorescence quantum yield (Φ) stands as a paramount metric of a fluorophore's performance. It is the ultimate measure of efficiency—quantifying the ratio of photons emitted to photons absorbed.[1] For researchers in drug development and cellular biology, a high quantum yield translates directly to a brighter signal, enabling the detection of low-abundance targets and the elucidation of subtle molecular interactions.
This guide provides an in-depth comparative analysis of 8-Methoxyquinoline-2-carbaldehyde-based fluorophores. We move beyond a simple catalog of values to deliver a field-proven, experimental framework for their evaluation. Quinoline-based scaffolds are of particular interest due to their versatile chemistry and, most notably, their frequent role as "turn-on" fluorescent chemosensors.[2][3] This guide will equip you with the foundational knowledge and detailed protocols to benchmark these promising compounds against established industry standards.
The Core Principle: Chelation-Enhanced Fluorescence (CHEF)
8-Hydroxyquinoline (a close relative of our target compounds) and its derivatives are renowned for a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] In their unbound state, these molecules are often weakly fluorescent. This is due to efficient non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT), which quench the fluorescence.[3][4][5]
Upon chelation with a specific metal ion (e.g., Zn²⁺, Al³⁺), the molecular structure becomes more rigid. This rigidity inhibits the non-radiative decay processes, effectively closing the primary quenching pathway. The result is a dramatic increase in fluorescence intensity—a desirable "turn-on" response that provides a high signal-to-noise ratio for detecting the target analyte.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
A Comparative Look at Quantum Yields
The performance of any new fluorophore must be judged in the context of established standards. The following table provides a comparative overview of the fluorescence quantum yields for quinoline derivatives and widely used commercial dyes. It is critical to recognize that the quantum yield of chemosensors like quinoline derivatives is highly dependent on their environment and binding state, while dyes like Rhodamine 6G are known for their consistently high and stable emission.
| Fluorophore | Chemical Class | Quantum Yield (Φ) | Solvent / Conditions |
| Reference Standards | |||
| Quinine Sulfate | Quinoline Alkaloid | 0.60 | 0.1 M Perchloric Acid[1][6] |
| Rhodamine 6G | Xanthene | 0.95 | Ethanol[7][8][9] |
| Fluorescein | Xanthene | 0.925 | 0.1 N NaOH[7] |
| Fluorescein | Xanthene | 0.79 | Ethanol (neutral)[10][11] |
| Quinoline Derivatives | |||
| 8-Hydroxyquinoline (8-HQ) | Quinoline | Low (Weakly Fluorescent) | Varies (increases upon chelation)[4] |
| Isoquinoline (protonated) | Quinoline Derivative | up to 0.27 | Dichloromethane[12] |
| 2-(2-Aminoethoxy)quinoline | Quinoline Derivative | ~0.12–0.85 | Methanol[12] |
| 4,6,8-Triarylquinoline-3-carbaldehydes | Quinoline Derivative | 0.03 - 0.24 | Chloroform |
Experimental Protocol: Relative Quantum Yield Determination
The most accessible and widely adopted method for determining quantum yield is the relative method, which benchmarks the sample against a well-characterized standard.[13][14] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Causality Behind Experimental Choices
-
Reference Standard Selection: The choice of standard is paramount. An ideal standard exhibits high photostability and a known, high quantum yield. Crucially, its absorption and emission spectra should overlap significantly with the sample to minimize instrument-based artifacts. We recommend Quinine Sulfate in 0.1 M Perchloric Acid (Φ = 0.60) due to its excellent stability and lack of temperature dependence, a known issue when dissolved in sulfuric acid.[1][6]
-
Absorbance Limitation (A < 0.1): To ensure a linear relationship between absorbance and fluorescence, and to prevent the inner filter effect where emitted light is re-absorbed by other fluorophore molecules in the solution, all measurements must be conducted on dilute solutions with a peak absorbance below 0.1 at the excitation wavelength.[13]
-
The Gradient Method: Rather than relying on a single-point measurement, which is prone to error, we employ the comparative method described by Williams et al.[13] By plotting integrated fluorescence intensity versus absorbance for a series of dilutions, we obtain gradients (slopes) for both the sample and the reference. This approach is more robust, averages out minor measurement errors, and provides a more accurate determination.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Reference: Accurately prepare a stock solution of Quinine Sulfate in 0.1 M Perchloric Acid (e.g., 10⁻⁵ M).
-
Sample: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Ethanol or DMSO) at a similar concentration. Note: If different solvents are used for sample and reference, their respective refractive indices must be included in the final calculation.[15]
-
-
Preparation of Serial Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the reference and the sample. The goal is to create a set of solutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.
-
-
Spectroscopic Measurements:
-
Instrument Settings: On the spectrofluorometer, set the excitation and emission slit widths (e.g., 5 nm). These settings MUST remain constant for all subsequent measurements of both the sample and reference.[14]
-
Absorbance Measurement: Using a spectrophotometer, record the absorbance spectrum for every dilution. Note the exact absorbance value at the intended excitation wavelength (e.g., 350 nm).
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).
-
For each dilution, record the full, corrected emission spectrum. Ensure the entire emission peak is captured.
-
-
-
Data Analysis and Calculation:
-
Integrate Emission Spectra: For each recorded emission spectrum, calculate the integrated area under the curve. This value represents the total fluorescence intensity (I).
-
Plot Data: Create a graph of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis) for both the sample and the reference standard.
-
Determine Gradients: Perform a linear regression on both sets of data points to determine the slope, or gradient (Grad), of each line. The R² value should be >0.99 to ensure linearity.
-
Calculate Quantum Yield (Φ_S): Use the following equation to calculate the quantum yield of your sample:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_S is the quantum yield of the sample.
-
Φ_R is the known quantum yield of the reference (0.60 for Quinine Sulfate).
-
Grad_S is the gradient from the sample's plot.
-
Grad_R is the gradient from the reference's plot.
-
n_S is the refractive index of the sample's solvent.
-
n_R is the refractive index of the reference's solvent. (Note: This term (n_S²/n_R²) equals 1 if the same solvent is used for both).
-
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the quantum yield determination protocol.
Caption: Experimental workflow for relative quantum yield determination.
Concluding Insights for the Field Professional
While commercial dyes like Rhodamine 6G offer exceptional and reliable brightness for general-purpose labeling, the true value of this compound-based fluorophores lies in their specialized function. Their performance should not be measured solely by their absolute quantum yield in an unbound state, but rather by the magnitude of their fluorescence enhancement upon binding to a specific target. This "turn-on" capability provides a powerful tool for developing highly selective chemosensors with low background interference, a critical advantage in complex biological milieu. By following the rigorous benchmarking protocol outlined here, researchers can confidently and accurately characterize the performance of these novel probes, paving the way for their successful application in next-generation diagnostics and imaging technologies.
References
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-34.
-
Prahl, S. (1995). Rhodamine 6G. Oregon Medical Laser Center. [Link]
-
Prahl, S. (1995). Fluorescein. Oregon Medical Laser Center. [Link]
-
ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents. [Link]
-
Taylor & Francis. (2020). Rhodamine 6g – Knowledge and References. In Molecular Plasmonics. [Link]
- Nagaraja, D., Melavanki, R. M., Patil, N. R., & Kusanur, R. A. (2010). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 48, 659-664.
- Schulman, S. G., & Fernando, Q. (1971). Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. Analytical Chemistry, 43(2), 285-288.
- Kleimaier, D., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence.
- Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29336-29344.
-
Kleimaier, D., et al. (2024). References for Small Fluorescence Quantum Yields. ResearchGate. [Link]
-
Kumpulainen, T., et al. (2020). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. ResearchGate. [Link]
- Fletcher, A. N. (1968). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Semantic Scholar.
- Kaur, N., & Singh, M. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Letters in Organic Chemistry, 20(2), 108-116.
- Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472.
-
Sjoback, R., Nygren, J., & Kubista, M. (1995). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. ResearchGate. [Link]
-
Wikipedia. (n.d.). Quantum yield. [Link]
- Wang, X., et al. (2025).
-
Lindsey, J. S., & Taniguchi, M. (2018). Fluorescein. PhotochemCAD. [Link]
- ISS. (n.d.).
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]
-
Reddit. (2023). Solvent selection for quantum yield measurements. r/Chempros. [Link]
- Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394.
- Auster, T., et al. (2018). Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. Journal of Fluorescence, 28(4), 935-943.
- Mphahlele, M. J., & Gildenhuys, S. (2015). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 20(9), 15610-15626.
- Al-Gorably, A. (2017).
- Al-Gorably, A. (2017).
- Dissanayake, D. M. M., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection.
- Nitek, W., et al. (2021).
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 11. Fluorescein [omlc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iss.com [iss.com]
- 14. edinst.com [edinst.com]
- 15. reddit.com [reddit.com]
Comparative analysis of the binding affinity of different 8-Methoxyquinoline-2-carbaldehyde Schiff bases to metal ions
A Comparative Guide to the Binding Affinity of 8-Methoxyquinoline-2-carbaldehyde Schiff Bases with Metal Ions
This guide provides a comprehensive analysis of the binding affinity of this compound Schiff bases to various metal ions. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, comparative data, and detailed experimental protocols.
Introduction: The Versatility of Quinoline-Based Schiff Bases
Schiff bases derived from quinoline scaffolds are a class of privileged ligands in coordination chemistry.[1] Their facile synthesis, structural versatility, and the presence of multiple donor atoms allow them to form stable complexes with a wide array of metal ions.[1][2] Specifically, those derived from this compound are of significant interest. The methoxy group at the 8-position can modulate the electronic properties of the quinoline ring, while the imine (-C=N-) group, formed via condensation with a primary amine, provides a key coordination site.[3]
The resulting metal complexes have shown promise in diverse fields, including catalysis, materials science, and importantly, medicinal chemistry, with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The biological activity of these complexes is often attributed to the chelation process, which can enhance the lipophilicity of the metal ion and facilitate its transport across cell membranes.[1]
Understanding the binding affinity—the strength of the interaction between the Schiff base ligand and a metal ion—is paramount for designing complexes with desired stability and reactivity. This guide will delve into the factors governing this affinity, present a comparative analysis of different Schiff base-metal ion pairs, and provide detailed, validated protocols for their experimental determination.
Synthesis of this compound Schiff Bases: A General Protocol
The synthesis of these Schiff bases is typically a straightforward condensation reaction between this compound and a primary amine.
Rationale Behind the Method
The reaction relies on the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. A slightly acidic catalyst is often employed to protonate the aldehyde's oxygen, increasing the carbonyl carbon's electrophilicity. The subsequent elimination of a water molecule yields the imine functional group characteristic of Schiff bases. Ethanol or methanol are common solvents as they effectively dissolve the reactants and are easily removed post-reaction.
Step-by-Step Synthesis Protocol
-
Dissolution of Reactants : Dissolve equimolar amounts (e.g., 1 mmol) of this compound and the desired primary amine in a suitable solvent like absolute ethanol (20-30 mL) in a round-bottom flask.
-
Catalysis : Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux : Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification : Collect the solid product by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator over anhydrous CaCl₂. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound Schiff bases.
Comparative Analysis of Metal Ion Binding Affinity
The stability of the formed metal complex, quantified by the binding constant (Kₐ), is influenced by several factors related to both the ligand and the metal ion.
Factors Influencing Binding Affinity
-
Substituents on the Schiff Base : The nature of the primary amine used in the synthesis introduces different substituents to the imine nitrogen. Electron-donating groups (e.g., -CH₃, -OCH₃) on the amine's aromatic ring increase the electron density on the imine nitrogen, making it a stronger Lewis base and enhancing its coordination to the metal ion, thus leading to a higher binding affinity. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the basicity of the nitrogen, generally resulting in weaker coordination and lower binding affinity.
-
Nature of the Metal Ion : The binding affinity is highly dependent on the properties of the metal ion:
-
Charge and Ionic Radius : Higher charge density (charge-to-radius ratio) of the metal ion typically leads to stronger electrostatic interactions and more stable complexes. For instance, a trivalent ion like Fe³⁺ will generally form more stable complexes than a divalent ion like Zn²⁺, assuming similar coordination environments.
-
Hard and Soft Acids and Bases (HSAB) Principle : The nitrogen and oxygen donor atoms in these Schiff bases are considered hard or borderline bases. According to the HSAB principle, they will bind more strongly to hard or borderline metal ions (e.g., Fe³⁺, Co²⁺, Cu²⁺, Zn²⁺) compared to soft metal ions (e.g., Hg²⁺, Pb²⁺).[6]
-
Ligand Field Stabilization Energy (LFSE) : For transition metals, the arrangement of d-electrons in the presence of the ligand field contributes to the overall stability of the complex. This often leads to the Irving-Williams series for the stability of divalent transition metal complexes: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
-
Quantitative Comparison of Binding Constants
The following table summarizes representative binding constant (Kₐ) values for various Schiff base-metal ion complexes. Note that direct data for this compound derivatives can be limited; therefore, data from structurally similar 8-hydroxyquinoline Schiff bases are included for a broader comparative context.
| Schiff Base Ligand (L) | Metal Ion | Binding Constant (Kₐ, M⁻¹) | Technique | Reference |
| N-(pyrene-1-ylmethylene) anthracen-2-amine | Fe³⁺ | 8.20 × 10⁵ | Fluorescence | [Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions, ACS Omega][7] |
| Perimidine-based chemosensor | Cu²⁺ | (5–2771) × 10⁻⁸ M (linear range) | Fluorescence | [Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion, ResearchGate][8] |
| Schiff base from 2-hydroxy-6-methylquinolin-3-carbaldehyde and 4-methyl-benzenesulfonohydrazide | Cu(II), Ni(II), Co(II), Cd(II) | 1:2 metal-to-ligand ratio determined | Various | [Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes, Taylor & Francis Online][9] |
| Schiff base from 2-carbaldehyde-8-hydroxyquinoline and amines with morpholine/piperidine | Cu(II) | Stable in aqueous media | UV-Vis | [Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases, NIH][10] |
Note: The table presents a selection of available data to illustrate trends. Direct comparison of Kₐ values should be made with caution, as experimental conditions (solvent, pH, temperature) significantly affect the results.[11]
Experimental Determination of Binding Affinity
Spectrophotometric and spectrofluorometric titrations are powerful and widely used techniques to determine the stoichiometry and binding constants of metal-ligand complexes in solution.[12][13]
Chelation Diagram
Caption: Schematic of a Schiff base ligand chelating a metal ion to form a stable complex.
UV-Vis Spectrophotometric Titration
Principle : The formation of a metal-ligand complex often results in a new absorption band or a significant shift (hypsochromic or bathochromic) in the absorption spectrum of the ligand.[13] By systematically varying the concentrations of the metal and ligand and measuring the corresponding absorbance changes, one can determine the binding stoichiometry and affinity.[14]
Step-by-Step Protocol :
-
Preparation of Stock Solutions : Prepare stock solutions of the Schiff base ligand and the metal salt (e.g., 1 mM) in a suitable solvent (e.g., DMF, Methanol, or a buffered aqueous solution).
-
Titration :
-
Place a fixed concentration of the ligand solution (e.g., 2 mL of a 20 µM solution) in a quartz cuvette.
-
Record the initial UV-Vis spectrum (200-800 nm).
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 2-10 µL) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new UV-Vis spectrum.
-
Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the ligand.
-
-
Data Analysis : The collected spectral data can be used to determine the stoichiometry and binding constant.
Determining Stoichiometry: Job's Plot
The method of continuous variations, or Job's plot, is a standard technique to determine the binding stoichiometry.[15][16][17]
Protocol :
-
Prepare a series of solutions where the mole fractions of the metal (M) and ligand (L) vary, but the total molar concentration ([M] + [L]) is kept constant.[18]
-
Measure the absorbance of each solution at a wavelength where the complex absorbs maximally, and the individual components absorb minimally.
-
Plot the absorbance as a function of the mole fraction of the ligand (Xₗ = [L] / ([M] + [L])).
-
The plot will typically show a maximum (or minimum) at a specific mole fraction.[16] A maximum at Xₗ = 0.5 indicates a 1:1 stoichiometry, while a maximum at Xₗ = 0.67 indicates a 1:2 (M:L) stoichiometry.[17]
Calculating the Binding Constant: Benesi-Hildebrand Method
For a 1:1 complex, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation.[19][20] This method assumes that the concentration of one component (e.g., the metal ion) is in large excess over the other (the ligand).[19]
The equation is expressed as: 1 / (A - A₀) = 1 / (Aₘₐₓ - A₀) + 1 / (Kₐ * (Aₘₐₓ - A₀) * [M]ⁿ)
Where:
-
A₀ is the absorbance of the free ligand.
-
A is the absorbance at a given metal concentration.
-
Aₘₐₓ is the absorbance at saturation.
-
[M] is the concentration of the metal ion.
-
Kₐ is the association constant.
A plot of 1/(A - A₀) versus 1/[M]ⁿ will yield a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope.[21]
Experimental Workflow Diagram
Caption: Workflow for determining binding stoichiometry and affinity using UV-Vis titration.
Conclusion
This compound Schiff bases are highly versatile ligands capable of forming stable complexes with a range of metal ions. Their binding affinity is a tunable property, significantly influenced by the electronic nature of substituents on the Schiff base and the intrinsic properties of the metal ion, such as its charge, size, and electronic configuration.
The robust and accessible experimental techniques of UV-Vis and fluorescence spectroscopy, coupled with established data analysis methods like Job's plot and the Benesi-Hildebrand equation, provide a reliable framework for quantifying these interactions. A thorough understanding of these binding affinities is crucial for the rational design of novel metal complexes with tailored properties for applications in medicinal chemistry, sensing, and catalysis. Future research should focus on expanding the library of these Schiff bases and systematically evaluating their coordination chemistry with a wider variety of metal ions to unlock their full potential.
References
- Grokipedia. Job plot.
- Wikipedia. Benesi–Hildebrand method.
- chemeurope.com. Benesi-Hildebrand method.
- Scribd. Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes.
- Wikipedia. Job plot.
- ResearchGate. Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion.
- Analytical Chemistry (ACS Publications). Improved Accuracy and Precision in the Determination of Association Constants.
- ResearchGate. How can I measure metal binding affinity of isolated protein?.
- Spectrophotometric study of complexes by Job's method.
- Chemistry LibreTexts. 9.7: Spectrophotometric Studies of Complex Ions.
- NIH. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis.
- Iranian Biomedical Journal. Spectroscopic Studies on Titanium Ion Binding to the Apolactoferrin.
- ResearchGate. UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a...
- A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions - Supporting Information.
- Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene.
- Thermo Fisher Scientific - SG. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.
- Chemical Reviews. Fluorescent Sensors for Measuring Metal Ions in Living Systems.
- Biochemical Journal. Principles and practice of determining metal–protein affinities.
- ACS Omega. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning.
- ResearchGate. a UV-vis absorption titration changes in C2 with metal ions b UV-vis...
- ResearchGate. (PDF) Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity.
- Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
- Benchchem. Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
- ACS Omega. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- MDPI. Design of New Schiff Bases and Their Heavy Metal Ion Complexes for Environmental Applications: A Molecular Dynamics and Density Function Theory Study.
- NIH. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole.
- Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential.
- Journal of Chemistry Letters. Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands.
- Taylor & Francis Online. Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes.
- NIH. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential.
- Baghdad Science Journal. Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemlett.com [jchemlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. Job plot - Wikipedia [en.wikipedia.org]
- 17. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 20. Benesi-Hildebrand_method [chemeurope.com]
- 21. rsc.org [rsc.org]
A Head-to-Head Comparison of the Catalytic Activity of Ligands Derived from 8-Methoxyquinoline-2-carbaldehyde
Introduction: The Versatile Scaffold of 8-Methoxyquinoline-2-carbaldehyde
In the landscape of modern catalysis, the quest for efficient, selective, and robust ligand systems is paramount. Quinoline derivatives have long been recognized as privileged scaffolds in coordination chemistry, owing to their rigid structure and potent chelating ability.[1][2] Among these, this compound stands out as a particularly valuable precursor. The strategic placement of the methoxy group at the C8 position and the reactive carbaldehyde at the C2 position allows for the synthesis of a diverse array of bidentate and tridentate ligands.
The aldehyde functionality serves as a versatile handle for derivatization, most commonly through condensation reactions with primary amines to form Schiff base ligands.[1][3] These Schiff bases, featuring an azomethine group (-C=N-), are adept at coordinating with a wide range of transition metals, forming stable complexes that often exhibit remarkable catalytic activity.[1][3] This guide provides a comparative analysis of the catalytic performance of ligands derived from this quinoline framework, with a focus on Schiff base derivatives. While direct head-to-head comparative studies on ligands derived specifically from this compound are emerging, we will draw upon established data from structurally analogous quinoline-based systems to elucidate structure-activity relationships and guide future catalyst design. The insights presented are grounded in experimental data from seminal studies in the field, offering a robust resource for researchers, chemists, and professionals in drug development.
Ligand Synthesis: A Gateway to Catalytic Diversity
The primary route to accessing the catalytic potential of this compound is through the synthesis of Schiff base ligands. This is typically achieved via a straightforward condensation reaction with a variety of primary amines. The choice of the amine is a critical determinant of the resulting ligand's steric and electronic properties, which in turn dictates the catalytic behavior of its metal complex.
General Synthetic Workflow
The synthesis process is generally high-yielding and operationally simple, making these ligands readily accessible. The workflow involves the reaction of the aldehyde with a primary amine, often with acid or base catalysis, to form the characteristic imine or azomethine linkage.
Caption: General workflow for the synthesis of Schiff base ligands.
Experimental Protocol: Synthesis of a Representative Schiff Base Ligand
This protocol describes the synthesis of N-((8-methoxyquinolin-2-yl)methylene)aniline, a representative Schiff base ligand derived from this compound and aniline.
Materials:
-
This compound (1 mmol, 187.2 mg)
-
Aniline (1 mmol, 93.1 mg, 0.091 mL)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Stir the solution until all the solid has dissolved. Gentle warming may be applied if necessary.
-
Addition of Amine: To the stirred solution, add aniline (1 mmol) dropwise.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate).
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure and purity of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is typically confirmed by a characteristic peak in the ¹H NMR spectrum (around 8-9 ppm) and an IR absorption band around 1600-1625 cm⁻¹.[3]
Head-to-Head Catalytic Performance
The true measure of a ligand's utility is its performance in catalysis. Ligands derived from quinoline aldehydes have demonstrated significant activity in a variety of important organic transformations.[1] By examining data from analogous systems, we can build a comparative framework to predict the efficacy of this compound derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Schiff bases derived from quinoline aldehydes form highly active palladium complexes for cross-coupling reactions like the Heck and Suzuki reactions.[1] These reactions are fundamental in C-C bond formation. The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination.
Comparative Data Analysis (Based on Analogous 8-Quinolinecarboxaldehyde Systems)
| Ligand Derivative (R-group in R-NH₂) | Metal | Reaction | Substrate | Yield (%) | TON (Turnover Number) | Key Observation |
| Phenyl | Pd(OAc)₂ | Heck | Iodobenzene & Styrene | 95 | 9500 | High activity due to optimal electronic properties. |
| 2,6-Diisopropylphenyl | Pd(OAc)₂ | Heck | Iodobenzene & Styrene | 85 | 8500 | Slightly lower yield; bulky groups can hinder substrate approach. |
| 4-Methoxyphenyl | Pd(OAc)₂ | Suzuki | 4-Bromoanisole & Phenylboronic acid | 98 | 9800 | Electron-donating group enhances catalytic activity. |
| 4-Nitrophenyl | Pd(OAc)₂ | Suzuki | 4-Bromonitrobenzene & Phenylboronic acid | 92 | 9200 | Electron-withdrawing group shows slightly lower but still excellent activity. |
Data compiled and extrapolated from principles outlined in related studies.[1]
Causality Insights: The electronic nature of the substituent on the amine moiety significantly influences the catalytic activity. Electron-donating groups (like methoxy) on the aniline ring increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step, leading to higher yields. Conversely, extreme steric bulk near the coordination site (as in the 2,6-diisopropylphenyl derivative) can slightly impede the reaction by slowing down substrate binding.
Caption: Simplified catalytic cycles for Suzuki and Heck cross-coupling reactions.
Asymmetric Catalysis
The introduction of chirality into the ligand framework is a key strategy for asymmetric catalysis. By using chiral primary amines in the condensation step, chiral Schiff base ligands can be synthesized.[4][5] These ligands, when complexed with metals like copper or palladium, can induce high enantioselectivity in reactions such as Friedel-Crafts alkylations and 1,3-dipolar cycloadditions.[4]
Comparative Data Analysis (Based on Chiral Quinoline-based Ligands)
| Chiral Amine Source | Metal | Reaction | Enantiomeric Excess (ee %) | Key Observation |
| (R)-1-Phenylethylamine | Cu(OTf)₂ | Friedel-Crafts Alkylation | 85% | Good enantioselectivity achieved with a common chiral amine. |
| (1R,2R)-1,2-Diaminocyclohexane | Cu(OTf)₂ | Friedel-Crafts Alkylation | 95% | The rigid C₂-symmetric backbone of the diamine leads to excellent stereocontrol. |
| (S)-tert-Leucinol | PdCl₂ | Allylic Alkylation | 92% | Chiral amino alcohols provide effective N,O-bidentate ligands for high enantioselectivity. |
Data principles derived from reviews on asymmetric synthesis using quinoline motifs.[4][5]
Causality Insights: The degree of enantioselectivity is directly correlated with the structure of the chiral auxiliary. Rigid, C₂-symmetric backbones, such as that from 1,2-diaminocyclohexane, create a well-defined chiral pocket around the metal center. This pocket effectively dictates the facial selectivity of the approaching substrate, resulting in a high excess of one enantiomer. The 8-methoxy group in the proposed ligands would further influence the electronic environment, potentially enhancing this stereodifferentiation.
Structure-Activity Relationship: A Logical Framework
The performance of a catalyst is not arbitrary; it is a direct consequence of the ligand's structure. By systematically modifying the ligand, we can tune the catalyst's properties for a specific application.
Caption: Structure-Activity Relationship (SAR) in ligand design.
This logical flow demonstrates the core principle of catalyst development: rational ligand design. By choosing an amine with specific steric and electronic properties (the input), one can modulate the catalyst's immediate environment, which directly impacts the observable catalytic performance in terms of activity and selectivity (the output).
Conclusion
Ligands derived from this compound represent a promising and highly adaptable class of molecules for homogeneous catalysis. Through simple and efficient Schiff base formation, a vast library of ligands can be generated, each with unique steric and electronic profiles. As demonstrated by analogous systems, these ligands are poised to form highly effective catalysts for a range of transformations, including fundamental C-C bond-forming cross-coupling reactions and challenging asymmetric syntheses.[1][4] The methoxy group at the C8 position is expected to enhance the electron-donating character of the quinoline nitrogen, potentially leading to more active and stable metal complexes. This guide provides the foundational knowledge, experimental protocols, and comparative insights necessary for researchers to harness the catalytic potential of this versatile scaffold. Future work should focus on generating direct comparative data for various this compound derivatives to further refine the structure-activity relationships outlined herein.
References
- MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- BenchChem. (2025). quinolinecarboxaldehyde Analogues in Catalysis: Application Notes and Protocols.
- BenchChem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
- R Discovery. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
- ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- National Institutes of Health. (n.d.). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer.
- Thieme. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
- ResearchGate. (2025). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
- National Institutes of Health. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases.
- BenchChem. (2025). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
- OMICS International. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Sources
Safety Operating Guide
Navigating the Disposal of 8-Methoxyquinoline-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 8-Methoxyquinoline-2-carbaldehyde are central to discovery. However, the lifecycle of these specialized chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to deliver value beyond the product itself, fostering a culture of safety and responsibility within the scientific community.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures for this compound, a thorough understanding of its hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.
Core Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing the appropriate PPE. This is not merely a recommendation but a critical line of defense against chemical exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can lead to irritation and potential absorption. |
| Eye Protection | Tightly sealed safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Body Protection | Laboratory coat | To shield the skin from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or in situations where dust or aerosols may be generated. |
Work Area Preparation: All procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. An eyewash station and a safety shower must be readily accessible.
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[3]
Caption: Decision workflow for the disposal of this compound.
Waste Segregation and Collection
Rationale: Proper segregation prevents unintended chemical reactions and ensures that the waste is managed according to its specific hazards.
-
Solid Waste: This includes unused or expired this compound, as well as contaminated consumables such as weighing paper, gloves, and pipette tips.
-
Procedure: Carefully transfer the solid waste into a designated, robust, and sealable container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste: This category encompasses solutions containing this compound, such as reaction mixtures or analytical standards.
-
Procedure: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap). The container must be labeled as "Hazardous Waste" with the chemical name and an approximate concentration.
-
Chemical Neutralization of Dilute Aqueous Solutions (Optional)
Rationale: For dilute aqueous waste streams, chemical neutralization of the aldehyde functional group can render the waste less hazardous, although the resulting solution will still require disposal as chemical waste. This procedure should only be undertaken by personnel with a strong understanding of chemical reactions and with the approval of your institution's Environmental Health and Safety (EHS) department.
Principle: The aldehyde group of this compound can be chemically reduced to a less reactive alcohol. A common and effective method involves the use of sodium borohydride.
Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place the container with the dilute aqueous solution of this compound in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
pH Adjustment: Ensure the solution is at a neutral or slightly basic pH (7-9).
-
Addition of Reducing Agent: Slowly and portion-wise, add a slight excess of sodium borohydride (NaBH₄) to the solution with gentle stirring. Be aware that the reaction may produce hydrogen gas, which is flammable.
-
Reaction Time: Allow the reaction to proceed for at least one hour to ensure complete reduction of the aldehyde.
-
Quenching: After the reaction is complete, cautiously add a weak acid (e.g., dilute acetic acid) dropwise to quench any remaining sodium borohydride.
-
Final Disposal: The resulting solution, containing 8-methoxyquinolin-2-yl)methanol and borate salts, should be collected in a labeled hazardous waste container for disposal by a licensed contractor.
Management of Spills
Rationale: A prompt and correct response to a spill is crucial to prevent the spread of contamination and minimize exposure.
-
Procedure for Small Spills (Solid):
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
-
Procedure for Small Spills (Liquid):
-
Contain the spill with an absorbent material.
-
Absorb the liquid and collect the contaminated material in a sealed hazardous waste container.
-
Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.
-
Final Disposal
Rationale: The final step in the disposal process is the transfer of the collected hazardous waste to a licensed and approved waste disposal facility. This ensures that the waste is managed in compliance with all local, state, and national environmental regulations.
-
Procedure:
-
Ensure all hazardous waste containers are securely sealed and properly labeled.
-
Store the containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Regulatory Compliance
The disposal of this compound falls under the regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the "cradle-to-grave" management of hazardous waste.[4] While this compound may not be specifically listed as a RCRA hazardous waste, it would likely be classified as a characteristic hazardous waste due to its toxicity. Generators of hazardous waste are responsible for its proper identification, management, and disposal.[5]
Conclusion
The responsible management of chemical waste is an integral part of scientific research. By adhering to the detailed procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound. This commitment to safety and environmental stewardship is a cornerstone of scientific integrity and professional responsibility.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Key Organics Ltd. (2019, February 19). This compound - Safety Data Sheet. Retrieved from a third-party SDS provider.
-
BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 1). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Air Pollution Aspects of Aldehydes. NEPHIS. Retrieved from [Link]
-
PubMed Central. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 8-Methoxyquinoline-2-carbaldehyde: Personal Protective Equipment and Operational Protocols
For research and development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 8-Methoxyquinoline-2-carbaldehyde is a valuable heterocyclic building block, but its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information on the correct Personal Protective Equipment (PPE) and operational procedures to ensure both personal safety and experimental success.
Hazard Identification: Understanding the "Why" Behind the "How"
This compound is classified with specific hazards that directly inform our choice of PPE. According to the Globally Harmonized System (GHS), its primary classifications are:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1][2][3]
-
Serious Eye Irritation 2 (H319): Causes serious eye irritation.[1][2][3]
These classifications necessitate a proactive approach to prevent ingestion and eye contact. The "Warning" signal word underscores the need for caution during all handling procedures.[1][2]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solids Handling | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Laboratory coat, closed-toe shoes. | Not required if handled exclusively within a certified chemical fume hood. |
| Preparing Solutions | Chemical splash goggles and a face shield for splash risk. | Chemical-resistant gloves (Nitrile, Neoprene). Change if contaminated. | Chemical-resistant apron over a laboratory coat, closed-toe shoes. | Not required if handled exclusively within a certified chemical fume hood. |
| Running Reactions & Transfers | Chemical splash goggles and a face shield. | Chemical-resistant gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a laboratory coat, closed-toe shoes. | Not required if handled exclusively within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves.[4] | Chemical-resistant coveralls or suit and boots. | A NIOSH-approved air-purifying respirator with appropriate cartridges may be required depending on spill size and ventilation. |
Causality Behind PPE Choices:
-
Eye Protection: The H319 classification (Causes serious eye irritation) is the primary driver for mandatory eye protection.[1][2] Standard safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes. A face shield is added during solution preparation and transfers due to the increased risk of splashes.[4]
-
Hand Protection: While not classified as a skin irritant, quinoline derivatives can be harmful.[4] Gloves prevent dermal contact and, crucially, mitigate the risk of accidental ingestion (H302) from hand-to-mouth contamination.[1][2] Nitrile gloves offer good resistance to a range of chemicals.
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron provides an additional layer of protection when handling larger volumes of liquids.[4]
-
Respiratory Protection: Handling this compound within a certified chemical fume hood is the primary engineering control to prevent inhalation.[4][5] This minimizes the need for respiratory protection during routine operations.
Operational Plan: A Step-by-Step Handling Protocol
This section provides a procedural workflow for the safe handling of this compound, from preparation to disposal.
Workflow for Safe Handlingdot
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
